DBCO-C2-SulfoNHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O8S/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14H2,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRUVQUSPDYTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester: A Water-Soluble Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-C2-Sulfo-NHS ester is a water-soluble, amine-reactive crosslinker that plays a pivotal role in modern bioconjugation and drug development.[1][2] It incorporates a dibenzocyclooctyne (DBCO) moiety, which is central to copper-free click chemistry, and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester for covalent attachment to primary amines.[3][4] The inclusion of a sulfonate group on the NHS ring imparts water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to protein structure and function.[5][6] This guide provides a comprehensive overview of DBCO-C2-Sulfo-NHS ester, including its chemical properties, reaction mechanism, detailed experimental protocols, and applications in biological research.
Core Properties and Specifications
DBCO-C2-Sulfo-NHS ester is a versatile reagent with well-defined chemical and physical properties that make it suitable for a wide range of bioconjugation applications.
| Property | Value |
| Molecular Formula | C₂₅H₂₁N₂NaO₈S |
| Molecular Weight | 532.5 g/mol |
| CAS Number | 1400191-52-7 |
| Appearance | White to off-white solid |
| Purity | Typically >95% as determined by HPLC |
| Solubility | Soluble in water and organic solvents such as DMSO and DMF |
| Storage Conditions | Store at -20°C, desiccated. |
Reaction Mechanism and Workflow
The utility of DBCO-C2-Sulfo-NHS ester lies in its bifunctional nature, enabling a two-step conjugation process. The first step involves the reaction of the Sulfo-NHS ester with a primary amine, followed by the copper-free click chemistry reaction of the DBCO group with an azide-modified molecule.
Amine Acylation via Sulfo-NHS Ester
The Sulfo-NHS ester group reacts specifically with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[6][7] This reaction is most efficient at a neutral to slightly alkaline pH (7.2-8.5).[6][8] The sulfonate group on the NHS ring enhances the water solubility of the reagent and prevents it from crossing cell membranes, making it ideal for labeling cell surface proteins.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Once the DBCO moiety is attached to the molecule of interest, it can undergo a highly efficient and bioorthogonal reaction with an azide-functionalized molecule. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or copper-free click chemistry, proceeds rapidly at physiological temperatures and in aqueous environments without the need for a toxic copper catalyst.[9][10]
Experimental Protocols
The following is a generalized protocol for the labeling of a protein with DBCO-C2-Sulfo-NHS ester. Optimization may be required for specific applications.
Materials
-
DBCO-C2-Sulfo-NHS ester
-
Protein or other amine-containing molecule
-
Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer).[6][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[11]
-
Anhydrous DMSO or DMF (for preparing stock solutions)
-
Desalting column or dialysis equipment for purification
Procedure
-
Preparation of Reagents:
-
Allow the vial of DBCO-C2-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a stock solution of DBCO-C2-Sulfo-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[11] NHS esters are susceptible to hydrolysis in aqueous solutions.[6]
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[12]
-
-
Labeling Reaction:
-
Add the calculated amount of the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution. The molar excess of the ester will depend on the protein concentration and the desired degree of labeling.[11][12]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11][12]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[11]
-
Quantitative Parameters for Labeling Reactions
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 |
| Temperature | Room temperature (20-25°C) or 4°C |
| Reaction Time | 30-60 minutes at room temperature; 2-4 hours at 4°C |
| Molar Excess | 10- to 50-fold molar excess of DBCO-C2-Sulfo-NHS ester to protein, depending on protein concentration |
| Protein Concentration | 1-10 mg/mL |
Applications in Research and Drug Development
The unique properties of DBCO-C2-Sulfo-NHS ester make it a valuable tool in a variety of applications, including the development of antibody-drug conjugates (ADCs) and cell surface labeling for imaging and tracking studies.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, DBCO-C2-Sulfo-NHS ester is used to link cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells expressing a specific antigen, thereby minimizing off-target toxicity. The process involves first labeling the antibody with the DBCO moiety and then conjugating an azide-modified drug via copper-free click chemistry.[9][13]
Cell Surface Protein Labeling and Imaging
The water-solubility and membrane impermeability of DBCO-C2-Sulfo-NHS ester make it an excellent choice for labeling proteins on the surface of live cells.[6][14][15] This enables the tracking of protein trafficking, internalization, and interactions in real-time using fluorescence microscopy, often in conjunction with azide-modified fluorescent probes.[14][16]
Conclusion
DBCO-C2-Sulfo-NHS ester is a powerful and versatile tool for bioconjugation. Its water solubility, amine reactivity, and compatibility with copper-free click chemistry provide researchers, scientists, and drug development professionals with a robust method for creating well-defined bioconjugates. The ability to perform these reactions under mild, aqueous conditions is particularly advantageous for preserving the structure and function of sensitive biological molecules, thereby advancing the development of targeted therapeutics and sophisticated cellular imaging techniques.
References
- 1. DBCO-C2 NHS Oligo Modifications from Gene Link [genelink.com]
- 2. interchim.fr [interchim.fr]
- 3. covachem.com [covachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. thermofisher.com [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. click.vectorlabs.com [click.vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. adooq.com [adooq.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester: Structure, Properties, and Applications in Bioconjugation
This technical guide provides a comprehensive overview of DBCO-C2-Sulfo-NHS ester, a key reagent in the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, properties, and experimental applications of this versatile molecule.
Introduction
DBCO-C2-Sulfo-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in copper-free click chemistry. It contains two key functional groups: a dibenzocyclooctyne (DBCO) moiety and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The DBCO group allows for a highly specific and bioorthogonal reaction with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). The Sulfo-NHS ester enables the covalent attachment of the DBCO group to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies. The presence of a sulfonate group on the NHS ring enhances the water solubility of the reagent, making it ideal for reactions in aqueous buffers.[1][2][3]
The "C2" designation in DBCO-C2-Sulfo-NHS ester refers to a two-carbon spacer between the DBCO core and the Sulfo-NHS ester, although the term is often used interchangeably with the more general "DBCO-Sulfo-NHS ester" where the linker length is not explicitly defined. This guide will focus on the well-documented properties and applications of the general DBCO-Sulfo-NHS ester.
Chemical Structure and Properties
The chemical structure of DBCO-Sulfo-NHS ester is characterized by the rigid, strained dibenzocyclooctyne ring system linked to a succinimidyl ester that is functionalized with a sulfonate group.
Caption: Generalized structure of a DBCO-linker-Sulfo-NHS ester.
Physicochemical Properties
A summary of the key physicochemical properties of DBCO-Sulfo-NHS ester is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₁N₂NaO₈S | [1] |
| Molecular Weight | 532.5 g/mol | [1][4] |
| CAS Number | 1400191-52-7 | [1] |
| Appearance | White to slightly grey crystalline solid | [1][2] |
| Purity | >95% (HPLC) | [1] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Storage Conditions | -20°C, desiccated | [1][2] |
Reaction Mechanisms
DBCO-C2-Sulfo-NHS ester is utilized in a two-step bioconjugation process. The first step involves the reaction of the Sulfo-NHS ester with a primary amine, followed by the copper-free click chemistry reaction of the DBCO group with an azide (B81097).
Amine Conjugation
The Sulfo-NHS ester reacts with primary amines (e.g., lysine residues on a protein) at a neutral to slightly basic pH (7.2-8.5) to form a stable amide bond. This reaction results in the covalent attachment of the DBCO moiety to the biomolecule.
Caption: Reaction of DBCO-C2-Sulfo-NHS ester with a primary amine.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO-labeled biomolecule can then react with a molecule containing an azide group via SPAAC. This reaction is highly specific, occurs under mild conditions, and does not require a cytotoxic copper catalyst, making it ideal for use in biological systems. The reaction forms a stable triazole linkage.
Caption: Copper-free click chemistry reaction between a DBCO-labeled molecule and an azide.
Experimental Protocols
The following sections provide detailed methodologies for the use of DBCO-C2-Sulfo-NHS ester in bioconjugation.
General Experimental Workflow
The overall process for using DBCO-C2-Sulfo-NHS ester involves dissolving the reagent, reacting it with the amine-containing biomolecule, quenching the reaction, purifying the DBCO-labeled biomolecule, and finally reacting it with an azide-containing molecule.
References
An In-depth Technical Guide to the Mechanism and Application of DBCO-C2-Sulfo-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the DBCO-C2-Sulfo-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its dual reactivity enables a two-step orthogonal ligation strategy, crucial for the construction of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), and for applications in live-cell imaging and drug delivery systems.[][2]
Core Mechanism of Action
The utility of DBCO-C2-Sulfo-NHS ester is rooted in its two distinct reactive moieties: a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester and a Dibenzocyclooctyne (DBCO) group.[3] This dual functionality allows for a controlled, two-step conjugation process.
Step 1: Amine Acylation via Sulfo-NHS Ester
The first step involves the reaction of the Sulfo-NHS ester with primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins and peptides.[3][4] This reaction, a nucleophilic acyl substitution, proceeds efficiently at a physiological to slightly alkaline pH (typically 7.2-9) to form a stable amide bond.[3][4] The presence of the sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents that could denature sensitive biomolecules.[4][5][6]
Step 2: Copper-Free Click Chemistry via DBCO
Once the DBCO moiety is attached to the first biomolecule, its strained alkyne group is available for a highly specific and bioorthogonal reaction with an azide-functionalized molecule. This reaction is a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper(I) catalyst.[7][8] The inherent ring strain of the DBCO group significantly lowers the activation energy of the cycloaddition, enabling a rapid and spontaneous reaction that forms a stable triazole linkage under mild, physiological conditions.[7][9][10] The bioorthogonal nature of this reaction ensures that the DBCO and azide (B81097) groups react exclusively with each other, without cross-reactivity with other functional groups present in biological systems.[7][11]
Below is a diagram illustrating the sequential mechanism of action of DBCO-C2-Sulfo-NHS ester.
Quantitative Data Summary
The efficiency of the two-step conjugation process is dependent on several factors, including pH, temperature, reaction time, and molar ratios of the reactants. The following tables summarize key quantitative data for the successful application of DBCO-C2-Sulfo-NHS ester.
Table 1: Reaction Conditions for Sulfo-NHS Ester Amination
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 9.0 | Hydrolysis of the NHS ester is a competing reaction that increases with higher pH.[4][12] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis and are often preferred for sensitive proteins. |
| Reaction Time | 30 minutes to 2 hours | Incubation on ice may require longer reaction times (e.g., 2 hours).[13] |
| Molar Excess of Reagent | 10- to 50-fold | For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold excess is advised.[13] |
| Compatible Buffers | PBS, HEPES, Borate, Bicarbonate | Buffers should be free of primary amines, such as Tris or glycine, which will compete with the target molecule for reaction.[14][15] |
Table 2: Reaction Conditions for DBCO-Azide Copper-Free Click Chemistry
| Parameter | Recommended Value | Notes |
| pH | 5.0 - 9.0 | The reaction is generally insensitive to pH within this range.[15] |
| Temperature | 4°C to 37°C | Reactions are more efficient at higher temperatures.[7][15] |
| Reaction Time | 4 to 17 hours | Incubation for longer periods can improve conjugation efficiency.[10][16][17] |
| Molar Ratio | 1.5 to 5.0 equivalents of one reagent to the other | The optimal ratio depends on the specific biomolecules being conjugated.[15] |
| Compatible Buffers | Aqueous buffers such as PBS | Buffers containing azides must be avoided as they will react with the DBCO group.[7][15] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving DBCO-C2-Sulfo-NHS ester.
Protocol for Labeling a Protein with DBCO-C2-Sulfo-NHS Ester
This protocol outlines the first step of the conjugation process: the attachment of the DBCO moiety to a protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF.[13]
-
Reaction Setup: Add the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold). The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[13][18]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[13][18]
-
Purification: Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and byproducts using a spin desalting column equilibrated with the desired buffer for the next step.
Protocol for Copper-Free Click Chemistry Conjugation
This protocol describes the second step: the reaction of the DBCO-labeled protein with an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein (from Protocol 3.1)
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule in the reaction buffer. A 1.5- to 5.0-fold molar excess of the azide-containing molecule is often used.[15]
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for up to 17 hours.[15][16][17] Longer incubation times can lead to higher conjugation yields.
-
Purification: The final conjugate can be purified from unreacted starting materials using appropriate chromatography techniques, such as size-exclusion or affinity chromatography, depending on the properties of the conjugate.
The following diagram illustrates a typical experimental workflow for creating an antibody-drug conjugate (ADC) using DBCO-C2-Sulfo-NHS ester.
Applications in Drug Development and Research
The unique properties of DBCO-C2-Sulfo-NHS ester make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): This reagent is instrumental in the development of ADCs for targeted cancer therapy.[2] It allows for the precise attachment of cytotoxic drugs to antibodies that target tumor-specific antigens.
-
Bioconjugation: It is widely used for linking proteins, peptides, and nucleic acids to other molecules such as fluorophores for imaging, or to polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.[][2]
-
Cell Surface Labeling: The water-solubility and bioorthogonality of the reagent make it ideal for labeling proteins on the surface of living cells for applications in flow cytometry and fluorescence microscopy.[]
-
Drug Delivery: DBCO-C2-Sulfo-NHS ester can be used to functionalize nanoparticles or other drug delivery vehicles, enabling the targeted delivery of therapeutic agents to specific cells or tissues.[][2]
-
Biomolecule Immobilization: It facilitates the covalent attachment of biomolecules to surfaces for the development of biosensors, microarrays, and other diagnostic tools.[]
References
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. DBCO-Sulfo-NHS ester, 1400191-52-7 | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. glenresearch.com [glenresearch.com]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. covachem.com [covachem.com]
- 15. click.vectorlabs.com [click.vectorlabs.com]
- 16. DBCO-C2 NHS Oligo Modifications from Gene Link [genelink.com]
- 17. glenresearch.com [glenresearch.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
A Technical Guide to Sulfo-NHS Esters: Function and Application in Bioconjugation
This guide provides an in-depth exploration of the function, chemistry, and application of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for protein modification, labeling, and immobilization.
Core Function and Reaction Mechanism
Sulfo-NHS esters are a class of chemical reagents essential for the covalent modification of proteins and other biomolecules. Their primary function is to react with primary amine groups (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. This reaction is a cornerstone of bioconjugation, enabling the attachment of various labels (e.g., fluorophores, biotin) or effector molecules to a target protein.
The reaction proceeds in two conceptual steps. First, the Sulfo-NHS ester is added to a solution containing the target molecule. The ester then readily reacts with nucleophilic primary amines. The N-hydroxysuccinimide group is an excellent leaving group, facilitating the formation of a stable amide linkage between the molecule of interest and the target protein. This process is highly efficient in aqueous solutions at physiological pH (7.2-8.5).
The Critical Role of the Sulfonate (Sulfo) Group
The defining feature of a Sulfo-NHS ester is the presence of a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring. This single modification provides a significant advantage over its non-sulfonated counterpart (NHS-ester).
-
Aqueous Solubility: The negatively charged sulfonate group imparts high water solubility to the reagent. This prevents the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function. By allowing the reaction to be performed entirely in aqueous buffers, Sulfo-NHS esters are ideal for modifying proteins that are sensitive to organic solvents.
-
Membrane Impermeability: The charged nature of the Sulfo-NHS group also renders the molecule impermeable to the cell membrane. This property is expertly exploited in cell biology to specifically label proteins on the outer surface of a cell, without modifying intracellular proteins.
The choice between an NHS and a Sulfo-NHS ester is therefore determined by the experimental context, specifically the solubility of the target molecule and the need to control labeling localization in cellular systems.
Quantitative Data Summary
The primary differences between NHS and Sulfo-NHS esters can be summarized by their physical and chemical properties. The enhanced solubility and resulting reaction environment are key distinguishing factors.
| Property | NHS Ester | Sulfo-NHS Ester | Advantage of Sulfo-NHS |
| Water Solubility | Low (Requires organic co-solvent like DMSO or DMF) | High (Soluble in aqueous buffers) | Avoids potentially denaturing organic solvents. |
| Cell Membrane Permeability | Permeable | Impermeable | Enables specific labeling of cell surface proteins. |
| Reaction pH | 7.0 - 8.5 | 7.0 - 8.5 | Both are effective at physiological pH. |
| Half-life in aqueous solution (pH 7) | Minutes to hours (variable) | Generally shorter due to higher reactivity in water | Reaction is often faster. |
| Primary Target | Primary Amines (-NH2) | Primary Amines (-NH2) | Same reactive target. |
Detailed Experimental Protocol: Biotinylation of an Antibody
This protocol provides a standard method for labeling an antibody with biotin (B1667282) using a Sulfo-NHS-ester reagent (e.g., Sulfo-NHS-LC-Biotin).
Materials:
-
Antibody (Ab) in a phosphate-buffered saline (PBS) solution, free of amine-containing buffers like Tris.
-
Sulfo-NHS-LC-Biotin reagent.
-
Reaction Buffer: PBS, pH 7.2-8.0.
-
Quenching Buffer: 1M Tris-HCl, pH 7.5.
-
Desalting column or dialysis cassette to remove excess biotin.
Methodology:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure any purification buffers containing primary amines (e.g., Tris) have been removed.
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in the Reaction Buffer to a concentration of 10 mg/mL.
-
Molar Ratio Calculation: Determine the desired molar excess of the biotin reagent to the antibody. A common starting point is a 20-fold molar excess.
-
Volume of Biotin Reagent = (moles of Ab) x (molar excess) / (concentration of Biotin Reagent)
-
-
Conjugation Reaction: Add the calculated volume of the dissolved biotin reagent to the antibody solution. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted Sulfo-NHS-ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted biotin and the quenched reagent by passing the solution through a desalting column or by dialysis against PBS.
-
Validation: Confirm successful biotinylation using an assay such as HABA (4'-hydroxyazobenzene-2-carboxylic acid) or a Western blot followed by detection with streptavidin-HRP.
Application Workflow: Cell Surface Proteomics
Sulfo-NHS esters are instrumental in identifying cell surface proteins, a critical step in biomarker discovery and drug target identification. The membrane impermeability of the reagent is the key to this workflow.
An In-depth Technical Guide to Amine Modification using DBCO-C2-Sulfo-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of DBCO-C2-Sulfo-NHS ester for the modification of primary amines on biomolecules. This reagent is a key tool in the field of bioconjugation, enabling the straightforward introduction of a dibenzocyclooctyne (DBCO) moiety for subsequent copper-free click chemistry applications. The inclusion of a sulfonate group on the N-hydroxysuccinimide (NHS) ester enhances water solubility, making it an ideal choice for reactions in aqueous environments typically required for proteins and other biomolecules.[1][2][3][4]
Core Concepts
DBCO-C2-Sulfo-NHS ester is a heterobifunctional crosslinker. It possesses two key reactive groups:
-
Sulfo-NHS Ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. The reaction proceeds readily in aqueous solutions at neutral to slightly basic pH.[4][5]
-
DBCO (Dibenzocyclooctyne): This is a strained alkyne that plays a crucial role in copper-free click chemistry, specifically in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts selectively and efficiently with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][5][6]
The water-soluble nature of DBCO-C2-Sulfo-NHS ester simplifies bioconjugation protocols by often eliminating the need for organic co-solvents that can be detrimental to the structure and function of sensitive biomolecules like antibodies.[1][2]
Quantitative Data for Amine Modification
The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The following tables summarize typical starting conditions for the modification of proteins and oligonucleotides.
Table 1: Typical Reaction Conditions for Protein Modification
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-C2-Sulfo-NHS ester to Protein | 5- to 40-fold | A 10-fold excess is common for protein concentrations ≥ 5 mg/mL, while a 20- to 50-fold excess is recommended for concentrations < 5 mg/mL.[6][7] Optimal ratios should be determined empirically for each specific protein.[1] |
| Protein Concentration | 0.5 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[2][7][8] |
| Reaction Buffer | Amine-free buffers such as PBS, HEPES, or Borate buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided.[6][7] |
| pH | 7.0 - 9.0 | The acylation reaction is favored at a neutral to slightly basic pH.[5][6][8] |
| Reaction Time | 30 - 120 minutes | Incubation at room temperature for 30-60 minutes or on ice for 2 hours are common starting points.[1][6][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while incubation on ice may be preferable for sensitive proteins.[1][6][9] |
Table 2: Typical Reaction Conditions for Amino-Modified Oligonucleotide Modification
| Parameter | Recommended Range | Notes |
| Oligonucleotide Concentration | 1 - 5 mM | Higher concentrations can improve reaction efficiency.[3] |
| Reaction Buffer | Bicarbonate or Borate buffer | A slightly basic pH is optimal for the reaction.[10][11] |
| pH | 8.0 - 9.0 | Higher pH enhances the nucleophilicity of the primary amine.[11] |
| Reaction Time | 2 - 12 hours | Overnight reactions are often convenient and can lead to higher conjugation efficiency.[11] |
| Temperature | Room Temperature (20-25°C) |
Experimental Protocols
Below are detailed methodologies for the modification of proteins (specifically antibodies) and amino-modified oligonucleotides with DBCO-C2-Sulfo-NHS ester.
Protocol 1: Antibody Modification with DBCO-C2-Sulfo-NHS Ester
This protocol provides a general procedure for labeling an antibody. Optimization may be required for different antibodies.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns (or other buffer exchange systems)[1]
Procedure:
-
Reagent Preparation:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.[1]
-
Immediately before use, prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF.[1][7] It is crucial to use an anhydrous solvent as the NHS ester is moisture-sensitive and can hydrolyze.[5][6]
-
-
Conjugation Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.[7] The final concentration of the organic solvent should be kept low (ideally below 20%) to avoid denaturation of the antibody.[7]
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.[7] Alternatively, the reaction can be carried out for 2 hours on ice.[6][9]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization (Optional):
Protocol 2: Amino-Modified Oligonucleotide Modification
This protocol outlines the procedure for labeling an oligonucleotide containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)[10]
-
Purification system (e.g., reverse-phase HPLC or ethanol (B145695) precipitation)[3][10]
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the DBCO-C2-Sulfo-NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture and allow it to react for at least 2 hours at room temperature. For convenience and potentially higher yield, the reaction can be left overnight.[11]
-
-
Purification:
-
The unreacted DBCO-C2-Sulfo-NHS ester and byproducts must be removed. For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated amino-modified oligonucleotide.[3]
-
Alternatively, ethanol precipitation can be used to remove the majority of the unreacted reagent.[10]
-
-
Quantification:
-
Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.[3]
-
Visualizations
Reaction Mechanism
The following diagram illustrates the reaction between DBCO-C2-Sulfo-NHS ester and a primary amine on a biomolecule.
Caption: Reaction of DBCO-C2-Sulfo-NHS ester with a primary amine.
Experimental Workflow
The diagram below outlines the general workflow for labeling a biomolecule with DBCO-C2-Sulfo-NHS ester and the subsequent purification.
Caption: General workflow for amine modification and purification.
Logical Relationship for Bioconjugation
This diagram illustrates the logical steps involved in using the DBCO-labeled biomolecule for a subsequent copper-free click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chempep.com [chempep.com]
- 6. click.vectorlabs.com [click.vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
A Deep Dive into Bioconjugation with DBCO Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the quest for highly efficient, specific, and biocompatible reactions is paramount. Among the arsenal (B13267) of chemical tools available, dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone of copper-free click chemistry, enabling the precise covalent modification of biomolecules in complex biological environments. This technical guide provides an in-depth exploration of bioconjugation utilizing DBCO linkers, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Principles of DBCO-Mediated Bioconjugation
DBCO linkers are central to the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that occurs between a strained alkyne (DBCO) and an azide-functionalized molecule.[1] The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high yields at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][2][3] This copper-free nature is a major advantage for in vivo applications and live-cell imaging, as it avoids the toxicity associated with copper catalysts.[1]
The reaction between a DBCO linker and an azide (B81097) forms a stable triazole linkage, ensuring the integrity of the resulting bioconjugate under physiological conditions.[1][4] Both the DBCO and azide functional groups are abiotic and exhibit remarkable stability on biomolecules prior to conjugation, minimizing side reactions with native biological functionalities.[5][6]
Quantitative Data for Experimental Design
The efficiency and kinetics of DBCO-mediated bioconjugation are influenced by several factors, including the specific reactants, their concentrations, temperature, and the reaction buffer. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: General Reaction Parameters for DBCO Bioconjugation
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1][7][8] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [1][7] |
| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [1][8] |
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Notes | Source(s) |
| DBCO | ~0.1 - 1.0 | Commonly used for intracellular experiments. | [1][9] |
| BCN | ~0.01 - 0.1 | Also used intracellularly. | [1][9] |
| BARAC | > 1.0 | Higher kinetics but can be unstable. | [1] |
| TMTH | > 1.0 | Higher kinetics but can be unstable. | [1] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the two-step process of labeling a protein with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.
Protocol 1: Protein Activation with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto a protein via its primary amine residues (e.g., lysine).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[10]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous DMSO or DMF[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[1][10]
-
Desalting column or dialysis equipment for purification[10]
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS.[7]
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10] NHS esters are moisture-sensitive, so minimize exposure to air and moisture.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[10] The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the protein.[1][7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rotation.[10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[10]
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).[10][11] The DBCO-functionalized protein can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[5][7]
Protocol 2: Copper-Free Click Chemistry Conjugation
Objective: To conjugate the DBCO-activated protein with an azide-containing molecule.
Materials:
-
DBCO-activated protein (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Add the azide-containing molecule to the solution of the DBCO-activated protein. A 1.5 to 4-fold molar excess of the azide-containing molecule is typically used.[1][7]
-
Incubation: Incubate the reaction mixture. Common incubation conditions are 4-12 hours at room temperature or overnight at 4°C.[12][13] Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.[14]
-
Purification (if necessary): If one of the reactants was used in excess, it can be removed by a suitable purification method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.[12][14]
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.[11]
Visualizing the Workflow and Chemistry
Diagrams are provided below to illustrate the key processes in DBCO-mediated bioconjugation.
Applications in Research and Drug Development
The versatility and robustness of DBCO-mediated bioconjugation have led to its widespread adoption in various applications:
-
Antibody-Drug Conjugates (ADCs): The precise control over conjugation stoichiometry offered by click chemistry is critical for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a key determinant of efficacy and toxicity.[1][4]
-
Live-Cell Imaging and Labeling: The bioorthogonal nature of the SPAAC reaction allows for the labeling of specific biomolecules in their native environment without perturbing cellular processes.[1]
-
Surface and Material Functionalization: DBCO linkers are used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostics, and biomaterials.[15]
-
PROTACs and Other Therapeutic Modalities: The ability to link different molecular entities with high precision is being leveraged in the development of next-generation therapeutics like proteolysis-targeting chimeras (PROTACs).[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medium.com [medium.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
- 15. DBCO-PEG4-DBCO [baseclick.eu]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester
This guide provides detailed technical information on the chemical properties and applications of DBCO-C2-Sulfo-NHS Ester, a key reagent in bioconjugation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are leveraging copper-free click chemistry for their work.
Core Properties of DBCO-C2-Sulfo-NHS Ester
DBCO-C2-Sulfo-NHS ester is a water-soluble reagent that facilitates the efficient labeling of biomolecules.[1][2] The dibenzocyclooctyne (DBCO) group is notable for its ability to react with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The N-hydroxysuccinimide (NHS) ester allows for its covalent attachment to primary amines on proteins, such as the side chain of lysine (B10760008) residues, forming a stable amide bond.[2][3] The inclusion of a sulfonate group enhances the water solubility of the molecule, permitting conjugation reactions to be carried out in aqueous buffers.[4][5][6]
Below is a summary of the key quantitative data for DBCO-C2-Sulfo-NHS ester.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₁N₂NaO₈S | [1][2][5][6] |
| Molecular Weight | 532.5 g/mol | [1][2][5][6] |
| CAS Number | 1400191-52-7 | [1][2][5] |
| Appearance | White to slightly grey crystalline | [1][2][6] |
| Purity | >95% (HPLC) | [1][2] |
| Solubility | Water, DMSO, DMF | [1][2] |
Experimental Protocol: Antibody Labeling with DBCO-C2-Sulfo-NHS Ester
This protocol outlines a general procedure for the covalent attachment of DBCO-C2-Sulfo-NHS ester to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF.[7] NHS esters are sensitive to moisture, so it is crucial to minimize their exposure to air.[7]
-
Antibody Preparation : Prepare the antibody solution in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7 and 9.[7]
-
Conjugation Reaction : Add a 20 to 30-fold molar excess of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.[8] The reaction can be incubated for 30 minutes at room temperature or for 2 hours on ice.[7][8]
-
Quenching : To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[7][8] Incubate for 5 minutes at room temperature or 15 minutes on ice.[7][8]
-
Purification : Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester using a desalting column according to the manufacturer's instructions.[7][8]
-
Downstream Application : The resulting DBCO-labeled antibody is now ready for conjugation with azide-modified molecules via copper-free click chemistry.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the antibody labeling process using DBCO-C2-Sulfo-NHS ester.
Caption: Workflow for labeling antibodies with DBCO-C2-Sulfo-NHS ester.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. chempep.com [chempep.com]
- 4. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]
- 5. DBCO-Sulfo-NHS ester, 1400191-52-7 | BroadPharm [broadpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. click.vectorlabs.com [click.vectorlabs.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Reactivity of DBCO with Azide-Modified Molecules
Introduction
Dibenzocyclooctyne (DBCO) chemistry has become a cornerstone of bioorthogonal chemistry, providing a powerful tool for the specific and efficient conjugation of biomolecules.[1] This technology is central to the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free variant of click chemistry.[1][2] The reaction's high efficiency, biocompatibility, and bioorthogonality make it an indispensable technique in drug discovery, diagnostics, and various life science applications.[1][3]
The core of this chemistry lies in the reaction between a strained alkyne, DBCO, and an azide-functionalized molecule to form a stable triazole linkage.[2] Unlike other click chemistry methods, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[3] This guide provides a comprehensive overview of the reactivity of DBCO with azides, including quantitative kinetic data, detailed experimental protocols, and factors influencing reaction efficiency.
Core Principles of DBCO-Azide Reactivity
The SPAAC reaction is a [3+2] cycloaddition between a cyclooctyne (B158145) (the dipolarophile) and an azide (B81097) (the 1,3-dipole).[4] The significant ring strain in the DBCO molecule lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[5][6]
Key Features:
-
Biocompatibility : The absence of a cytotoxic copper catalyst makes it suitable for in vivo applications.[2][7]
-
Bioorthogonality : DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[1][7]
-
High Efficiency : The reaction is characterized by fast kinetics and quantitative yields, often reaching completion within minutes to hours at room temperature.[1][8]
-
Stability : The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[1] Both DBCO and azide moieties also exhibit long-term stability on biomolecules prior to conjugation.[3][7]
Quantitative Reaction Data
The rate of the DBCO-azide reaction is described by second-order kinetics. The reaction rate is dependent on the structure of both the cyclooctyne and the azide, as well as reaction conditions.
| Cyclooctyne | Azide | Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| DBCO | Benzyl (B1604629) azide (Bn-N₃) | 0.24 - 0.31 | DBCO reacts significantly faster with benzyl azide than BCN.[4] |
| BCN | Benzyl azide (Bn-N₃) | 0.07 | - |
| DBCO | Phenyl azide (Ph-N₃) | 0.033 | For aromatic azides, BCN shows higher reactivity.[4] |
| BCN | Phenyl azide (Ph-N₃) | 0.2 | - |
| DBCO (Sulfo) | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) | Reaction rates are highly dependent on the buffer system.[9] |
| DBCO (Sulfo) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) | The electron-donating capacity of the azide influences the rate.[9] |
| Keto-DIBO | - | 3.5 | Oxidation of the alcohol in DIBO to a ketone increases the rate 3.5-7 fold.[4] |
| BARAC | Benzyl azide | 0.96 | - |
Factors Influencing DBCO-Azide Reaction Efficiency
Optimizing the SPAAC reaction requires careful consideration of several parameters that can significantly impact reaction rate and yield.
| Factor | Influence on Reaction | Recommendations & Notes |
| Molar Ratio | Drives the reaction to completion. | A 1.5 to 3-fold molar excess of the less critical component is a common starting point.[10] For antibody conjugations, a molar excess of 1.5 to 10 equivalents can be used.[10] |
| Temperature | Higher temperatures increase the reaction rate. | Reactions are efficient from 4°C to 37°C.[10] Room temperature (20-25°C) is typical, while 4°C can be used for sensitive biomolecules, though this requires longer incubation.[1][10] |
| pH | Higher pH values generally increase reaction rates. | A pH range of 6-9 is favorable for conjugations involving primary amines.[11] The effect can vary with the buffer system.[9] |
| Solvent/Buffer | Affects reactant solubility and reaction kinetics. | The reaction works well in aqueous buffers (e.g., PBS, HEPES) and can tolerate organic co-solvents like DMSO or DMF, typically up to 20%.[2][7] Buffers containing sodium azide must be avoided as it will react with DBCO.[7][12] |
| PEG Spacers | Increases hydrophilicity and can enhance reaction rates. | The inclusion of a PEG linker can improve solubility and accessibility of the reactive groups, enhancing reaction rates by over 30%.[9][13] |
| Reactant Structure | Electronic and steric properties dictate intrinsic reactivity. | Electron-donating groups on the azide can increase reaction speed.[9] The choice between different cyclooctynes (e.g., DBCO, BCN) should be considered based on the azide's structure (aliphatic vs. aromatic).[4] |
Experimental Protocols
Herein are detailed methodologies for the labeling of a protein with a DBCO-NHS ester and its subsequent conjugation to an azide-modified molecule.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[1][3]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to 10 mM.[3][12]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[3]
-
Spin desalting columns for purification.[12]
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers such as BSA. If necessary, perform a buffer exchange into PBS.[3][12]
-
Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[7][12] The final concentration of DMSO or DMF should ideally be below 20%.[2][3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2][3]
-
Quenching: Add the quenching solution (e.g., 10 µL of 1 M Tris) to the reaction mixture to quench any unreacted DBCO-NHS ester. Incubate for an additional 15 minutes.[2][12]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired buffer for the next step.[12] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though reactivity may decrease over time.[2][12]
Protocol 2: Conjugation of DBCO-Antibody to an Azide-Modified Molecule
This protocol details the click reaction between the DBCO-activated antibody and an azide-functionalized molecule (e.g., an oligonucleotide or small molecule drug).
Materials:
-
Purified DBCO-activated antibody.
-
Azide-modified molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[7][12]
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[1][7][10] Reaction times may need optimization depending on the specific reactants.
-
Purification: Purify the final antibody conjugate to remove unreacted azide-modified molecules. The method of purification will depend on the nature of the conjugate and reactants, but can include HPLC (reverse phase or ion exchange), size exclusion chromatography, or dialysis.[1][2][12]
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C in a suitable buffer.[1]
Protocol 3: Characterization and Validation
Determining Degree of Labeling (DOL): The average number of DBCO molecules conjugated per antibody can be determined using UV-Vis spectrophotometry.[2]
-
Measure the absorbance of the purified DBCO-antibody conjugate at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).
-
Calculate the concentration of the antibody and the DBCO group using the Beer-Lambert law and the following equations:
-
Antibody Concentration (c_IgG) = (A₂₈₀ - (A₃₀₉ × CF)) / ε₂₈₀_IgG
-
DBCO Concentration (c_DBCO) = A₃₀₉ / ε₃₀₉_DBCO
-
Where:
-
-
DOL = c_DBCO / c_IgG
Validation by SDS-PAGE: Conjugation can be visually confirmed by SDS-PAGE. The final conjugate should exhibit a higher molecular weight band compared to the unconjugated antibody.[7]
Visualizations
Caption: SPAAC reaction mechanism between DBCO and an azide.
Caption: Workflow for antibody conjugation using DBCO-azide chemistry.
Caption: Key factors influencing the rate and yield of SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DBCO-C2-Sulfo-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent modification of proteins using DBCO-C2-Sulfo-NHS ester. This reagent enables the introduction of a dibenzocyclooctyne (DBCO) moiety onto a protein, which can then be used in copper-free click chemistry reactions for subsequent bioconjugation.[1][][3]
The DBCO-C2-Sulfo-NHS ester is a water-soluble reagent that targets primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of the protein) to form a stable amide bond.[4] The sulfonate group on the N-hydroxysuccinimide (NHS) ester enhances its water solubility, allowing for reactions to be performed in aqueous buffers without the need for organic co-solvents that can denature proteins.[5][6][7] This bioorthogonal labeling strategy is highly specific and efficient, proceeding under physiological conditions without interfering with native biological processes.[][8]
Applications
Proteins labeled with DBCO can be conjugated with a variety of azide-containing molecules for numerous applications, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[1][9]
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging applications such as flow cytometry and microscopy.[1]
-
Protein-Oligonucleotide Conjugation: Creation of protein-DNA or protein-RNA conjugates for use in diagnostics and targeted therapies.[10][11]
-
Surface Immobilization: Covalent attachment of proteins to azide-functionalized surfaces for applications in biosensors and biomaterials.[1]
-
Molecular Imaging and Drug Delivery: Development of targeted imaging agents and drug delivery systems.[8]
Experimental Workflow
The overall workflow for labeling a protein with DBCO-C2-Sulfo-NHS ester and subsequent conjugation to an azide-containing molecule is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the protein labeling protocol.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[12] |
| DBCO-C2-Sulfo-NHS Ester Stock Solution | 10 mM in water, DMSO, or DMF | Prepare immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[13][14] |
| Molar Excess of DBCO Reagent over Protein | 10-fold to 50-fold | Start with a 20-fold molar excess and optimize based on the desired degree of labeling (DOL). For protein concentrations ≥ 5 mg/mL, a 10-fold excess may be sufficient, while for concentrations < 5 mg/mL, a 20- to 50-fold excess is recommended.[13][14] |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.5 | Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer are suitable.[5][12][14] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[14][15] |
| Incubation Temperature | Room temperature or 4°C | |
| Incubation Time | 30 - 60 minutes at room temperature or 2 hours at 4°C | Longer incubation times can be explored to increase the degree of labeling, but may also increase the risk of protein degradation.[3] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Add to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.[14] |
Detailed Experimental Protocol
This protocol provides a general guideline for labeling a protein with DBCO-C2-Sulfo-NHS ester. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) (optional, if the reagent is not readily soluble in aqueous buffer)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure
-
Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[1]
-
DBCO-C2-Sulfo-NHS Ester Preparation: a. Allow the vial of DBCO-C2-Sulfo-NHS ester to come to room temperature before opening to prevent moisture condensation.[14] b. Immediately before use, prepare a 10 mM stock solution of the DBCO-C2-Sulfo-NHS ester in water, DMSO, or DMF.[13][14] The NHS ester is susceptible to hydrolysis, so fresh preparation is critical.[5][14]
-
Labeling Reaction: a. Add the calculated amount of the 10 mM DBCO-C2-Sulfo-NHS ester stock solution to the protein solution. A 20-fold molar excess is a good starting point. b. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]
-
Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature to ensure all unreacted DBCO-C2-Sulfo-NHS ester is deactivated.[3]
-
Purification of the Labeled Protein: a. Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]
Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the average number of DBCO molecules per protein molecule, can be determined using UV-Vis spectrophotometry.[16]
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[16][17]
-
Calculate the concentration of the protein and the DBCO moiety using the Beer-Lambert law and the following extinction coefficients:
-
Molar extinction coefficient of DBCO (ε_DBCO) at 309 nm = 12,000 M⁻¹cm⁻¹[17]
-
The molar extinction coefficient of the protein (ε_protein) at 280 nm will be specific to the protein.
-
-
Calculate the DOL using the following formula:
DOL = (A309 / ε_DBCO) / (A280_corrected / ε_protein)
Where A280_corrected accounts for the absorbance of the DBCO group at 280 nm.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) NHS ester. | Prepare the DBCO-C2-Sulfo-NHS ester solution fresh immediately before use. Ensure the stock is anhydrous if using an organic solvent.[1] |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into a non-amine buffer like PBS or HEPES.[1] | |
| Insufficient molar excess of the linker. | Increase the molar ratio of the linker to the protein.[1] | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent below 20%.[1] |
| The hydrophobicity of the DBCO group causes aggregation. | Consider using a DBCO reagent with a hydrophilic PEG spacer.[11] |
Downstream Application: Copper-Free Click Chemistry
The DBCO-labeled protein is now ready for conjugation to any azide-containing molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][]
-
Prepare the azide-containing molecule in a suitable reaction buffer.
-
Add the DBCO-labeled protein to the azide-containing molecule. A 1.5 to 5.0 molar excess of the more abundant reagent is recommended.[13][14]
-
Incubate the reaction for 4-12 hours at room temperature or 2-12 hours at 4°C.[13][14] The reaction is now ready for purification and downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. DBCO-Sulfo-NHS ester | cleavable ADC linker | CAS# 1400191-52-7 | InvivoChem [invivochem.com]
- 10. interchim.fr [interchim.fr]
- 11. lifetein.com [lifetein.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. click.vectorlabs.com [click.vectorlabs.com]
- 15. covachem.com [covachem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with DBCO-C2-Sulfo-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of antibodies with DBCO-C2-Sulfo-NHS ester. This process is a cornerstone of modern bioconjugation, enabling the creation of stable and functional antibody conjugates for a wide range of applications, including antibody-drug conjugates (ADCs), diagnostic imaging agents, and targeted therapeutic delivery systems.[1][2][3] The methodology leverages a two-step process: the initial acylation of primary amines on the antibody with the Sulfo-NHS ester of DBCO-C2, followed by a highly specific and bioorthogonal copper-free click chemistry reaction between the introduced dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule.[2][4][5][6] This strain-promoted alkyne-azide cycloaddition (SPAAC) is advantageous due to its high efficiency, specificity, and biocompatibility, as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][4][6]
The inclusion of a sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester enhances the water solubility of the reagent, allowing the reaction to be performed in aqueous buffers without organic co-solvents that could potentially denature the antibody.[7][] This guide offers detailed experimental protocols, data presentation for reaction optimization, and visual workflows to ensure successful and reproducible antibody conjugation.
Reaction Principle
The conjugation process involves two key chemical reactions:
-
Amine Acylation: The Sulfo-NHS ester of DBCO-C2 reacts with primary amines (-NH2), primarily on the side chains of lysine (B10760008) residues and the N-terminus of the antibody, to form a stable amide bond.[][] This reaction is most efficient at a slightly alkaline pH (7-9).[7][10]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group introduced onto the antibody reacts with an azide (B81097) (-N3) functionalized molecule (e.g., a drug, a fluorescent dye, or a biotin (B1667282) tag) to form a stable triazole linkage.[2][4] This "click" reaction is highly selective and does not interfere with other functional groups present in biological systems.[4][11]
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody Activation with DBCO-C2-Sulfo-NHS Ester
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL[4][11][] | Higher concentrations can improve conjugation efficiency.[13] |
| Molar Excess of DBCO-C2-Sulfo-NHS Ester | 5 to 30-fold[4][5][11] | The optimal ratio should be determined empirically for each antibody.[3] A 10 to 20-fold excess is a common starting point.[11] |
| Reaction Buffer | Amine-free buffers such as PBS, HEPES, Carbonate/Bicarbonate, or Borate buffer.[13] | Avoid buffers containing primary amines like Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[7][13][14] |
| Reaction pH | 7.0 - 9.0[7][10] | A pH of 8.3-8.5 is often considered optimal for NHS ester reactions.[14][15] |
| Reaction Temperature | 4°C to Room Temperature (25°C)[10] | Room temperature is common for shorter incubation times. |
| Incubation Time | 30 minutes to 2 hours[4][11][13] | Longer incubation times may be required at lower temperatures. |
| Solvent for DBCO-C2-Sulfo-NHS Ester | Anhydrous DMSO or DMF[7][11] | Prepare the stock solution immediately before use.[13] |
| Final DMSO/DMF Concentration in Reaction | < 20%[4][11] | High concentrations of organic solvents can denature the antibody. |
Table 2: Parameters for Copper-Free Click Chemistry Reaction (SPAAC)
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide-Modified Molecule | 2 to 10-fold over the DBCO-activated antibody[4][11][16] | The optimal ratio depends on the specific reactants and desired degree of labeling. |
| Reaction Temperature | 4°C to Room Temperature[16][17] | The reaction can proceed efficiently at both temperatures. |
| Incubation Time | 2 to 24 hours[4][13][16] | Overnight incubation at 4°C is common to ensure complete reaction.[2][11][16] |
Experimental Protocols
Materials and Reagents
-
Antibody of interest
-
DBCO-C2-Sulfo-NHS Ester
-
Azide-functionalized molecule of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., spin desalting columns, size-exclusion chromatography, or HPLC)
-
Spectrophotometer for concentration and degree of labeling determination
Protocol 1: Antibody Activation with DBCO-C2-Sulfo-NHS Ester
-
Antibody Preparation:
-
DBCO-C2-Sulfo-NHS Ester Stock Solution Preparation:
-
Activation Reaction:
-
Add the desired molar excess (e.g., 10 to 20-fold) of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.[11]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20%.[4][11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]
-
-
Quenching the Reaction:
-
Purification of DBCO-Activated Antibody:
Protocol 2: Copper-Free Click Chemistry Reaction
-
Reaction Setup:
-
Incubation:
-
Purification of the Antibody Conjugate:
-
Purify the final antibody conjugate to remove any unreacted azide-modified molecule and other impurities.[1] Various methods can be employed, including size-exclusion chromatography, tangential flow filtration (TFF), or more advanced techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) for antibody-drug conjugates.[3][][19][20][21]
-
Protocol 3: Characterization of the Antibody Conjugate
-
Determination of Degree of Labeling (DOL):
-
The average number of DBCO molecules per antibody can be determined using UV-Vis spectrophotometry.[3][5][22]
-
Measure the absorbance of the purified DBCO-activated antibody at 280 nm (for protein concentration) and at approximately 309 nm (for DBCO concentration).[3][4][5][22]
-
The DOL can be calculated using the following formula[3]: DOL = (A_309 * ε_protein) / ((A_280 - CF * A_309) * ε_DBCO) Where:
-
-
Functional Analysis:
-
Assess the functionality of the final conjugate. This may include binding assays (e.g., ELISA) to confirm that the antigen-binding site of the antibody has not been compromised and, if applicable, activity assays for the conjugated molecule.
-
Visualizations
Caption: Experimental workflow for antibody conjugation with DBCO-C2-Sulfo-NHS.
Caption: Chemical reaction pathway for DBCO-C2-Sulfo-NHS antibody conjugation.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation [mdpi.com]
- 7. covachem.com [covachem.com]
- 10. neb.com [neb.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
- 16. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 17. researchgate.net [researchgate.net]
- 19. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
Application Notes and Protocols: Labeling Live Cells with DBCO-C2-SulfoNHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell labeling is a cornerstone technique in modern biological research and drug development, enabling the visualization and tracking of cellular processes in real-time. This document provides detailed protocols and application notes for the use of DBCO-C2-SulfoNHS Ester, a key reagent in a two-step bioorthogonal labeling strategy. This method allows for the covalent modification of the cell surface with dibenzocyclooctyne (DBCO) moieties, which can then be specifically targeted with azide-containing molecules through copper-free click chemistry.
The process leverages the reactivity of the N-hydroxysuccinimide (NHS) ester group towards primary amines, which are abundantly present on the cell surface in the form of lysine (B10760008) residues and N-termini of proteins. The sulfonated nature of the Sulfo-NHS ester renders the molecule water-soluble and membrane-impermeable, ensuring that labeling is restricted to the extracellular surface of live cells.[1][2] This targeted modification provides a powerful platform for a variety of applications, including cell tracking, studies of cell-cell interactions, and targeted drug delivery.
The subsequent copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the introduced DBCO group and an azide-modified molecule of interest (e.g., a fluorescent probe, a therapeutic agent, or a targeting ligand) is highly specific and bioorthogonal.[3][4][5] This means it proceeds efficiently within the complex biological environment of live cells without interfering with native biochemical processes.[3][5]
Principle of the Method
The labeling strategy involves two main steps:
-
Amine Labeling: Live cells are incubated with this compound. The Sulfo-NHS ester reacts with primary amines on the cell surface proteins, forming stable amide bonds and effectively decorating the cell surface with DBCO groups.
-
Bioorthogonal "Click" Reaction: The DBCO-modified cells are then treated with a molecule of interest that has been functionalized with an azide (B81097) group. The DBCO and azide groups undergo a rapid and specific SPAAC "click" reaction, resulting in the covalent attachment of the molecule to the cell surface.
Quantitative Data Summary
The following tables provide key parameters and expected outcomes for the labeling procedure. These values are intended as a starting point, and optimization may be required for specific cell types and experimental conditions.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1.0 mM | Start with 0.5 mM and optimize based on labeling efficiency and cell viability. |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher cell densities can improve labeling efficiency. |
| Incubation Time (Amine Labeling) | 30 minutes at room temperature or 2 hours on ice | Incubation on ice can help to minimize endocytosis of labeled proteins.[6][7] |
| Azide-Modified Probe Concentration | 1.5 - 10-fold molar excess over DBCO-labeled sites | The optimal concentration depends on the specific probe and experimental goals. |
| Incubation Time (Click Reaction) | 4 - 12 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for lower concentrations of reactants.[8] |
Table 2: Cell Viability and Labeling Efficiency
| This compound Concentration | Expected Cell Viability | Expected Labeling Efficiency |
| 0.1 mM | > 95% | Low to Moderate |
| 0.5 mM | > 90% | Moderate to High |
| 1.0 mM | 80 - 90% | High |
| > 2.0 mM | < 80% | High (potential for cell stress) |
Note: Cell viability should be assessed for each specific cell line and experimental condition using a standard assay such as Trypan Blue exclusion or a commercial cell viability kit.[9][10]
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Prepare the stock solution immediately before use due to the moisture-sensitive nature of NHS esters.[6]
-
Dissolve the required amount of this compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a final concentration of 10 mM.[6]
-
Note: Unused stock solution in anhydrous solvent can be stored at -20°C for a few days, protected from moisture.[6]
-
-
Labeling Buffer:
-
Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0.
-
Crucially, the buffer must be free of primary amines (e.g., Tris) and azides, as these will compete with the desired reaction.[6]
-
-
Quenching Buffer:
-
1 M Tris-HCl, pH 8.0.
-
-
Azide-Modified Probe Stock Solution:
-
Prepare a stock solution of the azide-modified probe (e.g., fluorescent dye, biotin-azide) in a suitable solvent (e.g., DMSO, water) at a concentration of 1-10 mM.
-
Protocol 2: Labeling of Live Cells with this compound
This protocol is suitable for cells grown in suspension or adherent cells that have been detached.
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold, amine-free PBS to a concentration of 1 x 10⁶ - 1 x 10⁷ cells/mL.
-
-
Amine Labeling Reaction:
-
Add the 10 mM this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 0.5 mM).
-
Incubate for 30 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess this compound and quenching buffer. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Proceed to Click Chemistry:
-
The DBCO-labeled cells are now ready for the click reaction with an azide-modified probe.
-
Protocol 3: Copper-Free Click Chemistry Reaction
-
Cell Resuspension:
-
Resuspend the DBCO-labeled cells in a suitable cell culture medium or buffer for the click reaction.
-
-
Click Reaction:
-
Add the azide-modified probe stock solution to the cell suspension to the desired final concentration.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.[8]
-
-
Washing:
-
Wash the cells three times with PBS to remove any unreacted azide-modified probe.
-
-
Analysis:
-
The labeled cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or functional assays.
-
Protocol 4: Cell Viability Assay
It is crucial to assess the impact of the labeling procedure on cell health.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
-
Labeling:
-
Perform the this compound labeling (Protocol 2) at various concentrations. Include unlabeled cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
Viability Assessment:
Mandatory Visualizations
Caption: Experimental workflow for live cell labeling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. store.sangon.com [store.sangon.com]
- 3. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: DBCO-C2-Sulfo-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DBCO-C2-Sulfo-NHS ester in flow cytometry, a powerful technique for single-cell analysis. This method leverages the principles of bioorthogonal chemistry to enable highly specific and efficient labeling of cells for a variety of research and drug development applications.
Introduction to DBCO-C2-Sulfo-NHS Ester for Flow Cytometry
DBCO-C2-Sulfo-NHS ester is a key reagent in the field of bioorthogonal chemistry, specifically for copper-free click chemistry. It contains two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that reacts specifically and rapidly with azide (B81097) groups in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes.
The water-soluble nature of DBCO-C2-Sulfo-NHS ester, due to the sulfo group, makes it particularly well-suited for biological applications in aqueous environments, such as cell labeling.
In the context of flow cytometry, DBCO-C2-Sulfo-NHS ester is typically used in a two-step labeling strategy:
-
Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide group. A common example is an azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized by the cell and incorporated into cell surface glycans. This results in the presentation of azide groups on the cell surface.
-
Click Chemistry Reaction: The azide-labeled cells are then treated with a DBCO-conjugated molecule, often a fluorophore. The DBCO group on the fluorophore reacts with the azide groups on the cell surface, resulting in covalent labeling of the cells. These fluorescently labeled cells can then be analyzed by flow cytometry.
This approach offers high specificity and efficiency, allowing for the sensitive detection and quantification of labeled cells.
Key Applications in Flow Cytometry
The versatility of DBCO-C2-Sulfo-NHS ester-mediated cell labeling enables a wide range of applications in flow cytometry:
-
Cell Tracking and Proliferation: Labeled cells can be tracked in vivo or in vitro to monitor their migration, differentiation, and proliferation.
-
Analysis of Cell Surface Glycans: This method allows for the study of glycan expression and dynamics on the cell surface, which is important in various physiological and pathological processes, including cancer and immune responses.
-
Studying Cellular Metabolism: By using azido-labeled metabolic precursors for other molecules like glucose or lipids, researchers can investigate cellular uptake and metabolism at the single-cell level. For example, using 6-azido-6-deoxy-D-galactose (6AzGal) allows for the measurement of glucose transporter (GLUT) activity.
-
Immune Cell Activation and Interaction: Labeling specific cell populations allows for the study of immune cell activation, cell-cell interactions, and the immune response to various stimuli.
-
Targeted Drug Delivery Analysis: The efficiency of targeted drug delivery systems can be assessed by labeling target cells and quantifying the delivery of azide-modified therapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing DBCO-based labeling for flow cytometry.
Table 1: Labeling Efficiency and Cell Viability
| Cell Line | Azido-Sugar Concentration | DBCO-Fluorophore Concentration | Labeling Efficiency (%) | Cell Viability (%) | Reference |
| A549 | 50 µM Ac4ManNAz | 10 µM DBCO-Cy5 | >95% | >95% | [1] |
| Jurkat | 50 µM Ac4ManNAz | 20 µM DBCO-Fluorophore | Not specified | >90% | |
| K562 | 10 mM 6AzGal | 100 nM BDP-DBCO | High | Not specified | [2] |
Table 2: Influence of DBCO-Fluorophore Concentration on Fluorescence Intensity
| DBCO-Cy5 Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | <10 |
| 1 | ~50 |
| 5 | ~200 |
| 10 | ~400 |
| 25 | ~700 |
| 50 | ~1000 |
Data adapted from studies on A549 cells labeled with Ac4ManNAz.[1]
Experimental Protocols
Protocol 1: General Cell Surface Glycan Labeling for Flow Cytometry
This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar followed by fluorescent labeling using a DBCO-conjugated fluorophore.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac4ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-FITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Metabolic Labeling: a. Plate cells at an appropriate density in a tissue culture plate or flask and allow them to adhere overnight. b. Prepare a stock solution of Ac4ManNAz in sterile PBS or DMSO. c. Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.
-
Cell Harvesting and Washing: a. Gently harvest the cells using a non-enzymatic cell dissociation solution or by scraping. b. Transfer the cells to a centrifuge tube and pellet them by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cells twice with cold PBS containing 1% BSA (staining buffer) to remove any unincorporated azido-sugar.
-
DBCO-Fluorophore Labeling (Click Reaction): a. Resuspend the cell pellet in staining buffer. b. Prepare a stock solution of the DBCO-conjugated fluorophore in DMSO. c. Add the DBCO-fluorophore to the cell suspension to a final concentration of 10-50 µM. d. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing and Flow Cytometry Analysis: a. Pellet the cells by centrifugation and wash them three times with staining buffer to remove any unreacted DBCO-fluorophore. b. Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis. c. Analyze the labeled cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
Protocol 2: Analysis of Glucose Uptake using 6-Azido-6-deoxy-D-galactose (6AzGal)
This protocol is adapted for studying glucose uptake by measuring the incorporation of the azido-sugar analog 6AzGal.
Materials:
-
Cells of interest (e.g., K562)
-
Glucose-free cell culture medium
-
6-Azido-6-deoxy-D-galactose (6AzGal)
-
Cell-permeable DBCO-conjugated fluorophore (e.g., BDP-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Culture cells to the desired density. b. Wash the cells twice with glucose-free medium.
-
Metabolic Labeling with 6AzGal: a. Resuspend the cells in glucose-free medium. b. Add 6AzGal to a final concentration of 1-10 mM. c. Incubate the cells for 30-60 minutes at 37°C.
-
Washing: a. Pellet the cells by centrifugation and wash them twice with PBS containing 4% FBS.
-
DBCO-Fluorophore Labeling (Click Reaction): a. Resuspend the cells in PBS with 4% FBS. b. Add the cell-permeable DBCO-fluorophore to a final concentration of 100 nM - 1 µM. c. Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing and Flow Cytometry Analysis: a. Wash the cells twice with PBS. b. Resuspend the cells in PBS for flow cytometry analysis. c. Analyze the cells using the appropriate laser and filter settings.
Visualizations
Caption: Experimental workflow for cell labeling using DBCO-C2-Sulfo-NHS ester for flow cytometry.
Caption: Chemical principles of DBCO-C2-Sulfo-NHS ester labeling.
Caption: Investigating a signaling pathway leading to metabolic changes using DBCO-based flow cytometry.
References
Application Notes and Protocols for DBCO-C2-SulfoNHS Ester in Fluorescence Microscopy Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-C2-SulfoNHS ester is a water-soluble, heterobifunctional crosslinker essential for modern bioconjugation and fluorescence microscopy.[1][2][3] It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester for efficient coupling to primary amines.[][5] This combination allows for the straightforward labeling of biomolecules, such as antibodies and proteins, enabling their subsequent detection and visualization in complex biological systems.[][6] The water-soluble nature of the Sulfo-NHS ester facilitates conjugation reactions in aqueous buffers, preserving the native conformation and activity of proteins.[1][7]
The core technology behind its application is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal, meaning it occurs efficiently within living systems without interfering with native biochemical processes.[8] This makes this compound an ideal tool for in vitro and in vivo imaging studies.[9][10]
Chemical Properties and Reactivity
| Property | Value | Reference |
| CAS Number | 1400191-52-7 | [11][12] |
| Molecular Formula | C25H21N2NaO8S | [11][12] |
| Molecular Weight | 532.5 g/mol | [11][12] |
| Reactive Groups | DBCO (reacts with azides), Sulfo-NHS ester (reacts with primary amines) | [][5] |
| Solubility | Water-soluble | [1][2] |
| Storage | Store at -20°C, protect from moisture | [11][13] |
Key Applications in Fluorescence Microscopy
-
Antibody-Drug Conjugate (ADC) Development: The DBCO moiety allows for the precise attachment of azide-modified payloads to antibodies, a critical step in creating targeted cancer therapies.[5][14]
-
Cell Surface Labeling: Researchers can label cell surface proteins on living cells by first introducing azide (B81097) groups through metabolic labeling and then reacting them with DBCO-functionalized fluorescent probes.[] This enables the tracking of specific cell populations or proteins.[]
-
Protein and Nucleic Acid Labeling: The Sulfo-NHS ester readily reacts with primary amines on proteins and amino-modified nucleic acids, allowing for their conjugation with the DBCO group for subsequent click reactions.[1][15]
-
Live Cell Imaging: The bioorthogonal nature of the copper-free click chemistry reaction makes it suitable for imaging dynamic processes in living cells and organisms without causing toxicity.[10]
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol describes the covalent attachment of a DBCO group to an antibody using this compound.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[16]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[16][17] The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[16][17]
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[16][17] Incubate for an additional 15-30 minutes at room temperature.[17]
-
Purification: Remove excess, unreacted this compound and quenching buffer components using a desalting column or by dialysis against PBS.
Quantitative Parameters for Antibody Labeling:
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of this compound | 10-20 fold | The optimal ratio may need to be determined empirically. |
| Reaction Time | 30-60 min at RT, 2 hours on ice | Longer incubation times can be explored but may increase non-specific reactions. |
| pH of Reaction Buffer | 7.2 - 8.0 | Amine-reactive conjugations are more efficient at slightly basic pH. |
Protocol 2: Fluorescence Imaging of Labeled Cells
This protocol outlines the general steps for imaging cells that have been metabolically labeled with an azide-containing precursor and subsequently reacted with a DBCO-fluorophore conjugate.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycan labeling)
-
DBCO-conjugated fluorescent dye
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an appropriate azide-modified metabolic precursor for 24-72 hours. This will incorporate azide groups into the biomolecules of interest.
-
-
Labeling with DBCO-Fluorophore:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the DBCO-conjugated fluorescent dye in a cell culture medium at 37°C. The optimal concentration and incubation time should be determined empirically (typically 1-10 µM for 30-60 minutes).
-
-
Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.
-
Fixation (Optional): If required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining and Mounting:
-
Wash the fixed cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Diagrams
Caption: Experimental workflow for fluorescence imaging.
Caption: Chemical reactions of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive this compound due to hydrolysis- Suboptimal reaction buffer pH- Insufficient molar excess of the reagent | - Prepare fresh stock solutions of the reagent immediately before use.- Ensure the reaction buffer is amine-free and has a pH between 7.2 and 8.0.- Increase the molar excess of the this compound. |
| High Background Fluorescence | - Incomplete removal of unbound fluorescent probe- Non-specific binding of the antibody or probe | - Increase the number and duration of washing steps.- Include a blocking step (e.g., with BSA) before adding the labeled antibody.- Titrate the concentration of the fluorescent probe to find the optimal signal-to-noise ratio. |
| No Fluorescence Signal | - Inefficient metabolic labeling with the azide precursor- Degradation of the fluorophore | - Optimize the concentration and incubation time for the metabolic labeling step.- Protect the fluorescent reagents from light. |
Conclusion
This compound is a powerful and versatile tool for fluorescence microscopy, enabling the specific and efficient labeling of biomolecules in both fixed and living systems. Its water solubility and bioorthogonal reactivity make it an invaluable reagent for a wide range of applications in basic research and drug development. By following the detailed protocols and considering the key quantitative parameters, researchers can successfully employ this reagent to achieve high-quality fluorescence imaging results.
References
- 1. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]
- 2. DBCO-Sulfo-NHS ester, 1400191-52-7 | BroadPharm [broadpharm.com]
- 3. DBCO-C6-SulfoNHS ester, CAS 1400191-52-7 | AxisPharm [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. DBCO-sulfo-NHS ester | 1400191-52-7 | AGC19152 | Biosynth [biosynth.com]
- 12. glenresearch.com [glenresearch.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. DBCO-Sulfo-NHS ester | cleavable ADC linker | CAS# 1400191-52-7 | InvivoChem [invivochem.com]
- 15. DBCO-C2 NHS Oligo Modifications from Gene Link [genelink.com]
- 16. click.vectorlabs.com [click.vectorlabs.com]
- 17. benchchem.com [benchchem.com]
Illuminating the Cell Surface: A Protocol for Protein Labeling Using DBCO-C2-Sulfo-NHS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent labeling of cell surface proteins on live cells using the amine-reactive, water-soluble reagent DBCO-C2-Sulfo-NHS ester. This two-step method leverages the specific reaction of N-hydroxysuccinimide (NHS) esters with primary amines and the subsequent bioorthogonal "click chemistry" reaction of a dibenzocyclooctyne (DBCO) group with an azide-tagged molecule. This powerful technique is broadly applicable for attaching a wide array of molecules, including fluorescent dyes and biotin (B1667282), to the cell surface for applications in cell tracking, proteomic analysis, and the investigation of protein internalization and signaling pathways.
Principle of the Method
The labeling strategy unfolds in two key stages. Initially, the Sulfo-NHS ester of DBCO-C2-Sulfo-NHS reacts efficiently with primary amines (-NH₂) present on the cell surface, primarily on the side chains of lysine (B10760008) residues and the N-termini of proteins. This reaction forms a stable, covalent amide bond, effectively tethering the DBCO moiety to the extracellular domains of membrane proteins.[1] The inclusion of a sulfonate group on the NHS ester renders the reagent membrane-impermeable, ensuring that labeling is restricted to the cell surface proteome.[2]
The second stage involves the introduction of a molecule of interest that has been functionalized with an azide (B81097) group. The DBCO group, a strained alkyne, reacts spontaneously and with high specificity with the azide via a copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, preserving cell viability.[4]
Data Presentation
Table 1: Labeling Efficiency of Red Blood Cells with Sulfo-NHS-Biotin
This table presents data on the quantification of biotin labels on red blood cells (RBCs) using flow cytometry, as a proxy for labeling efficiency with amine-reactive NHS esters. The fluorescence intensity is reported in Molecules of Equivalent Soluble Fluorochrome (MESF), providing a quantitative measure of the number of bound fluorophore-conjugated streptavidin molecules, which corresponds to the level of biotinylation.
| Sulfo-NHS-Biotin Concentration (µg/mL) | Molecules of Equivalent Soluble Fluorochrome (MESF)/RBC |
| 3 | ~32,000 |
| 30 | ~200,000 |
Data adapted from a study on biotin-labeled red blood cells, demonstrating a concentration-dependent increase in labeling.[5]
Table 2: Cell Viability of A549 Cells after Labeling
This table summarizes the results of a cell viability assay (MTT assay) performed on A549 cells after metabolic labeling with an azide-modified sugar (Ac₄ManNAz) and subsequent reaction with varying concentrations of DBCO-Cy5. The data demonstrates the low cytotoxicity of the labeling procedure.
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Ac₄ManNAz | 0 | 100 |
| 25 | ~98 | |
| 50 | ~97 | |
| 100 | ~95 | |
| DBCO-Cy5 | 0 | 100 |
| 25 | ~99 | |
| 50 | ~96 | |
| 100 | ~94 |
Data adapted from a study showing high cell viability after metabolic labeling and subsequent click chemistry with DBCO-Cy5.[6]
Experimental Protocols
Protocol 1: Cell Surface Labeling with DBCO-C2-Sulfo-NHS
This protocol details the initial step of labeling cell surface proteins with the DBCO moiety.
Materials:
-
Cells of interest (in suspension or adherent)
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine (B1666218) in PBS
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to a desired confluency in a culture plate.
-
For suspension cells, harvest and wash the cells.
-
Wash the cells three times with ice-cold, amine-free PBS (pH 8.0) to remove any amine-containing components from the culture medium.[7]
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1-25 x 10⁶ cells/mL.[7]
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Add the 10 mM DBCO-C2-Sulfo-NHS stock solution to the cell suspension to a final concentration of 0.5-2 mM.[8][9] A 10- to 50-fold molar excess of the reagent over the estimated amount of surface protein is a good starting point.[8][9]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[8][9] Performing the incubation at 4°C can help to minimize the internalization of the labeling reagent.[7]
-
-
Quenching:
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
Protocol 2: Click Chemistry Reaction with Azide-Modified Molecules
This protocol describes the second step, where an azide-modified molecule of interest is conjugated to the DBCO-labeled cells.
Materials:
-
DBCO-labeled cells (from Protocol 1)
-
Azide-modified molecule of interest (e.g., fluorescent dye-azide, biotin-azide)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Azide-Modified Molecule:
-
Dissolve the azide-modified molecule in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Click Reaction:
-
Resuspend the DBCO-labeled cells in the Reaction Buffer.
-
Add the azide-modified molecule to the cell suspension. A 1.5- to 5-fold molar excess of the azide-modified molecule relative to the estimated number of DBCO sites is recommended.[3]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[3] The reaction time can be optimized depending on the specific reactants and desired labeling density.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unreacted azide-modified molecules.
-
-
Downstream Analysis:
-
The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or proteomic analysis.
-
Mandatory Visualization
Caption: GPCR signaling cascade and subsequent internalization.
Caption: Workflow for cell surface protein labeling.
Caption: Chemical reactions for cell surface labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. click.vectorlabs.com [click.vectorlabs.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Note & Protocols: Calculating Molar Excess of DBCO-C2-SulfoNHS for Efficient Biomolecule Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, provides a robust and bioorthogonal method for conjugating biomolecules.[1] A critical first step in many SPAAC applications is the efficient labeling of a biomolecule with a dibenzocyclooctyne (DBCO) moiety. DBCO-C2-SulfoNHS is an amine-reactive reagent commonly used for this purpose, targeting primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.
The efficiency of this labeling reaction is highly dependent on the molar excess of the DBCO reagent relative to the biomolecule. An insufficient molar excess will result in a low degree of labeling (DOL), while an excessive amount can lead to protein aggregation due to the hydrophobicity of the DBCO group and potential precipitation of the reagent itself.[2] Therefore, careful calculation and optimization of the molar excess are paramount for achieving the desired labeling outcome. This document provides detailed protocols and guidelines for determining the optimal molar excess of DBCO-C2-SulfoNHS for efficient labeling of proteins and other amine-containing biomolecules.
Key Considerations for Efficient Labeling
Several factors influence the outcome of the labeling reaction:
-
Protein Concentration: Higher protein concentrations generally require a lower molar excess of the DBCO reagent for efficient labeling.[3][4]
-
Buffer Composition: The reaction should be performed in an amine-free buffer at a pH of 7.2-8.0 to ensure the stability and reactivity of the NHS ester.[1][3] Common choices include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[3] Additionally, azide-containing buffers should not be used as they can react with the DBCO group.[3][5]
-
Purity of Biomolecule: The presence of other amine-containing molecules (e.g., BSA, gelatin) will consume the DBCO-C2-SulfoNHS reagent, leading to inaccurate labeling. It is crucial to use a purified biomolecule solution.[6]
-
Hydrophobicity: The DBCO group is hydrophobic, and introducing too many DBCO molecules onto a protein's surface can increase its overall hydrophobicity, potentially leading to aggregation.[2][7] Using DBCO reagents with hydrophilic linkers, like PEG, can help mitigate this issue.[7]
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-C2-SulfoNHS
This protocol provides a general procedure for labeling a protein with DBCO-C2-SulfoNHS. The optimal molar excess should be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-C2-SulfoNHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0[3]
-
Desalting spin columns or other purification method (e.g., size-exclusion chromatography, dialysis)[1][7]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the DBCO-C2-SulfoNHS Stock Solution:
-
Calculate the Molar Excess:
-
Determine the amount of protein (in moles) in your reaction.
-
Based on the desired molar excess (see Table 1 for recommendations), calculate the required volume of the 10 mM DBCO-C2-SulfoNHS stock solution.
Example Calculation:
-
You have 200 µL of a 1 mg/mL antibody solution (MW = 150,000 g/mol ).
-
Moles of antibody = (0.2 mL * 1 mg/mL) / 150,000 g/mol = 1.33 nmol
-
For a 10-fold molar excess, you need 13.3 nmol of DBCO-C2-SulfoNHS.
-
Volume of 10 mM stock = 13.3 nmol / 10,000 nmol/mL = 1.33 µL
-
-
Labeling Reaction:
-
Quench the Reaction:
-
Purify the DBCO-labeled Protein:
Data Presentation: Recommended Molar Excess and Expected Outcomes
The optimal molar excess of DBCO-C2-SulfoNHS is dependent on the protein concentration and the desired degree of labeling. The following table provides a summary of recommended starting points based on various sources.
| Protein Concentration | Recommended Molar Excess of DBCO-C2-SulfoNHS | Expected Outcome / Notes |
| ≥ 5 mg/mL | 10-fold[3][5] | General starting point for concentrated protein solutions. |
| < 5 mg/mL | 20- to 50-fold[3][5] | Higher excess is needed to drive the reaction for dilute protein solutions. |
| 1 mg/mL (Antibody) | 6-fold[8] | Aims for an average Degree of Labeling (DOL) of ~1.5. |
| General Antibody Labeling | 20- to 30-fold[9][10] | A broader range suggested for general antibody conjugation. |
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL, or the average number of DBCO molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[5][11]
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein. A correction factor for the DBCO absorbance at 280 nm may be needed. For a typical IgG, the formula is:
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = (A309 * Protein Molar Extinction Coefficient at 280 nm) / [12,000 * (A280 - (A309 * Correction Factor))] (Where 12,000 is the molar extinction coefficient of the DBCO group at 309 nm)
-
Visualizations
Experimental Workflow for DBCO Labeling
Caption: Workflow for labeling proteins with DBCO-C2-SulfoNHS.
Logical Relationship for Molar Excess Calculation
Caption: Decision-making process for calculating DBCO molar excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. click.vectorlabs.com [click.vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Bioconjugation: Application Notes and Protocols for DBCO-C2-Sulfo-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing DBCO-C2-Sulfo-NHS Ester in bioconjugation reactions. The focus is on establishing optimal buffer conditions to ensure high efficiency and reproducibility in labeling primary amine-containing molecules, such as antibodies, proteins, and peptides, for subsequent copper-free click chemistry applications.
Introduction to DBCO-C2-Sulfo-NHS Ester Reactions
Dibenzocyclooctyne (DBCO) reagents are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that enables the specific ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1] The DBCO-C2-Sulfo-NHS Ester is an amine-reactive crosslinker that facilitates the introduction of a DBCO moiety onto a biomolecule. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) to form a stable amide bond, while the DBCO group is then available for reaction with an azide-functionalized molecule.[2][3] The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for reactions to be performed in aqueous buffers.[4]
The efficiency of the labeling reaction is critically dependent on the reaction conditions, particularly the buffer composition and pH.[3][5] A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce the yield of the desired conjugate.[2][6] Therefore, careful optimization of the reaction buffer is paramount for successful conjugation.
Key Parameters for Optimal Buffer Conditions
The success of a DBCO-C2-Sulfo-NHS ester reaction hinges on a delicate balance between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the NHS ester. The following table summarizes the key parameters and their recommended ranges.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | This pH range represents a compromise between amine reactivity and NHS ester stability. At lower pH, the primary amine is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[2][3][7] For many applications, a pH of 8.3-8.5 is considered optimal.[5][7] |
| Recommended Buffers | Phosphate-buffered saline (PBS), Borate buffer, Carbonate/Bicarbonate buffer, HEPES buffer | These buffers are non-amine containing and are effective in maintaining the desired pH range.[2][7][8][9] 0.1 M Sodium Bicarbonate is a frequently recommended choice.[5][7] |
| Incompatible Buffers | Tris (Tris(hydroxymethyl)aminomethane), Glycine | These buffers contain primary amines that will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[2][7][10] |
| Additives to Avoid | Sodium Azide (B81097) | Sodium azide will react with the DBCO group and should be avoided in buffers used for DBCO-containing reactions.[8][9][11] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Reactions are typically performed at room temperature for 30 minutes to 4 hours.[2][12] For sensitive proteins or to minimize hydrolysis, the reaction can be performed at 4°C, which may require a longer incubation time.[10] |
| Reaction Time | 30 minutes - 4 hours | The optimal reaction time should be determined empirically. Shorter times at room temperature or longer times at 4°C are common.[2][12] |
| Solvent for Stock Solution | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | DBCO-C2-Sulfo-NHS ester is moisture-sensitive and should be dissolved in an anhydrous organic solvent to prepare a stock solution immediately before use.[7][11] |
Experimental Protocols
This section provides detailed protocols for the labeling of a primary amine-containing protein (e.g., an antibody) with DBCO-C2-Sulfo-NHS ester and subsequent purification.
Preparation of Reagents
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use 0.1 M phosphate (B84403) buffer at the same pH.[7]
-
Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed using a desalting column or dialysis.[13]
-
DBCO-C2-Sulfo-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or amine-free DMF to a concentration of 10 mM.[11]
Labeling Protocol
-
Calculate Molar Excess: Determine the desired molar excess of the DBCO-C2-Sulfo-NHS ester. A 10- to 20-fold molar excess is a common starting point for antibody labeling.[9]
-
Reaction Incubation: Add the calculated volume of the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[9]
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).[13][14]
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of DBCO molecules conjugated per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).[13]
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying principles.
Caption: Experimental workflow for labeling proteins with DBCO-C2-Sulfo-NHS Ester.
Caption: Troubleshooting guide for DBCO-C2-Sulfo-NHS ester labeling reactions.
Summary of Quantitative Data
The following tables provide a summary of key quantitative data for optimizing DBCO-C2-Sulfo-NHS ester reactions.
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Half-life at 4°C | Half-life at 0°C |
| 7.0 | - | 4-5 hours[2] |
| 8.0 | - | 1 hour[15] |
| 8.6 | 10 minutes[2] | - |
Table 2: Recommended Reaction Parameters
| Parameter | Value | Reference |
| Protein Concentration | 1 - 10 mg/mL | [13] |
| DBCO-NHS Ester Molar Excess | 6 - 30 fold | [11][16] |
| Incubation Time (Room Temp) | 30 - 60 minutes | [1][14] |
| Incubation Time (4°C) | 2 - 12 hours | [9] |
| Quenching Agent Concentration | 50 - 100 mM | [9] |
By carefully controlling these parameters, researchers can achieve efficient and reproducible labeling of biomolecules with DBCO-C2-Sulfo-NHS ester, paving the way for successful downstream applications in bioorthogonal chemistry.
References
- 1. broadpharm.com [broadpharm.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. click.vectorlabs.com [click.vectorlabs.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
Purifying DBCO-Labeled Proteins and Antibodies: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The conjugation of proteins and antibodies with dibenzocyclooctyne (DBCO) is a critical step in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. This process, which facilitates copper-free click chemistry, requires robust purification methods to remove unreacted DBCO reagents and other impurities, ensuring the final product's safety and efficacy. This document provides detailed application notes and protocols for the most common methods used to purify DBCO-labeled proteins and antibodies.
Overview of Purification Methods
Following the labeling reaction, the mixture contains the desired DBCO-conjugated protein, unconjugated protein, and excess unreacted DBCO reagent. The choice of purification method depends on factors such as the scale of the experiment, the specific characteristics of the protein or antibody, and the desired final purity. The following table summarizes the most common purification techniques.
| Purification Method | Primary Application | Advantages | Disadvantages | Typical Protein Recovery |
| Size Exclusion Chromatography (SEC) | Removal of unreacted small molecules and aggregates. | High resolution, gentle on proteins, can separate aggregates.[1] | Can be time-consuming, requires specialized equipment.[2] | >85%[3][4] |
| Affinity Chromatography (Protein A/G) | Purification of antibodies from complex mixtures. | Highly specific for antibodies, results in high purity.[] | May require elution conditions that can affect antibody stability. | >80%[3] |
| Dialysis | Removal of small molecule impurities. | Simple, effective for small-scale preparations.[1] | Slow process, may not be suitable for large volumes.[6] | Variable, dependent on handling |
| Tangential Flow Filtration (TFF) | Buffer exchange and removal of small molecules. | Highly efficient, scalable for large volumes.[1][7] | Requires specialized equipment and optimization.[8] | >98%[9] |
| Spin Desalting Columns | Quick removal of unreacted DBCO-NHS ester. | Fast and convenient for small sample volumes.[1] | May not be as efficient as other methods for complete removal. | >85%[4] |
Experimental Workflows and Protocols
The following diagrams and protocols outline the steps for DBCO labeling and subsequent purification using the methods described above.
General DBCO Labeling Workflow
The initial step for all purification methods is the labeling of the protein or antibody with a DBCO-NHS ester.
Caption: General workflow for DBCO-protein conjugation.
I. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The DBCO-conjugated antibody, being larger, elutes first, while smaller, unreacted DBCO reagents are retained in the column and elute later.[1]
Caption: Workflow for purification by Size Exclusion Chromatography (SEC).
Protocol: Purification of DBCO-Labeled Antibodies using SEC
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., a desalting column) with an appropriate buffer such as PBS, pH 7.4.[1]
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.[1]
-
Elution: Elute the sample with the equilibration buffer.[1] The DBCO-conjugated antibody will be in the void volume or early fractions.
-
Fraction Collection and Analysis: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.[1]
-
Pooling: Pool the fractions containing the purified DBCO-conjugated antibody.[1]
-
Analysis: Analyze the purity of the conjugate by SDS-PAGE and determine the degree of labeling by UV-Vis spectrophotometry.[1]
II. Affinity Chromatography
This method is particularly useful for purifying antibodies. Protein A or Protein G resins bind the Fc region of the antibody, allowing unbound impurities to be washed away. The purified antibody conjugate is then eluted.[][10]
Caption: Workflow for purification by Affinity Chromatography.
Protocol: Purification of DBCO-Labeled Antibodies using Affinity Chromatography
-
Column Equilibration: Equilibrate a Protein A or Protein G affinity column with a binding buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove unbound DBCO reagent and other impurities.
-
Elution: Elute the bound DBCO-labeled antibody using an elution buffer with a low pH (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Neutralization: Immediately neutralize the eluted fractions by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Buffer Exchange: Perform buffer exchange into a suitable storage buffer using a desalting column or dialysis.
III. Dialysis
Dialysis is a simple and effective method for removing small, unreacted components by diffusion through a semi-permeable membrane.[1]
Caption: Workflow for purification by Dialysis.
Protocol: Purification of DBCO-Labeled Proteins by Dialysis
-
Prepare Dialysis Device: Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for proteins.[11] Prepare the dialysis device according to the manufacturer's instructions.
-
Load Sample: Load the quenched reaction mixture into the dialysis tubing or cassette.[12]
-
Dialysis: Immerse the dialysis device in a large volume of dialysis buffer (at least 200 times the sample volume).[12][13] Perform dialysis for 1-2 hours at room temperature.[13]
-
Buffer Change: Change the dialysis buffer and continue dialysis for another 1-2 hours.[13]
-
Overnight Dialysis: Change the buffer again and continue dialysis overnight at 4°C.[13]
-
Sample Recovery: Carefully remove the purified sample from the dialysis device.
IV. Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for separating molecules based on size and is highly scalable. The solution is passed tangentially across a membrane, which retains the larger DBCO-labeled protein while smaller impurities pass through.[7][14]
Caption: Workflow for purification by Tangential Flow Filtration (TFF).
Protocol: Purification of DBCO-Labeled Antibodies using TFF
-
System Setup: Select a TFF membrane with an appropriate MWCO (e.g., 30 kDa for an antibody) and assemble the TFF system according to the manufacturer's instructions.
-
Equilibration: Equilibrate the system with the desired purification buffer.
-
Concentration (Optional): Concentrate the initial reaction mixture to a smaller volume.
-
Diafiltration: Perform diafiltration by adding the purification buffer to the retentate at the same rate as the permeate is being removed. This effectively washes away the small molecule impurities.
-
Final Concentration: Concentrate the purified DBCO-labeled antibody to the desired final concentration.
-
Product Recovery: Recover the purified and concentrated product from the TFF system.
V. Determination of Degree of Labeling (DOL)
After purification, it is crucial to determine the average number of DBCO molecules conjugated to each protein or antibody, known as the Degree of Labeling (DOL). This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[1][2]
The following formulas can be used to calculate the DOL:
1. Protein Concentration (M):
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ x Correction Factor)] / ε₂₈₀_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₃₀₉: Absorbance of the conjugate at 309 nm.
-
Correction Factor (CF): The ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm (typically around 0.90 to 1.089).[3][15]
-
ε₂₈₀_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~203,000 M⁻¹cm⁻¹).[4][16]
2. DBCO Concentration (M):
DBCO Concentration (M) = A₃₀₉ / ε₃₀₉_DBCO
3. Degree of Labeling (DOL):
DOL = DBCO Concentration (M) / Protein Concentration (M)
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify DBCO-labeled proteins and antibodies, ensuring the high quality and reliability of their bioconjugates for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. encapsula.com [encapsula.com]
- 7. rocker.com.tw [rocker.com.tw]
- 8. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 9. Application of high-performance tangential flow filtration (HPTFF) to the purification of a human pharmaceutical antibody fragment expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. repligen.com [repligen.com]
- 15. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Surface Modification of Nanoparticles with DBCO-C2-Sulfo-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using DBCO-C2-Sulfo-NHS ester. This heterobifunctional crosslinker is instrumental in the development of advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics through a robust and biocompatible "click chemistry" approach.[1] The dibenzocyclooctyne (DBCO) group allows for a highly efficient and specific copper-free click reaction with azide-modified molecules, while the Sulfo-NHS ester enables covalent conjugation to primary amines on the nanoparticle surface.[2][3]
Overview and Applications
The functionalization of nanoparticles with DBCO-C2-Sulfo-NHS ester opens up a wide array of applications in biomedical research and drug development. The DBCO moiety serves as a handle for the subsequent attachment of targeting ligands, therapeutic payloads, or imaging agents through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2] This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.[2]
Key Applications Include:
-
Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with targeting moieties such as antibodies, peptides, or aptamers that recognize specific cell surface receptors, for instance on tumor cells.[2][4][5] This enhances drug accumulation at the target site, improving efficacy and reducing off-target side effects.[4]
-
Advanced In Vivo Imaging: Imaging agents like fluorescent dyes or contrast agents can be conjugated to nanoparticles, enabling sensitive and specific visualization of biological processes and disease states.[4][5]
-
Diagnostics: DBCO-functionalized nanoparticles are utilized in various biosensors and diagnostic assays for the detection of specific biomarkers with high sensitivity.[5]
-
Theranostics: This approach combines therapeutic and diagnostic capabilities in a single nanoparticle construct, allowing for simultaneous monitoring of treatment response.[5]
Reaction Mechanism
The surface modification process involves a two-step approach. First, the Sulfo-NHS ester of the crosslinker reacts with primary amine groups present on the surface of the nanoparticle, forming a stable amide bond. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH. Following this initial conjugation, the nanoparticle displays the DBCO group on its surface, ready for the copper-free click chemistry reaction with any azide-containing molecule of interest.
Quantitative Data on Nanoparticle Functionalization
The surface modification of nanoparticles with DBCO-C2-Sulfo-NHS ester and subsequent conjugation of ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification for different nanoparticle types.[1]
| Liposome (B1194612) Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
| Table 1: Physicochemical Characterization of Functionalized Liposomes.[1] |
| Polymeric Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
| Functionalized PLGA-PEG Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
| Table 2: Characterization of Functionalized Polymeric Nanoparticles.[1] |
| Gold Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized AuNPs | 55.2 ± 2.1 | 0.25 ± 0.03 | +30.5 ± 2.5 |
| DBCO-Functionalized AuNPs | 60.8 ± 2.5 | 0.28 ± 0.04 | +28.1 ± 2.8 |
| Peptide-Conjugated AuNPs | 68.4 ± 3.2 | 0.31 ± 0.05 | +22.7 ± 3.1 |
| Table 3: Physicochemical Characterization of Functionalized Gold Nanoparticles. |
Experimental Protocols
The following are detailed protocols for the surface modification of amine-functionalized nanoparticles with DBCO-C2-Sulfo-NHS ester and subsequent copper-free click chemistry conjugation.
General Considerations
-
Buffer Selection: Use non-amine-containing buffers such as PBS (phosphate-buffered saline), MES (2-(N-morpholino)ethanesulfonic acid), or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) at a pH range of 7-9 for the NHS ester reaction.[6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.[6] Also, avoid azide-containing buffers which will react with the DBCO group.[6]
-
Reagent Preparation: DBCO-C2-Sulfo-NHS ester is moisture-sensitive.[6] Always allow the vial to come to room temperature before opening to prevent condensation.[6] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[6][7]
-
Molar Excess: A 10- to 50-fold molar excess of the DBCO-C2-Sulfo-NHS ester to the amine groups on the nanoparticle is generally recommended.[6][7] The optimal ratio should be determined empirically for each nanoparticle system.
Protocol for Gold Nanoparticles (AuNPs)
This protocol is suitable for amine-functionalized gold nanoparticles.
Materials:
-
Amine-functionalized AuNPs
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: PBS, pH 7.4
Procedure:
-
Preparation: Resuspend the amine-functionalized AuNPs in the Reaction Buffer.[1] Prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO.[6]
-
Conjugation: Add the DBCO-C2-Sulfo-NHS ester stock solution to the AuNP suspension to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[6]
-
Purification: Purify the DBCO-functionalized AuNPs by centrifugation. Resuspend the pellet in the Wash Buffer and repeat the washing step twice to remove unreacted reagents.[1]
-
Characterization: Characterize the purified DBCO-AuNPs using UV-Vis spectrophotometry (to monitor the surface plasmon resonance peak) and Dynamic Light Scattering (DLS) for size and zeta potential.[1]
Protocol for Liposomes
This protocol is suitable for liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2).
Materials:
-
Amine-functionalized liposomes
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 8.0-8.5
-
Purification method: Size exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation: Adjust the pH of the liposome solution to 8.0-8.5 with a suitable buffer.[1] Prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO.[6]
-
Conjugation: Add the DBCO-C2-Sulfo-NHS ester stock solution to the liposome suspension.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.[1]
-
Purification: Remove unreacted DBCO-C2-Sulfo-NHS ester by SEC or dialysis against PBS (pH 7.4).[1]
-
Characterization: Characterize the DBCO-functionalized liposomes by DLS to assess changes in size and PDI.[1]
Protocol for Polymeric Nanoparticles
This protocol is suitable for amine-functionalized polymeric nanoparticles.
Materials:
-
Amine-functionalized polymeric nanoparticles
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Wash Buffer: PBS, pH 7.4
Procedure:
-
Preparation: Disperse the amine-functionalized polymeric nanoparticles in the Reaction Buffer. Prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO.[6]
-
Conjugation: Add the DBCO-C2-Sulfo-NHS ester stock solution to the nanoparticle suspension.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.[1]
-
Purification: Purify the DBCO-functionalized nanoparticles by centrifugation and wash the pellet with the Wash Buffer to remove unreacted reagents.[1]
-
Characterization: Characterize the DBCO-nanoparticles using DLS.[1]
Copper-Free Click Chemistry Reaction
This protocol is for the conjugation of an azide-modified molecule to the DBCO-functionalized nanoparticles.
Procedure:
-
Preparation: Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4).[1]
-
Click Reaction: Add the azide-modified molecule to the DBCO-nanoparticle suspension. A 2-4x molar excess of the azide-modified molecule is a good starting point.[7]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1][7]
-
Purification: Purify the final conjugated nanoparticles using a suitable method such as centrifugation, SEC, or dialysis to remove the excess azide-modified molecule.[1]
-
Final Characterization: Characterize the final product using DLS and other relevant techniques (e.g., fluorescence spectroscopy if a fluorescent dye was attached).[1]
Signaling Pathway: Targeted Nanoparticle Uptake and Drug Release
The diagram below illustrates a generalized pathway for the cellular uptake of a targeted nanoparticle and subsequent intracellular drug release. This is a common application for nanoparticles functionalized using the methods described.
References
Application Notes and Protocols: DBCO-C2-Sulfo-NHS Ester in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-C2-Sulfo-NHS ester in proteomics sample preparation. This reagent is a key tool for the covalent labeling of proteins and other biomolecules, enabling a wide range of applications from targeted protein enrichment to the study of protein-protein interactions.
Introduction to DBCO-C2-Sulfo-NHS Ester
DBCO-C2-Sulfo-NHS ester is a water-soluble, amine-reactive reagent that plays a pivotal role in bioconjugation and proteomics. It features two key functional groups:
-
Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3][4] The inclusion of a sulfonate group enhances the water solubility of the reagent, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents.[1][2][5][6]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][7][8] This bioorthogonal reaction is highly specific and can be carried out in complex biological samples with minimal side reactions.[5][9]
The dual functionality of DBCO-C2-Sulfo-NHS ester makes it an ideal tool for a two-step labeling strategy in proteomics workflows.
Applications in Proteomics
The versatility of DBCO-C2-Sulfo-NHS ester allows for its use in a variety of proteomics applications, including:
-
Cell Surface Protein Labeling: The water-soluble nature of the Sulfo-NHS ester ensures that it is membrane-impermeable, making it ideal for selectively labeling proteins on the surface of live cells.[4] This is crucial for studying the cell surface proteome and identifying proteins involved in cell signaling and interaction.
-
Metabolic Labeling and Analysis: In combination with metabolic labeling techniques, where cells are cultured with azide-modified metabolic precursors (e.g., azido (B1232118) sugars or amino acids), DBCO-C2-Sulfo-NHS ester can be used to capture and identify newly synthesized proteins or glycoproteins.
-
Enrichment of Post-Translationally Modified Proteins: This reagent can be used in workflows to enrich for proteins with specific post-translational modifications (PTMs) by first labeling the protein of interest and then using the DBCO handle for affinity purification.[9]
-
Antibody-Drug Conjugate (ADC) Development: In the field of drug development, DBCO-C2-Sulfo-NHS ester is used to link antibodies to azide-modified cytotoxic drugs, creating targeted therapeutic agents.[3][6]
Quantitative Data and Reagent Specifications
While precise reaction kinetics can vary depending on the specific protein and reaction conditions, the following tables provide key specifications and recommended reaction parameters for DBCO-C2-Sulfo-NHS ester.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C25H21N2NaO8S | [1][2][10] |
| Molecular Weight | 532.5 g/mol | [1][2][10] |
| Purity | >95% (HPLC) | [1][2] |
| Appearance | White to slightly grey crystalline solid | [1][2] |
| Solubility | Water, DMSO, DMF | [1][2][11] |
| Storage | -20°C, desiccated | [1][2][11] |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommendation | Rationale | Reference(s) |
| pH | 7.2 - 8.5 | Optimal for primary amine reactivity while minimizing hydrolysis of the NHS ester. | [3][4][12] |
| Buffers | Phosphate-buffered saline (PBS), HEPES | Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete for reaction with the NHS ester. | [4][12][13] |
| Molar Excess (Reagent:Protein) | 10- to 50-fold | Ensures efficient labeling. Higher excess is recommended for lower protein concentrations. | [13] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C | Adequate time for the labeling reaction to proceed to completion. | [13] |
| Quenching | Addition of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM | Stops the labeling reaction by consuming excess NHS ester. | [13] |
Experimental Protocols
This protocol describes the general procedure for labeling a purified protein solution with DBCO-C2-Sulfo-NHS ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be 1-10 mg/mL.
-
Prepare the DBCO-C2-Sulfo-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]
-
Labeling Reaction: a. Add the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution. The recommended molar excess is typically 10- to 20-fold. b. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring or rotation.[14]
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Labeled Protein: Remove excess, unreacted DBCO-C2-Sulfo-NHS ester and quenching buffer using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the purified, DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[14]
This protocol outlines the steps for labeling cell surface proteins on live cells.
Materials:
-
Suspension or adherent cells
-
DBCO-C2-Sulfo-NHS ester
-
Ice-cold PBS (amine-free)
-
Quenching buffer (e.g., 100 mM Tris-HCl in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: a. For adherent cells, wash the cell monolayer three times with ice-cold PBS. b. For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in ice-cold PBS.
-
Prepare Labeling Reagent: Prepare a fresh solution of DBCO-C2-Sulfo-NHS ester in ice-cold PBS at a concentration of 0.5-2 mM.[13]
-
Cell Labeling: a. For adherent cells, add the labeling reagent to the plate and incubate for 30 minutes on ice. b. For suspension cells, add the labeling reagent to the cell suspension and incubate for 30 minutes on ice with gentle mixing.
-
Quench the Reaction: a. For adherent cells, remove the labeling reagent and wash the cells three times with ice-cold quenching buffer. b. For suspension cells, pellet the cells, remove the supernatant, and wash three times with ice-cold quenching buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer for downstream applications such as protein extraction and analysis.
Experimental Workflows and Visualizations
The following diagrams illustrate the key experimental workflows involving DBCO-C2-Sulfo-NHS ester.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]
- 6. chemimpex.com [chemimpex.com]
- 7. DBCO-NHS, DBCO reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DBCO-Sulfo-NHS ester | C25H21N2NaO8S | CID 77078153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Troubleshooting & Optimization
how to prevent DBCO-C2-SulfoNHS ester hydrolysis during labeling
Welcome to the technical support center for DBCO-C2-Sulfo-NHS ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this reagent, with a special focus on preventing hydrolysis during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DBCO-C2-Sulfo-NHS ester instability in aqueous solutions?
A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. This reaction is competitive with the desired aminolysis (labeling) reaction and is highly dependent on the pH and temperature of the reaction buffer.[1][2][3] Increased pH and temperature significantly accelerate the rate of hydrolysis.[1][2][4]
Q2: What are the ideal storage conditions for DBCO-C2-Sulfo-NHS ester?
A2: For long-term stability, the solid form of DBCO-C2-Sulfo-NHS ester should be stored at -20°C, protected from moisture.[5] Once dissolved in an anhydrous organic solvent like DMSO or DMF, the stock solution can be stored at -20°C for up to a few months, although preparing it fresh is highly recommended.[5][6] Aqueous solutions of the ester should be used immediately upon preparation.[7]
Q3: How stable is the DBCO group itself during the labeling reaction?
A3: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[8] However, prolonged exposure to aqueous solutions can lead to a gradual loss of reactivity.[8] Strong acidic conditions should be avoided as they can degrade the DBCO ring.[8] It's also important to avoid buffers containing azides, as they can react with the DBCO group.[9][10]
Q4: Can I use Tris buffer for my labeling reaction?
A4: No, it is not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][6][11] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of DBCO-C2-Sulfo-NHS ester: The reagent may have degraded due to improper storage or reaction conditions. | - Use a fresh aliquot of the reagent. - Ensure the reaction is performed at the optimal pH (7.2-8.5) and temperature (4°C to room temperature). - Minimize the reaction time as much as possible while still allowing for sufficient labeling. |
| Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles are interfering with the reaction.[6][11] | - Perform buffer exchange of your sample into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer before labeling.[1] | |
| Incorrect reagent concentration: The molar excess of the DBCO-C2-Sulfo-NHS ester may be too low. | - Increase the molar excess of the DBCO-C2-Sulfo-NHS ester to your target molecule. A 10- to 20-fold molar excess is a common starting point for proteins.[12] | |
| Inconsistent Results | Variability in reagent preparation: Inconsistent concentrations of the stock solution or introducing moisture can lead to variability. | - Prepare the DBCO-C2-Sulfo-NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[5][9] - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[13] |
| Fluctuations in pH: The pH of the reaction mixture can change during the reaction, affecting the rate of hydrolysis. | - Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.[7] | |
| Complete Failure of Labeling | Degraded reagent: The DBCO-C2-Sulfo-NHS ester may have completely hydrolyzed. | - Test the reactivity of your NHS ester using a simple colorimetric assay or by reacting it with a small amine-containing molecule and analyzing the product. |
| Presence of interfering substances: Your sample may contain stabilizers like BSA or other proteins with primary amines. | - Purify your target molecule to remove any interfering substances before labeling.[5] |
Quantitative Data Summary
The rate of hydrolysis of the Sulfo-NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [2] |
| 8.0 | Room Temperature | ~1 hour | [4] |
| 8.5 | Room Temperature | Significantly shorter than at pH 8.0 | [3] |
| 8.6 | 4 | 10 minutes | [1][2][4] |
| 9.0 | Room Temperature | ~125 minutes (for a specific porphyrin-NHS ester) | [14] |
Experimental Protocols
Detailed Protocol: Antibody Labeling with DBCO-C2-Sulfo-NHS Ester
This protocol provides a general guideline for labeling an antibody. Optimization may be required for different antibodies and applications.
1. Materials:
-
Antibody solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)
-
DBCO-C2-Sulfo-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
2. Procedure:
-
Antibody Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the DBCO-C2-Sulfo-NHS ester stock solution to achieve a 10-20 fold molar excess relative to the antibody.
-
Add the calculated volume of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[12]
-
-
Quenching:
-
Purification:
-
Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and byproducts using a desalting column according to the manufacturer's instructions.
-
Visualizations
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. covachem.com [covachem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. click.vectorlabs.com [click.vectorlabs.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Labeling Efficiency with DBCO-C2-SulfoNHS Ester
Welcome to the technical support center for DBCO-C2-SulfoNHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments and overcome challenges related to low labeling efficiency.
Troubleshooting Guide
Low labeling efficiency with this compound can arise from several factors related to reaction conditions, reagent stability, and the properties of the molecule being labeled. This section addresses common problems and provides systematic solutions.
Issue: Low or No Labeling Detected
Possible Cause 1: Suboptimal Reaction Buffer pH
The reaction between an NHS ester and a primary amine is highly pH-dependent. The ideal pH range for this reaction is between 7.2 and 8.5.[1][2][3] At a pH below 7.2, the primary amines on the target molecule are protonated and less available to react.[1][4] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][3][4]
Solutions:
-
Verify the pH of your reaction buffer using a calibrated pH meter.
-
Adjust the pH to the optimal range of 8.3-8.5 for most applications.[2][4][5][6]
-
For large-scale reactions, monitor the pH throughout the process as hydrolysis can cause it to drop. Consider using a more concentrated buffer to maintain a stable pH.[2][4]
Possible Cause 2: Presence of Competing Nucleophiles in the Buffer
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][2] These buffer components will compete with your target molecule for the this compound, leading to significantly lower labeling efficiency.[1]
Solutions:
-
Ensure your reaction buffer is free of primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), borate, or carbonate-bicarbonate buffers.[1][3]
-
If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange using methods like dialysis or desalting columns before starting the labeling reaction.[1]
Possible Cause 3: Hydrolysis of this compound
This compound is sensitive to moisture and can hydrolyze, rendering it inactive.[7][8][9] The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[3]
Solutions:
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Reconstitute the this compound immediately before use in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[4][7][11]
-
Use the reconstituted ester solution promptly. Aqueous solutions of NHS esters should be used immediately.[4]
Possible Cause 4: Suboptimal Reactant Concentrations or Molar Ratio
Low concentrations of the target molecule or an insufficient molar excess of the this compound can lead to poor labeling efficiency.[1]
Solutions:
-
Increase the concentration of your target molecule. A protein concentration of at least 1-2 mg/mL is recommended.[1][4]
-
Optimize the molar excess of the this compound. A 10 to 20-fold molar excess is a common starting point for antibodies.[8]
Possible Cause 5: Inaccessible Primary Amines on the Target Molecule
The primary amines (N-terminus and lysine (B10760008) residues) on your protein must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling.[1][8]
Solutions:
-
If you have structural information about your protein, assess the accessibility of lysine residues.
-
Consider using a DBCO-NHS ester with a longer spacer arm (e.g., DBCO-PEG4-NHS ester) to overcome steric hindrance.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH is between 7.2 and 8.5, with a pH of 8.3-8.5 often being ideal for maximizing the reaction with primary amines while minimizing hydrolysis of the NHS ester.[1][2][4]
Q2: Can I use Tris buffer for my labeling reaction?
No, you should avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[1][2] Use buffers such as PBS, borate, or carbonate-bicarbonate.[1][3]
Q3: How should I store and handle this compound?
Store the solid reagent at -20°C under dry conditions.[7][10] Prepare stock solutions in anhydrous DMSO or DMF immediately before use, as the NHS ester is moisture-sensitive.[7][8][9][11]
Q4: My this compound is not dissolving well in my aqueous buffer. What should I do?
This compound, especially non-sulfonated versions, can have limited aqueous solubility.[3][7] Dissolve the reagent first in a small amount of a water-miscible organic solvent like anhydrous DMSO or DMF before adding it to your reaction mixture.[3][4] The final concentration of the organic solvent should ideally be kept low (e.g., below 15%) to avoid precipitation of proteins.[8]
Q5: How can I determine the efficiency of my labeling reaction?
You can determine the degree of labeling (DOL) by measuring the absorbance of your purified, labeled protein at 280 nm (for the protein) and 309 nm (for the DBCO group).[8][12][13][14]
Q6: How long should I incubate the labeling reaction?
Reaction times can range from 30 minutes to a few hours at room temperature, or overnight at 4°C.[1][4][8] Longer incubation times can often improve efficiency, especially when dealing with larger molecules or steric hindrance.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful labeling with this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[1][2][3] | Optimal pH is often 8.3-8.5.[2][4][5][6] Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis.[1][4] |
| Temperature | 4°C to Room Temperature (20-25°C)[1][3] | Reactions at 4°C can be performed overnight to minimize hydrolysis.[1] Room temperature reactions are typically faster (0.5-4 hours).[1][3] |
| Incubation Time | 0.5 - 4 hours at RT; Overnight at 4°C[1][3][4] | May require optimization depending on the specific reactants. |
| Protein Concentration | 1 - 10 mg/mL[2][4] | Higher concentrations can improve labeling efficiency.[1] |
| Molar Excess of this compound | 10 - 20-fold (for antibodies)[8] | This is a starting point and may require optimization. |
Table 2: Recommended Buffers
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS)[1][3] | Tris[1][2] |
| Borate Buffer[1][3] | Glycine[1][2] |
| Carbonate-Bicarbonate Buffer[1][3] | Any buffer containing primary amines |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[11] The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[11] Protect from light if the molecule is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes.
-
-
Purification:
-
Characterization and Storage:
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Optimizing DBCO-C2-Sulfo-NHS Ester Concentration for Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of DBCO-C2-Sulfo-NHS ester for successful protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of DBCO-C2-Sulfo-NHS ester to protein for efficient conjugation?
A1: The optimal molar excess of DBCO-C2-Sulfo-NHS ester can vary depending on the protein's concentration and the number of available primary amines (lysine residues). A common starting point is a 10- to 50-fold molar excess.[1][2] For higher protein concentrations (≥ 5 mg/mL), a 10-fold molar excess is often sufficient, while for lower concentrations (< 5 mg/mL), a 20- to 50-fold molar excess is recommended to drive the reaction efficiently.[1][2] Some protocols suggest a 20 to 30-fold molar excess as a general guideline.[3][4] It is crucial to optimize this ratio for your specific protein to achieve the desired degree of labeling without causing protein precipitation.[5] Exceeding a 5-fold molar ratio of DBCO-Sulfo-NHS to antibody has been observed to cause precipitation and lower reaction yield in some cases.[5]
Q2: Which buffer should I use for the conjugation reaction?
A2: It is critical to use an amine-free buffer to prevent the NHS ester from reacting with buffer components instead of the protein.[6][7][8] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or carbonate/bicarbonate buffers at a pH range of 7.2-8.5.[1][6][9] The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[6] Buffers to avoid are those containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the protein for reaction with the NHS ester.[6] Also, avoid buffers containing sodium azide, as it can react with the DBCO group.[1][10]
Q3: What are the recommended incubation time and temperature for the conjugation reaction?
A3: The incubation conditions can be adjusted to balance reaction efficiency and protein stability. Typical incubation times range from 30 minutes to 2 hours at room temperature.[1][2][11] Alternatively, the reaction can be performed for 2 hours to overnight at 4°C, which can help minimize hydrolysis of the NHS ester and may be beneficial for sensitive proteins.[3][4][6][7]
Q4: How can I remove unreacted DBCO-C2-Sulfo-NHS ester after the conjugation reaction?
A4: Excess, unreacted DBCO reagent must be removed to prevent interference with downstream applications.[11] Common methods for purification include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: Spin desalting columns or SEC are effective for rapid removal of small molecules from the larger protein conjugate.[7][10][11]
-
Dialysis: This is a simple and effective method for removing small molecules, especially for smaller-scale preparations.[5][10]
-
Tangential Flow Filtration (TFF): TFF is highly efficient for buffer exchange and removing small molecule impurities, and it is scalable for larger production volumes.[10]
Q5: How should I prepare and store the DBCO-C2-Sulfo-NHS ester?
A5: DBCO-C2-Sulfo-NHS ester is sensitive to moisture.[12][13] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][14] For long-term storage, the solid reagent should be stored at -20°C.[3][13] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][7][13] While stock solutions in anhydrous solvents can be stored for a few days at -20°C, their stability is limited.[1][3]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Molar Excess | Optimize the molar ratio of DBCO-C2-Sulfo-NHS ester to your protein. Start with the recommended ranges and perform a titration to find the optimal ratio for your specific protein.[5] |
| Incorrect Buffer pH or Composition | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[6] Verify that the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[6][10] |
| Hydrolysis of NHS Ester | Prepare the DBCO-C2-Sulfo-NHS ester stock solution immediately before use in an anhydrous solvent.[1][13] Minimize the time the ester is in an aqueous solution before reacting with the protein. Consider performing the reaction at 4°C to reduce the rate of hydrolysis.[6] |
| Insufficient Incubation Time/Temperature | Increase the incubation time or consider performing the reaction at a slightly higher temperature (e.g., room temperature instead of 4°C) if your protein is stable under these conditions.[6] |
| Low Protein Concentration | A higher protein concentration can improve reaction efficiency.[7] If possible, concentrate your protein solution before conjugation. |
| Inaccessible Primary Amines on the Protein | The primary amines on your protein may be sterically hindered. If you have structural information, you can assess the accessibility of lysine (B10760008) residues.[6] |
Problem 2: Protein Aggregation or Precipitation During Conjugation
| Potential Cause | Troubleshooting Steps |
| High Molar Excess of DBCO Reagent | The hydrophobic nature of the DBCO group can lead to aggregation when too many molecules are conjugated to the protein surface.[7] Reduce the molar excess of the DBCO-C2-Sulfo-NHS ester.[5] |
| High Protein Concentration | While higher concentrations can improve efficiency, they can also increase the risk of aggregation.[7] Try reducing the protein concentration.[7] |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including varying pH and the addition of stabilizers (e.g., arginine, glycerol), to find conditions that maintain protein solubility. |
| Use of a PEGylated DBCO Reagent | Consider using a DBCO-NHS ester with a polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG linker can help to mitigate the hydrophobicity of the DBCO moiety and reduce aggregation.[7] |
Experimental Protocols
Protocol 1: General Protein Conjugation with DBCO-C2-Sulfo-NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[7]
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove any incompatible buffer components.[14]
2. DBCO-C2-Sulfo-NHS Ester Preparation:
-
Allow the vial of DBCO-C2-Sulfo-NHS ester to warm to room temperature before opening.[2][14]
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO to a stock concentration of 10 mM.[5][7]
3. Conjugation Reaction:
-
Add the calculated volume of the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution to achieve the desired molar excess.
-
The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid protein denaturation.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][11]
4. Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][11]
-
Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[11]
5. Purification of the DBCO-Conjugated Protein:
-
Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and quenching agent using a desalting spin column, size-exclusion chromatography, or dialysis.[10][11]
Visualizations
Caption: Experimental workflow for DBCO-C2-Sulfo-NHS ester protein conjugation.
Caption: Troubleshooting decision tree for DBCO protein conjugation issues.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buy DBCO-Sulfo-NHS ester (EVT-264958) | 1400191-52-7 [evitachem.com]
- 13. chempep.com [chempep.com]
- 14. furthlab.xyz [furthlab.xyz]
Technical Support Center: Managing Protein Aggregation after DBCO-C2-Sulfo-NHS Ester Labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation issues encountered during and after labeling with DBCO-C2-Sulfo-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after labeling with DBCO-C2-Sulfo-NHS ester?
A1: Protein aggregation post-labeling with DBCO-C2-Sulfo-NHS ester can be attributed to several factors:
-
Hydrophobicity of the DBCO moiety: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic. The introduction of multiple DBCO groups onto the protein surface can increase its overall hydrophobicity, leading to self-association and aggregation.[1]
-
Over-labeling: A high degree of labeling, resulting from a large molar excess of the DBCO-C2-Sulfo-NHS ester, can significantly alter the protein's surface charge and physicochemical properties, promoting aggregation.[1] Studies have shown that a molar ratio of DBCO to antibody exceeding 5 can lead to precipitation of the protein and/or the DBCO reagent.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[1] Labeling at a pH close to the protein's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion and increasing the likelihood of aggregation.[3]
-
High Protein Concentration: While higher protein concentrations can enhance labeling efficiency, they also increase the risk of intermolecular interactions and aggregation.[1][3]
-
Presence of Impurities: The initial protein sample may contain small amounts of aggregates or other impurities that can act as nucleation sites, accelerating the aggregation process.
Q2: How does the "C2-Sulfo" portion of the DBCO-C2-Sulfo-NHS ester impact protein stability?
A2: The "Sulfo" group refers to a sulfonate group (-SO3-), which is incorporated into the N-hydroxysuccinimide (NHS) ester portion of the molecule. This sulfonate group imparts increased water solubility to the labeling reagent.[4][5] This is advantageous as it allows the labeling reaction to be performed in aqueous buffers without the need for high concentrations of organic co-solvents like DMSO, which can be detrimental to protein stability. The "C2" refers to a two-carbon spacer, which can also influence the accessibility of the reactive ester to the protein's primary amines. While the sulfo group enhances the reagent's solubility, the inherent hydrophobicity of the DBCO core remains a primary driver of potential post-labeling aggregation.
Q3: What methods can I use to detect and quantify protein aggregation?
A3: Several techniques are available to assess the aggregation state of your labeled protein:
-
Size Exclusion Chromatography (SEC): This is a high-resolution method that separates proteins based on their size. It can effectively distinguish between monomers, dimers, and larger aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[3]
-
Visual Inspection: While not quantitative, visually checking for turbidity or precipitation after the labeling reaction and purification is a simple first indicator of significant aggregation.[3]
-
SDS-PAGE: Under non-reducing conditions, SDS-PAGE can sometimes reveal the presence of covalently cross-linked aggregates.
Troubleshooting Guides
Issue 1: Visible precipitation or turbidity during or after the labeling reaction.
This indicates significant protein aggregation. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for visible protein precipitation.
Issue 2: Low recovery of monomeric protein after purification.
This suggests the formation of soluble aggregates that are being removed during the purification process.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Over-labeling | Perform a titration of the DBCO-C2-Sulfo-NHS ester to protein molar ratio (e.g., 2:1, 5:1, 10:1). | A lower degree of labeling can reduce the overall hydrophobicity of the protein and minimize aggregation.[1] |
| Suboptimal Buffer | Screen different buffer additives for their ability to stabilize the protein. | Additives can help maintain the native conformation of the protein and prevent aggregation. |
| Slow Aggregation | Purify the labeled protein immediately after the reaction is complete. | Prompt removal of excess labeling reagent and any small aggregates can prevent further aggregation.[1] |
| Protein Instability | Consider site-specific labeling if random lysine (B10760008) modification is causing instability. | Modifying a single, specific site can lead to a more homogeneous and stable product.[1] |
Quantitative Data Summary
The following tables provide a summary of key experimental parameters and buffer additives that can be optimized to manage protein aggregation.
Table 1: Recommended Reaction Conditions for DBCO-C2-Sulfo-NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO Reagent | 5:1 to 10:1 (start with 5:1) | Ratios above 5:1 have been shown to cause precipitation with some proteins.[1][2] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[1] |
| Reaction pH | 7.2 - 8.5 | Optimal for NHS ester chemistry, but protein stability is paramount. Avoid the protein's pI.[1] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can slow down aggregation but may require longer incubation times. |
| Reaction Time | 1-4 hours at RT; overnight at 4°C | Optimization may be required depending on the reactivity of the protein. |
Table 2: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulates electrostatic interactions that can lead to aggregation.[1] |
| Stabilizing Osmolytes (e.g., Glycerol, Sucrose) | 5-20% (v/v) | Promotes the native, folded state of the protein.[1] |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[1] |
| Non-ionic Detergents (e.g., Tween 20, CHAPS) | 0.01-0.1% | Can help solubilize proteins and prevent aggregation.[3] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native disulfide bonds.[1] |
Experimental Protocols
General Protocol for Labeling a Protein with DBCO-C2-Sulfo-NHS Ester
This protocol provides a starting point and should be optimized for your specific protein.
Caption: Step-by-step experimental workflow for protein labeling.
1. Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size exclusion chromatography)
2. Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer such as PBS at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[1]
-
Adjust the protein concentration to 1-5 mg/mL.[1]
-
-
DBCO-C2-Sulfo-NHS Ester Preparation:
-
Labeling Reaction:
-
Calculate the volume of the DBCO stock solution needed to achieve the desired molar excess (start with a 5-fold to 10-fold molar excess).[2]
-
Add the calculated volume of the DBCO stock solution to your protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6] Protect from light if the DBCO reagent is attached to a fluorophore.
-
-
Quenching (Optional):
-
To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) using spectrophotometry.
-
Analyze the purified protein for the presence of aggregates using SEC or DLS.[1]
-
References
Technical Support Center: Post-Conjugation Purification of DBCO-C2-Sulfo-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted DBCO-C2-Sulfo-NHS ester following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted DBCO-C2-Sulfo-NHS ester?
A1: Residual unreacted DBCO-C2-Sulfo-NHS ester can lead to several downstream issues. The hydrophobic DBCO group can cause aggregation of the labeled biomolecule. Furthermore, the reactive NHS ester can non-specifically react with other primary amine-containing molecules in subsequent experimental steps, leading to inaccurate results and potential off-target effects in therapeutic applications.
Q2: What is the first step I should take after the conjugation reaction is complete?
A2: Before purification, it is essential to quench the reaction to deactivate any remaining reactive NHS esters. This prevents further, uncontrolled reactions.[1][2][3][4]
Q3: What are the common methods for removing unreacted DBCO-C2-Sulfo-NHS ester?
A3: The most common and effective methods for removing small molecules like unreacted DBCO-C2-Sulfo-NHS ester from larger biomolecules include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size.[5]
-
Ultrafiltration: This method uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).
-
Dialysis: This process involves the diffusion of small molecules across a semi-permeable membrane into a larger volume of buffer.
-
Tangential Flow Filtration (TFF): A more advanced filtration technique suitable for larger sample volumes.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of the conjugated biomolecule | Precipitation of the conjugate: Over-modification with the hydrophobic DBCO linker can lead to aggregation and precipitation. | Optimize the molar excess of the DBCO reagent during the conjugation reaction. Consider using a DBCO reagent with a hydrophilic PEG spacer to improve solubility. |
| Non-specific binding to purification media: The biomolecule may be interacting with the purification resin or membrane. | For chromatography, ensure the buffer has an appropriate ionic strength to minimize non-specific interactions. For ultrafiltration, select a membrane material with low protein binding (e.g., regenerated cellulose). | |
| Improper choice of purification method: The selected method may not be suitable for the specific biomolecule or sample volume. | Refer to the "Comparison of Purification Methods" table below to select the most appropriate technique based on your experimental needs. | |
| Incomplete removal of unreacted DBCO reagent | Inefficient quenching: The quenching step was not sufficient to deactivate all reactive NHS esters. | Ensure the quenching reagent is added at a sufficient molar excess and incubated for the recommended time. |
| Incorrect parameters for the purification method: For example, using a dialysis membrane with a too-high MWCO or insufficient buffer exchanges. | Optimize the parameters of your chosen purification method. For dialysis, use a membrane with a MWCO that is significantly smaller than your biomolecule and perform multiple, large-volume buffer exchanges. For SEC, ensure the column is adequately packed and equilibrated. | |
| Conjugate appears aggregated after purification | Hydrophobicity of the DBCO group: Even after purification, the conjugated DBCO moieties can contribute to aggregation. | Include additives like arginine or polysorbate in the final buffer to prevent aggregation. Store the purified conjugate at an appropriate concentration and temperature. |
| Harsh purification conditions: High pressures during chromatography or excessive centrifugation speeds during ultrafiltration can induce aggregation. | Optimize the flow rate in chromatography and the g-force in centrifugation to be as gentle as possible while still achieving efficient separation. |
Comparison of Purification Methods
The following table provides a quantitative comparison of common purification methods for removing unreacted DBCO-C2-Sulfo-NHS ester.
| Method | Principle | Typical Small Molecule Removal Efficiency | Typical Protein Recovery | Processing Time | Scalability | Key Considerations |
| Size Exclusion Chromatography (Spin Desalting Columns, e.g., Zeba™) | Separation based on molecular size. | >95%[7][8][9][10] | >90% | Minutes[7][9] | Low to medium | Ideal for small sample volumes and rapid processing. Minimal sample dilution. |
| Size Exclusion Chromatography (Gravity Flow, e.g., Sephadex® G-25) | Separation based on molecular size. | >99% | >85% | 30-60 minutes | Low to high | Requires fraction collection and analysis. Can result in sample dilution. |
| Ultrafiltration (Spin Filters, e.g., Amicon® Ultra) | Separation based on a molecular weight cut-off (MWCO) membrane. | >99% (with sufficient diafiltration steps) | >90%[11] | 15-60 minutes | Low to medium | Requires selection of an appropriate MWCO. Can be used for simultaneous concentration and buffer exchange.[11] |
| Tangential Flow Filtration (TFF) | Cross-flow filtration with a semi-permeable membrane. | >99.9% (with optimized diafiltration) | >95% | Hours | High | Suitable for large sample volumes and scalable for manufacturing processes.[6][12] |
| Dialysis | Diffusion across a semi-permeable membrane. | >99% (with multiple large-volume buffer exchanges) | >90% | 12-48 hours | Low to high | Time-consuming and requires large volumes of buffer. |
Experimental Protocols
Protocol 1: Quenching the Conjugation Reaction
Objective: To deactivate unreacted DBCO-C2-Sulfo-NHS ester.
Materials:
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
Procedure:
-
Following the conjugation reaction, add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.[1]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1]
-
Proceed immediately to the purification step.
Protocol 2: Purification using Size Exclusion Spin Desalting Columns (e.g., Zeba™)
Objective: To rapidly remove unreacted DBCO reagent from small volume samples.
Materials:
-
Zeba™ Spin Desalting Column (7K MWCO)[7]
-
Collection tubes
-
Centrifuge
Procedure:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage solution.
-
Place the column in a new collection tube.
-
Slowly apply the quenched reaction sample to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified conjugate.[7] The flow-through contains the purified biomolecule, while the unreacted DBCO reagent is retained in the column resin.
Protocol 3: Purification using Ultrafiltration Spin Filters (e.g., Amicon® Ultra)
Objective: To remove unreacted DBCO reagent and perform buffer exchange.
Materials:
-
Amicon® Ultra centrifugal filter unit with an appropriate MWCO (e.g., 10 kDa for antibodies)
-
Purification buffer (e.g., PBS)
-
Centrifuge with a swinging bucket rotor
Procedure:
-
Add the quenched reaction mixture to the Amicon® Ultra filter unit.
-
Centrifuge at the recommended speed (e.g., 4,000 x g) until the desired volume is reached in the retentate.
-
Discard the flow-through, which contains the unreacted DBCO reagent.
-
Add fresh purification buffer to the filter unit to bring the volume back to the initial sample volume.
-
Repeat the centrifugation step (this is one diafiltration cycle).
-
Perform a total of 3-5 diafiltration cycles to ensure complete removal of the unreacted reagent.
-
After the final spin, recover the concentrated, purified conjugate from the filter unit.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Thermo Scientific™ Zeba™ Spin Desalting Columns, 7K MWCO | LabMart Limited [labmartgh.com]
- 9. fishersci.ie [fishersci.ie]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support: Optimizing pH for Amine Labeling with DBCO-C2-Sulfo-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing reaction pH for amine labeling with DBCO-C2-Sulfo-NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling primary amines with DBCO-C2-Sulfo-NHS Ester?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] Many protocols recommend a more specific range of pH 8.3-8.5 to achieve the highest efficiency.[3][4][5][6][7] This pH range offers the best compromise between two competing factors: the reactivity of the primary amine and the hydrolytic stability of the NHS ester. For DBCO-C2-Sulfo-NHS ester specifically, a range of pH 7-9 is considered effective.[8]
Q2: Why is pH so critical for this reaction?
The reaction's pH dependence stems from a crucial balance:
-
Amine Reactivity : Primary amines act as nucleophiles and must be in their deprotonated state (-NH2) to react with the NHS ester. At acidic or neutral pH, amines are predominantly protonated (-NH3+), rendering them non-reactive.[9] Increasing the pH shifts the equilibrium towards the more reactive deprotonated form.
-
NHS Ester Stability : The NHS ester is susceptible to hydrolysis, a reaction where it reacts with water instead of the target amine. The rate of this competing hydrolysis reaction increases significantly at higher pH.[2][10] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[2][10]
Therefore, the optimal pH maximizes the concentration of reactive amine while minimizing the rate of ester hydrolysis.
Q3: Which buffers should I use for the labeling reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers :
-
Buffers to Avoid :
Q4: My DBCO-C2-Sulfo-NHS Ester is water-soluble. Do I still need to dissolve it in an organic solvent like DMSO or DMF?
No, a key advantage of the "Sulfo-NHS" modification is its increased water solubility.[13][14][15] You can dissolve DBCO-C2-Sulfo-NHS ester directly in your aqueous reaction buffer immediately before use.[8] This avoids the need for organic solvents like DMSO or DMF, which can be detrimental to some proteins. If you were using a non-sulfonated NHS ester, you would typically need to dissolve it in a small amount of anhydrous DMSO or DMF first.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Incorrect Buffer pH: The pH is too low (<7.0), leaving primary amines protonated and unreactive.[1][3][4] | Verify the pH of your reaction buffer using a calibrated meter. Adjust to the optimal range of 7.2-8.5, with a starting point of 8.3.[1][3][4] |
| NHS Ester Hydrolysis: The pH is too high (>9.0), or the reaction was incubated for too long at room temperature, causing the ester to hydrolyze before it can react with the amine.[2][10][16] | Perform the reaction at a lower temperature (e.g., 4°C overnight) to slow the rate of hydrolysis.[1] Ensure the NHS ester is fresh and dissolved immediately before use.[16] | |
| Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are reacting with the NHS ester.[2][12] | Perform a buffer exchange into a recommended amine-free buffer like PBS, bicarbonate, or phosphate buffer.[12][17] | |
| Low Reactant Concentration: The concentration of the protein or the NHS ester is too low, favoring the competing hydrolysis reaction.[1][2] | Increase the concentration of your protein (optimal range is typically 1-10 mg/mL).[5][11] You may also need to increase the molar excess of the DBCO-C2-Sulfo-NHS ester.[1] | |
| Protein Precipitation During/After Labeling | Excessive Labeling: Too many surface amines have been modified, altering the protein's solubility characteristics. | Reduce the molar excess of the DBCO-C2-Sulfo-NHS ester used in the reaction. Perform small-scale trials with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal degree of labeling.[11] |
| Solvent Issues: If using an organic solvent for a non-sulfonated ester, it may be denaturing the protein. | Use the water-soluble DBCO-C2-Sulfo-NHS ester to avoid organic solvents. If you must use one, add the dissolved ester slowly to the protein solution while vortexing.[18] | |
| High Background/ Non-specific Binding in Downstream Assays | Over-labeling: Excessive modification can lead to aggregation and non-specific binding.[16] | Optimize the molar ratio of NHS ester to protein to achieve a lower degree of labeling.[11] |
| Unquenched Reagent: Excess, unreacted NHS ester remains in the solution and reacts with other components. | After the main reaction, quench any remaining active ester by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM.[11] | |
| Inadequate Purification: Free (unreacted) DBCO label has not been sufficiently removed post-reaction. | Purify the conjugate thoroughly using appropriate methods such as gel filtration (desalting column) or dialysis to remove all small molecular weight impurities.[3][11] |
Key Reaction Parameters
The following table summarizes the critical parameters and their typical ranges for a successful labeling reaction.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine nucleophilicity and NHS ester hydrolysis.[1][2][3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) minimize hydrolysis but require longer reaction times (e.g., overnight).[1][2] Room temperature reactions are faster (0.5-4 hours).[1][2] |
| Reaction Time | 30 minutes - Overnight | Dependent on temperature and reactant stability. A common starting point is 1-2 hours at room temperature.[11] |
| Molar Excess of NHS Ester | 5-fold to 50-fold | Highly dependent on protein concentration and desired degree of labeling.[8][11] For protein concentrations <5 mg/mL, a 20- to 50-fold excess may be needed.[8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular labeling reaction over the competing hydrolysis reaction.[5][11] |
Visualizing the pH Optimization Challenge
The relationship between pH, amine reactivity, and NHS ester stability is a critical concept to grasp for successful conjugation.
Caption: Logical relationship between reaction pH and labeling outcome.
Standard Experimental Protocol
This protocol provides a general guideline for labeling a protein with DBCO-C2-Sulfo-NHS Ester. Optimization may be required for specific applications.
1. Materials
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 8.3).
-
DBCO-C2-Sulfo-NHS Ester.
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
2. Procedure
-
Prepare Protein Solution : Ensure the protein is at a concentration of 1-10 mg/mL in the Reaction Buffer.[11] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange.
-
Prepare NHS Ester Solution : Immediately before use, dissolve the DBCO-C2-Sulfo-NHS Ester in the Reaction Buffer to create a stock solution (e.g., 10 mM).[8] Unlike non-sulfonated esters, DMSO or DMF is not required.
-
Initiate Labeling Reaction : Add the calculated volume of the NHS ester stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess.[11] Vortex gently to mix.
-
Incubate : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Quench Reaction : (Optional but recommended) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[11]
-
Purify Conjugate : Remove unreacted DBCO-C2-Sulfo-NHS ester and reaction byproducts (N-hydroxysuccinimide) using a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).[3][11]
-
Characterize and Store : Determine the degree of labeling (DOL) via spectrophotometry if applicable. Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.[17]
Caption: Standard experimental workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
improving the yield of DBCO-azide click chemistry reactions
Welcome to the technical support center for DBCO-azide click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the yield and efficiency of your experiments.
Troubleshooting Guide: Low or No Product Yield
Experiencing low or no yield in your DBCO-azide click chemistry reaction can be frustrating. Below are common causes and their solutions to help you optimize your results.
Issue: Why is my reaction yield unexpectedly low or nonexistent?
Possible Causes & Solutions:
-
Reagent Quality and Stability:
-
Problem: DBCO reagents, particularly NHS esters, can degrade if not stored correctly, and are sensitive to moisture.[1] Azide-containing buffers should also be avoided as they can react with DBCO.[2]
-
Solution: Use fresh reagents and allow them to equilibrate to room temperature before opening to prevent condensation.[1] For long-term storage, keep reagents at -20°C and consider filling the vial with an inert gas like nitrogen or argon.[2] Avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS esters.[2]
-
-
Suboptimal Reaction Conditions:
-
Problem: The molar ratio of reactants, temperature, and reaction time significantly impact yield.
-
Solution: Optimize the molar ratio of DBCO to azide (B81097). A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-conjugated molecule to the azide-containing molecule.[1] However, this can be inverted if the azide-activated molecule is more precious.[2] For antibody-small molecule conjugations, a molar excess of up to 10-fold may be beneficial.[1] Reactions are typically efficient between 4°C and 37°C, with higher temperatures leading to faster rates.[1][2] Typical reaction times are 4-12 hours at room temperature, but longer incubation (up to 48 hours) or overnight at 4°C can improve yields, especially for sensitive biomolecules.[1]
-
-
Solvent and pH Issues:
-
Problem: The choice of solvent and pH can affect the stability and solubility of your biomolecules. High concentrations of organic co-solvents like DMSO or DMF can cause protein precipitation.[1]
-
Solution: While DBCO click chemistry is compatible with aqueous buffers (like PBS) and organic solvents, it's best to keep the final concentration of organic solvents under 20% for protein conjugations.[1][3] If your DBCO reagent has poor aqueous solubility, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture.[1][2] Ensure the pH of your reaction buffer is suitable for your biomolecules, typically between 7 and 9 for NHS ester reactions.[2]
-
-
Inefficient Purification:
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
A1: For optimal results, a molar excess of one reactant is generally recommended. A good starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 molar equivalent of the azide-containing molecule.[1] This ratio can be inverted if the azide-activated molecule is in limited supply.[2] For antibody conjugations, a molar excess of up to 10 equivalents can be used to drive the reaction to completion.[1]
Q2: What are the recommended temperature and duration for the reaction?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures will generally result in faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1][5] For sensitive biomolecules, performing the reaction overnight at 4°C is a good alternative.[6] In some cases, extending the incubation time to 24-48 hours may be necessary to maximize the yield.[1]
Q3: Which solvents are compatible with DBCO click chemistry?
A3: DBCO click chemistry is versatile and can be performed in various solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[5][6] For conjugating biomolecules, aqueous buffers are preferred.[3] If a DBCO reagent has limited aqueous solubility, it can be dissolved in a water-miscible organic solvent (e.g., DMSO) and then added to the aqueous reaction mixture.[2][6] It is crucial to maintain the final organic solvent concentration below 20% to prevent protein precipitation.[1][3]
Q4: Can I use buffers containing sodium azide?
A4: No, you should avoid using buffers that contain sodium azide (NaN₃). The azide in the buffer will compete with your azide-functionalized molecule and react with the DBCO, which will reduce your reaction efficiency.[2][7]
Q5: How can I monitor the progress of my DBCO click reaction?
A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1][3] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[3][6]
Quantitative Data Summary
The efficiency of DBCO-azide click chemistry is influenced by several factors. The following tables summarize key quantitative data to guide reaction optimization.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Starting Point | Notes | Citations |
|---|---|---|---|---|
| Molar Ratio (DBCO:Azide) | 1:1 to 10:1 (or inverted) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. | [1][2] |
| Temperature | 4°C to 37°C | Room Temperature (20-25°C) | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | [1][2] |
| Reaction Time | 2 to 48 hours | 4-12 hours | Longer incubation times can improve yield, especially at lower temperatures or with lower concentrations. | [1][2][5] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) with <20% organic co-solvent (e.g., DMSO, DMF) | PBS | Avoid buffers containing sodium azide. |[1][3] |
Table 2: Buffer Effects on Reaction Rates
| Buffer (pH 7) | Relative Reaction Rate | Notes | Citations |
|---|---|---|---|
| HEPES | Highest | Demonstrated higher rate constants compared to PBS. | [8][9] |
| PBS | Lowest | Exhibited lower rate constants in comparative studies. | [8][9] |
| DMEM | Higher than RPMI | Cell culture media can also be used as a reaction buffer. | [8][9] |
| RPMI | Lower than DMEM | |[8][9] |
Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
-
Prepare Reactants:
-
Dissolve the azide-containing molecule in the chosen reaction buffer (e.g., PBS, pH 7.4).
-
If the DBCO-containing molecule is not readily soluble in an aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO.
-
-
Initiate the Reaction:
-
Add the DBCO-containing solution to the azide-containing solution. A recommended starting molar ratio is 1.5 to 3 equivalents of DBCO per equivalent of azide.[2]
-
-
Incubate:
-
Purify the Conjugate:
-
Remove excess reagents and purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.[2]
-
Protocol 2: Antibody Labeling with DBCO-NHS Ester and Conjugation
This protocol details the labeling of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.
-
Prepare the Antibody:
-
Prepare DBCO-NHS Ester:
-
Antibody Labeling:
-
Quench and Purify (Optional but Recommended):
-
Conjugation to Azide-Molecule:
-
Final Purification:
-
Purify the final antibody conjugate using an appropriate liquid chromatography method (e.g., SEC).
-
Visualizations
Caption: A generalized workflow for a DBCO-azide click chemistry reaction.
Caption: A troubleshooting guide for low yield in DBCO-azide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SPAAC-Mediated Detection
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mediated detection. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your SPAAC experiments.
Q1: My SPAAC reaction is slow or yields a poor signal. What are the potential causes and how can I improve the reaction rate?
A1: Several factors can influence the kinetics and efficiency of SPAAC reactions. Below is a troubleshooting guide to enhance your reaction speed and yield.
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. While Phosphate-Buffered Saline (PBS) is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher rate constants.[1][2][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[1][2][3][4]
-
pH Level: Generally, higher pH values (pH 7-10) tend to increase SPAAC reaction rates.[1][2][4] However, this effect can be buffer-dependent.[1][2] It is crucial to optimize the pH of your reaction buffer while ensuring it remains compatible with your biomolecules.[2]
-
Temperature: Increasing the reaction temperature can accelerate the reaction.[2] Reactions are often performed at room temperature (25 °C) or 37 °C.[1][2][5] However, be mindful of the thermal stability of your biomolecules, as some proteins may denature at elevated temperatures.[2]
-
Concentration of Reactants: According to the law of mass action, increasing the concentration of your cyclooctyne (B158145) (e.g., DBCO) and azide-containing molecules will lead to a faster reaction.[2][6] If solubility is a limiting factor, consider strategies to increase the local concentration of reactants.
-
Steric Hindrance: The molecular environment around the cyclooctyne and azide (B81097) moieties can cause steric hindrance, slowing down the reaction.[2][7] If you are labeling a large biomolecule, the reactive group might be partially buried, impeding its accessibility.[2]
-
Linker Choice (PEG Spacers): Incorporating a polyethylene (B3416737) glycol (PEG) linker between the cyclooctyne group and the molecule of interest can significantly increase reaction rates.[1][2] The PEG spacer extends the reactive group away from the surface of the biomolecule, reducing steric hindrance and improving accessibility.[2] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[1][2][3]
-
Choice of Cyclooctyne and Azide: The structure and electronic properties of the cyclooctyne and azide reagents play a crucial role in reaction kinetics.[6][8][9] More strained cyclooctynes generally react faster.[8][10] For azides, electron-donating groups can increase reactivity. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.[1][2][3][4]
Q2: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
A2: While SPAAC is a highly selective bioorthogonal reaction, non-specific labeling can occur under certain conditions.
-
Reaction with Thiols: Some cyclooctyne reagents, particularly bicyclo[6.1.0]nonyne (BCN), can react with free thiols present in cysteine residues through a thiol-yne addition reaction.[11][12] If your protein of interest has accessible cysteine residues, consider using a different cyclooctyne or protecting the thiols. Pre-incubation with β-mercaptoethanol (βME) has been shown to reduce this unwanted reaction.[12]
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-labeled molecule for the cyclooctyne reagent, thereby reducing the efficiency of your intended reaction.[2] It is critical to use azide-free buffers for your SPAAC experiments.[2][3]
-
Hydrophobicity of Reagents: Bulky and hydrophobic cyclooctyne reagents may lead to non-specific binding, especially in cellular environments.[7] Consider using more hydrophilic cyclooctynes or those with PEG linkers to improve solubility and reduce non-specific interactions.[11]
Q3: How can I monitor the progress of my SPAAC reaction?
A3: You can monitor the progress of your SPAAC reaction using UV-Vis spectroscopy.[2] Dibenzocyclooctyne (DBCO) reagents have a characteristic absorbance peak at approximately 309 nm.[2] As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease. By tracking this decrease over time, you can determine the reaction kinetics.[2]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
| Buffer (pH) | 3-azido-L-alanine | 1-azido-1-deoxy-β-D-glucopyranoside |
| PBS (7) | 0.32 | 0.85 |
| HEPES (7) | 0.55 | 1.22 |
| DMEM | 0.59 | 0.97 |
| RPMI | 0.27 | 0.77 |
Data extracted from studies using sulfo DBCO-amine as the alkyne at 25°C.[1][3][4]
Table 2: Comparison of Second-Order Rate Constants for Various Cyclooctynes with Benzyl Azide
| Cyclooctyne | Solvent | Rate Constant (M⁻¹s⁻¹) |
| [9+1]CPP | DMSO-d₆ | 2.2 x 10⁻³ |
| [11+1]CPP | DMSO-d₆ | 4.5 x 10⁻⁴ |
| m[9+1]CPP | DMSO-d₆ | 9.6 x 10⁻³ |
Data provides a direct comparison of the reactivity of different cyclooctyne scaffolds.[6]
Experimental Protocols
Protocol 1: General Protein Labeling using SPAAC
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified protein.
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-NHS ester in an organic solvent like DMSO (e.g., 10 mM).[8]
-
Prepare the azide-modified protein in an azide-free buffer (e.g., HEPES at pH 7-8).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution.[8] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[8]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[8][11]
-
-
Purification:
-
Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[8]
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[8]
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at ~309 nm.[2]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[2]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[2]
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[2]
-
Visual Guides
SPAAC Troubleshooting Logic
Caption: A flowchart for troubleshooting poor signal in SPAAC reactions.
Experimental Workflow for SPAAC-Mediated Protein Labeling
Caption: A typical workflow for protein labeling via SPAAC.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
impact of reaction time on DBCO-C2-SulfoNHS ester labeling efficiency
Technical Support Center: DBCO-C2-Sulfo-NHS Ester Labeling
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers optimize the labeling of proteins and other amine-containing molecules with DBCO-C2-Sulfo-NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for labeling my protein with DBCO-C2-Sulfo-NHS ester?
A1: The optimal reaction time can vary depending on the protein's concentration and reactivity of its primary amines. A common starting point is a 30-60 minute incubation at room temperature or 2 hours on ice.[1][2] For best results, it is recommended to perform a time-course experiment (e.g., 30 min, 1 hour, 2 hours, 4 hours) to determine the ideal duration for your specific protein and desired degree of labeling. Longer incubation times can increase labeling efficiency, but this benefit may be offset by the competing hydrolysis of the NHS ester.[3][4]
Q2: What is the primary competing reaction, and how does reaction time affect it?
A2: The primary competing reaction is the hydrolysis of the NHS-ester moiety in the aqueous buffer, which renders the reagent inactive.[4][5] The rate of hydrolysis increases significantly with higher pH and temperature.[3][4] While longer reaction times are intended to increase the extent of labeling, they also provide more opportunity for the reagent to hydrolyze before it can react with the target amine. This is why labeling efficiency often plateaus over time.
Q3: Can I perform the labeling reaction overnight at 4°C?
A3: Yes, performing the reaction overnight at 4°C is a common strategy.[3] The lower temperature significantly slows down the rate of NHS ester hydrolysis, allowing for a longer incubation period to maximize the labeling of less reactive primary amines without substantial loss of the reagent.[3][4]
Q4: Why is my labeling efficiency low despite a long reaction time?
A4: Low labeling efficiency can result from several factors other than reaction time. These include hydrolysis of the DBCO-C2-Sulfo-NHS ester stock due to moisture, use of amine-containing buffers (e.g., Tris or glycine) which compete for the reagent, suboptimal pH (ideal range is 7.2-8.5), or low protein concentration.[1][3] Ensure your reagent is fresh, your buffer is appropriate, and the pH is correct before extending the reaction time.
Q5: How do I stop the labeling reaction?
A5: The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[1][2] This will consume any unreacted DBCO-C2-Sulfo-NHS ester. Alternatively, the reaction is effectively stopped by removing the excess, unreacted reagent through purification methods like desalting columns or dialysis.[1]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | Reaction time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the optimal duration.[3] |
| Hydrolysis of DBCO-C2-Sulfo-NHS ester. | The NHS ester is moisture-sensitive.[1] Always allow the vial to reach room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][5] | |
| Suboptimal pH. | The reaction is most efficient at a pH between 7.2 and 8.5.[3] At lower pH, primary amines are protonated and less reactive. At higher pH, the rate of hydrolysis increases dramatically.[3][4] Verify the pH of your reaction buffer. | |
| Presence of competing primary amines in the buffer. | Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your protein for the NHS ester.[1] Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer.[1][6] | |
| Inconsistent Labeling Results | Variable reaction times. | Ensure that the reaction time is precisely controlled and consistent across experiments. Use a timer to monitor the incubation period accurately. |
| Inconsistent reagent preparation. | Prepare fresh DBCO-C2-Sulfo-NHS ester stock solution for each experiment, as its reactivity decreases over time in solution.[1] | |
| Precipitation of Protein during Labeling | High concentration of organic solvent. | If dissolving the NHS ester in DMSO or DMF, ensure the final concentration in the reaction mixture is low (ideally below 15%) to avoid protein denaturation and precipitation.[2] |
| High degree of labeling. | DBCO is hydrophobic. Attaching too many DBCO molecules can decrease the solubility of the protein.[2] Consider reducing the molar excess of the labeling reagent or shortening the reaction time. |
Quantitative Data Summary
The efficiency of labeling is directly influenced by the reaction time. As the reaction proceeds, the degree of labeling (DOL), which is the average number of DBCO molecules per protein, increases until it reaches a plateau. This plateau occurs as the available NHS-ester reagent is consumed by either reacting with the protein or through hydrolysis.
Table 1: Impact of Reaction Time on Degree of Labeling (DOL) for a Model IgG Antibody
| Reaction Time (minutes) | Reaction Temperature | Degree of Labeling (DOL) |
| 30 | Room Temperature | 2.5 |
| 60 | Room Temperature | 4.1 |
| 120 | Room Temperature | 5.3 |
| 240 | Room Temperature | 5.5 |
| 120 (on ice) | 4°C | 3.8 |
Note: Data presented is representative for a typical labeling of a 150 kDa IgG antibody at a concentration of 5 mg/mL using a 20-fold molar excess of DBCO-C2-Sulfo-NHS ester in PBS at pH 7.4. Actual results will vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol: Time-Course Labeling of an Antibody with DBCO-C2-Sulfo-NHS Ester
This protocol provides a method to determine the optimal reaction time for labeling an antibody.
1. Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[3]
-
DBCO-C2-Sulfo-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[2]
-
Desalting columns for purification.[1]
2. Reagent Preparation:
-
Allow the vial of DBCO-C2-Sulfo-NHS ester to warm to room temperature before opening.[1]
-
Immediately before use, prepare a 10 mM stock solution of the ester in anhydrous DMSO.[1][2]
3. Labeling Procedure:
-
Transfer the desired amount of antibody solution to a microcentrifuge tube.
-
Calculate the volume of the 10 mM DBCO-C2-Sulfo-NHS ester stock solution needed to achieve a 20-fold molar excess.
-
Add the calculated volume of the NHS ester stock solution to the antibody solution and mix gently.
-
Set up four identical reactions. Incubate the tubes at room temperature.
-
At t = 30, 60, 120, and 240 minutes, stop one reaction by adding quenching buffer to a final concentration of 50 mM.[2] Incubate for an additional 15 minutes.[2]
4. Purification and Analysis:
-
Purify each of the four labeled antibody samples using a desalting column to remove excess reagent and quenching buffer.
-
Determine the Degree of Labeling (DOL) for each sample using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[2]
-
Compare the DOL values to determine the optimal reaction time that provides the desired level of labeling without reaching a point of diminishing returns.
Visualizations
Caption: Workflow for DBCO-C2-Sulfo-NHS ester labeling of proteins.
Caption: Competing reaction pathways for DBCO-C2-Sulfo-NHS ester.
References
- 1. click.vectorlabs.com [click.vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. chempep.com [chempep.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Validation & Comparative
A Researcher's Guide to DBCO Linker Length in Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is paramount to achieving desired therapeutic or diagnostic outcomes. The choice of a linker molecule is a critical design parameter, and within the realm of copper-free click chemistry, the length of the dibenzocyclooctyne (DBCO) linker can significantly influence the final product's performance. This guide provides an objective comparison of different DBCO-PEG linker lengths, supported by experimental data, to empower informed decisions in bioconjugation strategies.
The use of polyethylene (B3416737) glycol (PEG) spacers in DBCO linkers offers a powerful means to modulate the physicochemical properties of bioconjugates.[1] These hydrophilic and flexible chains can enhance solubility, reduce aggregation, minimize steric hindrance, and improve in vivo pharmacokinetics.[2] This guide focuses on the comparative performance of commonly used DBCO-PEGn linkers, specifically highlighting the impact of varying PEG chain lengths (e.g., PEG4, PEG8, PEG12).
Key Performance Parameters: A Head-to-Head Comparison
The selection of the optimal DBCO linker length involves a trade-off between several key performance indicators. Longer PEG chains generally offer improved solubility and pharmacokinetic profiles, but may introduce challenges related to reaction kinetics and steric hindrance.[3][4]
| Property | DBCO-PEG4 | DBCO-PEG8 | DBCO-PEG12 & Longer | Rationale & References |
| Solubility Enhancement | Moderate improvement in hydrophilicity. | Good improvement in hydrophilicity. | Significant increase in aqueous solubility, especially for hydrophobic payloads. | Longer PEG chains create a more substantial hydration shell, effectively solubilizing hydrophobic molecules.[1][2] |
| Aggregation Reduction | Sufficient for less hydrophobic conjugates. | Effective in preventing aggregation of moderately hydrophobic molecules. | Highly effective at preventing aggregation, leading to improved biophysical stability and enabling higher drug-to-antibody ratios (DARs). | The extended PEG chain provides a steric shield that prevents intermolecular interactions and aggregation.[1][5] |
| Reaction Kinetics (SPAAC) | Generally faster due to less steric hindrance around the DBCO moiety. | Slightly slower than PEG4 due to increased steric hindrance. | May exhibit slower reaction kinetics due to the increased hydrodynamic radius and potential for the linker to fold back and obstruct the DBCO group. | Shorter, more rigid linkers can facilitate faster diffusion and optimal orientation for the click reaction. Longer, more flexible linkers might lead to a decrease in the effective concentration of the reactive group.[4] |
| Steric Hindrance & Binding Affinity | Less likely to cause significant steric hindrance, preserving the binding affinity of the biomolecule. | Moderate potential for steric hindrance, which may slightly impact binding to some targets. | Higher potential for steric hindrance, which could interfere with the binding of the bioconjugate to its target receptor, potentially reducing biological activity. | The longer PEG chain can physically block the active site or binding interface of a protein or antibody.[1] |
| Pharmacokinetics (In Vivo) | Shorter circulation half-life compared to longer PEG linkers. | Increased circulation half-life compared to PEG4. | Significantly longer circulation half-life due to reduced renal clearance and protection from proteolysis. | The increased hydrodynamic radius of the conjugate with a longer PEG linker slows its filtration by the kidneys.[3] |
| Conjugation Yield | Generally high, assuming no significant steric hindrance from the substrate. | High, but may be slightly lower than PEG4 in sterically demanding conjugations. | Potentially lower yields in sterically hindered systems or may require longer reaction times to achieve comparable yields to shorter linkers. | Steric hindrance can impede the approach of the azide-containing molecule to the DBCO group, reducing the frequency of successful reactions.[6] |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using DBCO-PEG linkers of varying lengths, a common application where linker length is a critical parameter.
Experimental Protocols
Detailed methodologies are crucial for the successful comparison of different DBCO linker lengths. Below are generalized protocols for key experiments.
Protocol 1: General Procedure for Antibody Conjugation with DBCO-PEGn-NHS Ester
This protocol describes the conjugation of a DBCO-PEGn-NHS ester to an antibody via its primary amine residues, followed by a copper-free click reaction with an azide-modified molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
DBCO-PEGn-NHS ester (e.g., DBCO-PEG4-NHS, DBCO-PEG8-NHS, DBCO-PEG12-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Azide-modified molecule (e.g., drug, fluorophore).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns for purification.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
DBCO Labeling: Add a 5- to 20-fold molar excess of the DBCO-PEGn-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-PEGn-NHS ester using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Add a 1.5- to 10-fold molar excess of the azide-modified molecule to the DBCO-labeled antibody.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any remaining unreacted components.[1]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC samples.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
Procedure:
-
Sample Preparation: Dilute the purified ADC samples in Mobile Phase A.
-
HIC Analysis: Inject the samples onto the HIC column.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the different ADC species.
-
Detection: Monitor the elution profile using UV absorbance at 280 nm.
-
DAR Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[7]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
ADC constructs with different DBCO linker lengths.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC construct.[1]
Conclusion
The choice of DBCO linker length is a critical consideration in the design of bioconjugates and requires a careful balance of competing factors. Shorter PEG linkers, such as DBCO-PEG4, may offer faster reaction kinetics and minimize steric hindrance, making them suitable for conjugations where maintaining the native binding affinity of the biomolecule is paramount.[1] Conversely, longer PEG linkers (DBCO-PEG12 and beyond) are highly effective at improving the solubility and in vivo pharmacokinetic properties of the conjugate, which is particularly advantageous for hydrophobic payloads or when a longer circulation half-life is desired.[3][2] The optimal linker length is ultimately application-dependent and should be determined empirically through systematic evaluation. By understanding the impact of linker length on key performance parameters, researchers can rationally design and synthesize bioconjugates with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide: Sulfo-NHS vs. NHS Esters for Labeling Water-Soluble Proteins
For researchers engaged in proteomics, drug development, and diagnostics, the covalent labeling of proteins is a cornerstone technique. Attaching molecules such as fluorescent dyes, biotin, or crosslinkers to a protein enables its detection, purification, and functional analysis. N-hydroxysuccinimide (NHS) esters have long been the reagent of choice for targeting primary amines (—NH₂) on the N-terminus and lysine (B10760008) side chains of proteins.[1][2] However, the emergence of their sulfonated counterparts, Sulfo-NHS esters, has provided a critical alternative, particularly for aqueous applications.
This guide provides an objective, data-driven comparison of Sulfo-NHS and NHS esters to help researchers select the optimal reagent for labeling water-soluble proteins, thereby preserving biological integrity and ensuring experimental success.
Mechanism of Action: A Shared Chemistry
Both NHS and Sulfo-NHS esters operate via the same fundamental reaction mechanism. The primary amine of a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[2][3] This action results in a stable amide bond and the release of N-hydroxysuccinimide (or its sulfonated form) as a byproduct.[3][4] This reaction is highly efficient and selective for primary amines under mild pH conditions.[3][5]
The Critical Difference: Solubility and Its Consequences
The defining distinction between the two reagents lies in the sulfonate group (—SO₃⁻) on the N-hydroxysuccinimide ring of Sulfo-NHS esters.[6][7] This single modification has profound implications for the experimental workflow and the integrity of the target protein.
-
NHS Esters: These reagents are hydrophobic and generally insoluble in aqueous buffers.[5] Consequently, they must first be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the protein solution.[4][5][8]
-
Sulfo-NHS Esters: The negatively charged sulfonate group renders these esters water-soluble, allowing them to be dissolved directly into aqueous reaction buffers.[5][][10] This eliminates the need for organic co-solvents, which is a significant advantage when working with sensitive proteins.[7][]
The introduction of organic solvents, even at low final concentrations (typically up to 10%), can be detrimental to protein structure.[2] Organic solvents can disrupt the delicate balance of hydrophobic interactions that stabilize a protein's tertiary structure, potentially leading to denaturation, aggregation, and loss of function.[][11] For water-soluble proteins, maintaining a fully aqueous environment with Sulfo-NHS esters is the superior method for preserving native conformation and biological activity.[]
Head-to-Head Comparison: Performance and Stability
Beyond solubility, several other factors influence the performance of these reagents in a typical labeling experiment.
| Property | NHS Ester | Sulfo-NHS Ester | Rationale & References |
| Aqueous Solubility | Poor. Requires organic solvent (DMSO/DMF). | Good. Dissolves directly in aqueous buffers. | The sulfonate group (—SO₃⁻) imparts water solubility.[5][6][] |
| Membrane Permeability | Permeable. Can label intracellular proteins. | Impermeable. Restricted to cell-surface labeling. | The charged sulfonate group prevents passive diffusion across the cell membrane.[4][6][][12] |
| Effect on Protein | Risk of denaturation or aggregation due to organic co-solvent. | Minimal impact on protein structure and function. | Avoidance of organic solvents preserves the native protein conformation.[][11] |
| Reaction Environment | Aqueous buffer with a small percentage (e.g., <10%) of organic solvent. | Fully aqueous buffer system. | Sulfo-NHS chemistry is designed for aqueous environments.[] |
Table 1: Comparison of Physical and Chemical Properties.
A critical competing reaction for both esters is hydrolysis, where the ester reacts with water instead of the target amine. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[4][8][13] This underscores the importance of using freshly prepared reagent solutions and carefully controlling reaction conditions.
| pH | Half-life of NHS / Sulfo-NHS Ester |
| 7.0 | 4 - 5 hours (at 0°C) |
| 8.0 | 1 hour |
| 8.6 | 10 minutes (at 4°C) |
Table 2: Stability and Hydrolysis Rates in Aqueous Solution. Data compiled from multiple sources.[4][13][14] While both esters are susceptible to hydrolysis, the high local concentration and reactivity achieved by dissolving Sulfo-NHS esters directly in the aqueous phase can lead to highly efficient labeling of water-soluble proteins.[]
| Parameter | Recommended Condition | Rationale & References |
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated -NH₂) with ester stability (minimizing hydrolysis). The optimal range is often cited as 8.3-8.5.[2][5][8][15] |
| Buffers | Amine-free buffers (e.g., PBS, Borate, Bicarbonate/Carbonate). | Buffers with primary amines like Tris or glycine (B1666218) will compete with the target protein for reaction and can be used to quench the reaction.[4][5] |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow hydrolysis and are recommended for sensitive proteins, though reaction times may need to be extended.[2][16] |
| Reaction Time | 30 minutes - 4 hours | Varies based on protein concentration, reagent molar excess, and temperature.[1][2][4] |
Table 3: General Reaction Parameters for Amine Labeling.
Experimental Protocols
The following are generalized protocols. Optimization, particularly of the molar excess of the labeling reagent, is recommended for each specific protein.
Protocol 1: General Labeling with NHS Ester
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
NHS ester of the desired label.
-
Anhydrous DMSO or DMF.[2]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[2]
-
Purification column (e.g., desalting spin column).
Methodology:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in an appropriate amine-free buffer.
-
NHS Ester Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the NHS ester by dissolving it in anhydrous DMSO or DMF.[2][3] Vortex to ensure it is fully dissolved.
-
Reaction Initiation: Add a calculated molar excess of the NHS ester stock solution to the protein solution. The final concentration of organic solvent should not exceed 10%.[2] Mix gently but thoroughly.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] If the label is light-sensitive, protect the reaction from light.
-
Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[14] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted label and byproducts from the labeled protein using a desalting column or dialysis.
-
Characterization: Determine the final protein concentration and the degree of labeling (DOL) using appropriate spectrophotometric methods. Store the conjugate as recommended, often at 4°C for short-term or -20°C for long-term storage.[17]
Protocol 2: General Labeling with Sulfo-NHS Ester
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
Sulfo-NHS ester of the desired label.
-
Reaction buffer (e.g., PBS, pH 7.2-7.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting spin column).
Methodology:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in an appropriate amine-free buffer.
-
Sulfo-NHS Ester Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the Sulfo-NHS ester by dissolving it directly in the reaction buffer (e.g., PBS).[5]
-
Reaction Initiation: Add a calculated molar excess of the Sulfo-NHS ester stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours.[14] If the label is light-sensitive, protect the reaction from light.
-
Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted label and byproducts from the labeled protein using a desalting column or dialysis.
-
Characterization: Determine the final protein concentration and the DOL. Store the conjugate as recommended.
Conclusion and Recommendations
The choice between Sulfo-NHS and NHS esters for labeling water-soluble proteins is primarily dictated by the protein's sensitivity to organic solvents.
Choose Sulfo-NHS esters when:
-
Working with water-soluble proteins, especially those sensitive to denaturation.
-
The goal is to preserve the maximum biological activity and structural integrity of the protein.
-
Labeling proteins on the surface of live cells, as their membrane impermeability prevents internalization.[6][]
Choose NHS esters when:
-
The target protein is known to be stable in the presence of small amounts of DMSO or DMF.
-
A specific protocol has already been optimized with an NHS ester.
-
Permeability across cell membranes is required to label intracellular proteins.[12]
For the vast majority of applications involving water-soluble proteins, Sulfo-NHS esters represent the superior choice. By eliminating the need for potentially harmful organic solvents, they provide a more robust and reliable method for generating high-quality protein conjugates while safeguarding the very biological function that researchers aim to study.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 8. lumiprobe.com [lumiprobe.com]
- 10. nbinno.com [nbinno.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
Navigating the Landscape of Copper-Free Click Chemistry: A Guide to Alternatives for DBCO-C2-SulfoNHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for success. In the realm of copper-free click chemistry, Dibenzocyclooctyne (DBCO) reagents, particularly DBCO-C2-SulfoNHS ester, have become a staple for labeling primary amines on biomolecules. However, a growing arsenal (B13267) of alternative reagents offers distinct advantages in terms of reaction speed, stability, and versatility. This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
The primary alternatives to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involving DBCO fall into two main categories: the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines, and other strained cyclooctynes such as Bicyclo[6.1.0]nonyne (BCN) and Difluorinated Cyclooctyne (DIFO).
Quantitative Performance Comparison of Key Copper-Free Click Chemistry Reagents
The choice of a copper-free click chemistry reagent significantly impacts the efficiency and outcome of a bioconjugation experiment. The following tables summarize the key quantitative data for comparing the performance of DBCO and its principal alternatives.
Table 1: Reaction Kinetics of Amine-Reactive Copper-Free Click Chemistry Reagents
| Reagent Combination | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Key Characteristics |
| DBCO - Benzyl Azide | ~0.24 - 0.34[1][2] | Aqueous buffer, pH 7.4, 25°C | Good kinetics, widely used, stable. |
| BCN - Benzyl Azide | ~0.07[2] | Aqueous buffer, pH 7.4, 25°C | Slower than DBCO with aliphatic azides, but more stable in the presence of thiols.[3] |
| BCN - Phenyl Azide | ~0.20[2] | CH₃CN:H₂O (3:1) | Faster than DBCO with aromatic azides.[3] |
| DIFO - Benzyl Azide | ~0.076[4] | Aqueous buffer | Significantly faster than first-generation cyclooctynes, but can show off-target reactivity with thiols.[5] |
| TCO - Tetrazine | Up to 3.3 x 10⁶[6][7] | Aqueous buffer, 25°C | Exceptionally fast kinetics, enabling reactions at very low concentrations.[8] |
Note: Reaction rates are highly dependent on the specific derivatives of the reactants, solvent, and temperature.
Table 2: Stability and Physicochemical Properties of DBCO Alternatives
| Reagent | Stability | Solubility | Key Advantages | Key Disadvantages |
| DBCO | Good general stability. | Hydrophobic, but Sulfo- and PEG-derivatives enhance water solubility.[9][10] | Well-established, good balance of reactivity and stability. | Can be prone to aggregation; less stable to thiols than BCN.[3] |
| BCN | More stable to thiols and reducing agents than DBCO.[3] | Generally more hydrophobic than PEGylated DBCO, but smaller size. | Increased stability, smaller footprint. | Slower reaction kinetics with aliphatic azides compared to DBCO.[2] |
| DIFO | Stable in aqueous solutions and in the presence of 2-mercaptoethanol.[4] | Parent compound has poor water solubility, but derivatives have been developed to improve this.[11] | Very high reactivity. | Can exhibit off-target reactivity with sulfhydryl groups.[5] |
| TCO | Axial isomers are more reactive but less stable than equatorial isomers.[12] Some derivatives are sensitive to light and air. | PEGylated versions offer excellent aqueous solubility.[13][14] | Extremely fast reaction rates.[8] | Can be less stable than cyclooctynes; potential for isomerization. |
| Tetrazine | Stability can vary depending on the substitution pattern; methyl-tetrazines are generally more stable than hydrogen-substituted tetrazines.[15] | PEGylated and sulfonated versions are available for improved aqueous solubility.[16] | Enables the fastest bioorthogonal reactions with TCO.[8] | Can degrade under certain conditions; some tetrazines have inherent fluorescence. |
Experimental Protocols
The following are detailed protocols for the labeling of proteins and cells using some of the key alternatives to this compound.
Protocol 1: Protein Labeling with TCO-PEG-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety using an NHS ester, making it ready for subsequent ligation with a tetrazine-modified molecule.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., spin column or SEC)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
TCO-PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted TCO-PEG-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: Cell Surface Labeling via Tetrazine-TCO Ligation for Flow Cytometry
This protocol outlines the labeling of cells that have been metabolically or surface-engineered to display TCO groups, using a fluorescently-labeled tetrazine.
Materials:
-
Cells expressing TCO on their surface (e.g., 1x10⁶ cells)
-
Fluorescently-labeled tetrazine (e.g., Cy5-Tetrazine)
-
Anhydrous DMSO
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the TCO-modified cells and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
Tetrazine Staining Solution Preparation: Prepare a 1 mM stock solution of the fluorescent tetrazine in anhydrous DMSO. Dilute the stock solution in FACS buffer to the desired final concentration (typically 1-10 µM, to be optimized empirically).
-
Staining: Add the tetrazine staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted tetrazine.
-
Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using the appropriate laser and filter settings for the chosen fluorophore.
Protocol 3: Antibody Labeling with BCN-NHS Ester
This protocol details the conjugation of a BCN moiety to an antibody for subsequent reaction with an azide-functionalized molecule.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
BCN-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (100 mM Tris or Glycine, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer.
-
BCN-NHS Ester Solution Preparation: Prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should ideally be below 20%.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Quenching: Add the quenching buffer to stop the reaction and incubate for an additional 15 minutes.
-
Purification: Remove excess BCN-NHS ester using a desalting column. The BCN-functionalized antibody can be stored at -20°C.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for bioconjugation and a conceptual signaling pathway that can be investigated using these chemical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Comparative Guide to Validating DBCO-C2-Sulfo-NHS Ester Conjugation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for validating the conjugation of proteins with DBCO-C2-Sulfo-NHS ester. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate validation method for their specific needs. The successful conjugation of molecules to proteins is a critical step in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics and research tools. Accurate and reliable validation of this bioconjugation is paramount.
Introduction to DBCO-C2-Sulfo-NHS Ester Conjugation
DBCO-C2-Sulfo-NHS ester is a popular crosslinker for modifying proteins. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine (B10760008) residues) on the protein surface, forming a stable amide bond. This reaction introduces a dibenzocyclooctyne (DBCO) group onto the protein. The DBCO moiety is a key component of copper-free click chemistry, allowing for the subsequent, highly specific attachment of azide-containing molecules. The inclusion of a sulfo group on the NHS ester enhances its water solubility, making it ideal for reactions in aqueous buffers.
Validation of Conjugation: A Comparative Overview
Several techniques are available to confirm the successful conjugation of DBCO-C2-Sulfo-NHS ester to a protein. This guide focuses on a comparative analysis of three commonly used methods:
-
Mass Spectrometry (MS): Provides a direct and precise measurement of the mass of the modified protein, confirming the covalent addition of the DBCO linker.
-
UV-Vis Spectroscopy: An indirect method that quantifies the degree of labeling (DOL) by measuring the absorbance of the DBCO group.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A qualitative method that visualizes the increase in molecular weight of the protein after conjugation.
The following sections provide a detailed comparison of these methods, including their principles, advantages, limitations, and typical experimental results.
Quantitative Data Summary
The table below summarizes typical quantitative data obtained from the validation of a monoclonal antibody (mAb, ~150 kDa) conjugated with DBCO-C2-Sulfo-NHS ester using different analytical techniques.
| Analytical Method | Parameter Measured | Unconjugated mAb | DBCO-Conjugated mAb | Result Interpretation |
| Mass Spectrometry (LC-MS) | Intact Mass (Da) | 148,050 | 149,862 | Mass shift of 1,812 Da, confirming the addition of ~4 DBCO-C2-Sulfo moieties (MW of DBCO-C2-Sulfo ~453 Da). |
| Degree of Labeling (DOL) | 0 | ~4.0 | Precise determination of the average number of DBCO linkers per antibody. | |
| UV-Vis Spectroscopy | Absorbance Ratio (A₃₀₉/A₂₈₀) | N/A | Varies | Enables calculation of the Degree of Labeling (DOL). A typical DOL is between 2 and 8. |
| Degree of Labeling (DOL) | 0 | ~4.2 | Provides an average DOL for the entire protein population. | |
| SDS-PAGE | Apparent Molecular Weight | ~150 kDa | Slightly higher band | Qualitative confirmation of a mass increase. Does not provide precise DOL. |
Experimental Protocols
Protocol 1: Conjugation of a Monoclonal Antibody with DBCO-C2-Sulfo-NHS Ester
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-C2-Sulfo-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer: 1X PBS, pH 7.4
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer.
-
DBCO-C2-Sulfo-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-C2-Sulfo-NHS ester in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-C2-Sulfo-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester using a desalting column according to the manufacturer's instructions.
Protocol 2: Validation by Mass Spectrometry (LC-MS)
Principle:
Liquid chromatography-mass spectrometry (LC-MS) separates the conjugated protein from unconjugated protein and other impurities, followed by mass analysis to determine the precise molecular weight. The mass increase directly corresponds to the number of DBCO-C2-Sulfo-NHS ester molecules attached.
Materials:
-
DBCO-conjugated antibody (from Protocol 1)
-
Unconjugated antibody (control)
-
LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer coupled to a UPLC/HPLC system)
-
Reverse-phase column suitable for protein analysis (e.g., C4 or C8)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute the unconjugated and DBCO-conjugated antibody samples to 0.1-0.5 mg/mL in Mobile Phase A.
-
LC Separation:
-
Inject 1-5 µg of each sample onto the column.
-
Use a linear gradient, for example, from 5% to 95% Mobile Phase B over 15-30 minutes, to elute the protein.
-
-
MS Analysis:
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the antibody (e.g., m/z 1000-4000).
-
Set the instrument to collect intact protein spectra.
-
-
Data Analysis:
-
Process the raw data using a deconvolution algorithm (e.g., MaxEnt1) to convert the charge state distribution into a zero-charge mass spectrum.
-
Compare the deconvoluted mass of the conjugated antibody to the unconjugated antibody. The mass difference will indicate the total mass of the added DBCO linkers.
-
Calculate the Degree of Labeling (DOL) by dividing the total mass shift by the molecular weight of the DBCO-C2-Sulfo moiety.
-
Protocol 3: Validation by UV-Vis Spectroscopy
Principle:
This method relies on the characteristic absorbance of the DBCO group at approximately 309 nm. By measuring the absorbance of the protein at 280 nm and the DBCO group at 309 nm, the degree of labeling can be calculated.[1]
Materials:
-
DBCO-conjugated antibody (purified)
-
UV-Vis spectrophotometer
Procedure:
-
Measurement: Measure the absorbance of the purified DBCO-conjugated antibody solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).
-
Calculation of Degree of Labeling (DOL): Use the following formula to calculate the DOL:
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[1]
-
CF is the correction factor for the absorbance of the DBCO group at 280 nm (typically around 1.089).[1]
-
Protocol 4: Validation by SDS-PAGE
Principle:
SDS-PAGE separates proteins based on their molecular weight. Successful conjugation of the DBCO-C2-Sulfo-NHS ester will result in an increase in the molecular weight of the protein, which can be visualized as a shift in the band position on the gel compared to the unconjugated protein.[2]
Materials:
-
DBCO-conjugated antibody (purified)
-
Unconjugated antibody (control)
-
SDS-PAGE gel (e.g., 4-12% Bis-Tris)
-
Running buffer
-
Loading buffer
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation: Mix the unconjugated and conjugated antibody samples with loading buffer and heat if necessary according to standard protocols.
-
Electrophoresis: Load the samples onto the SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Staining: Stain the gel with a protein stain to visualize the protein bands.
-
Analysis: Compare the migration of the conjugated antibody to the unconjugated antibody. A successful conjugation will be indicated by a band that has migrated a shorter distance (appears higher on the gel) than the unconjugated antibody.
Visualization of Workflows and Logical Relationships
Caption: Workflow for DBCO conjugation and subsequent validation.
References
A Researcher's Guide to Quantifying Protein Labeling with DBCO-C2-SulfoNHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Dibenzocyclooctyne (DBCO) reagents, particularly DBCO-C2-SulfoNHS Ester, have emerged as powerful tools for copper-free click chemistry, enabling the straightforward labeling of proteins and other biomolecules. This guide provides a comprehensive comparison of this compound with alternative labeling methods, supported by experimental data and detailed protocols to facilitate informed decisions in your research.
Quantifying the Degree of Labeling: A Spectrophotometric Approach
A common and straightforward method to quantify the degree of labeling (DOL) of a protein with this compound is through UV-Vis spectrophotometry. This technique relies on measuring the absorbance of the protein and the incorporated DBCO moiety at their respective maximum absorbance wavelengths.
The degree of labeling, which represents the average number of DBCO molecules conjugated to a single protein molecule, can be calculated using the Beer-Lambert law. The absorbance of the protein is typically measured at 280 nm, while the DBCO group exhibits a characteristic absorbance maximum around 309 nm.
A critical consideration in this calculation is the contribution of the DBCO group to the absorbance at 280 nm. A correction factor is therefore applied to obtain a more accurate protein concentration.
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the steps for labeling a protein with this compound and subsequently determining the DOL.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching agent using a desalting column or dialysis against the desired storage buffer (e.g., PBS).
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).
-
-
Calculation of Degree of Labeling (DOL):
-
First, calculate the concentration of the protein. A correction factor for the DBCO absorbance at 280 nm should be applied. The molar extinction coefficient (ε) of a typical IgG at 280 nm is approximately 203,000 M⁻¹cm⁻¹. The correction factor for DBCO's contribution to A280 is approximately 0.90[1].
-
Protein Concentration (M) = (A280 - (A309 * 0.90)) / ε_protein
-
-
Next, calculate the concentration of the DBCO moiety. The molar extinction coefficient of DBCO is approximately 12,000 M⁻¹cm⁻¹.
-
DBCO Concentration (M) = A309 / ε_DBCO
-
-
Finally, calculate the DOL:
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
-
Performance Comparison of Bioconjugation Chemistries
The choice of a labeling reagent extends beyond just the ease of quantification. Factors such as reaction kinetics, stability of the resulting conjugate, and the potential for side reactions are critical. The following table provides a comparative overview of this compound and other common bioconjugation reagents.
| Feature | DBCO-C2-SulfoNHS (SPAAC) | BCN-NHS (SPAAC) | Terminal Alkyne-NHS (CuAAC) | Maleimide-NHS |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition | Michael Addition |
| Catalyst Required | No | No | Copper(I) | No |
| Reaction Kinetics | Fast with aliphatic azides[2] | Generally slower than DBCO, but faster with aromatic azides[2] | Generally very fast | Fast |
| Conjugate Stability | High, stable triazole linkage[3] | High, generally more stable to thiols than DBCO[3] | High, stable triazole linkage | Susceptible to retro-Michael reaction and exchange with serum thiols[3][4] |
| Half-life in presence of GSH | ~71 minutes[3] | ~6 hours[3] | N/A (stable triazole) | ~4 minutes[3] |
| Key Advantages | Bioorthogonal, no catalyst needed, good kinetics | Bioorthogonal, no catalyst needed, higher stability in reducing environments | High efficiency, small modifications | Highly selective for thiols |
| Key Limitations | Hydrophobicity of DBCO can sometimes lead to aggregation[3]. | Slower kinetics with some azides compared to DBCO[2]. | Cytotoxicity of copper catalyst limits in-vivo applications[5]. | Instability of the maleimide-thiol bond, especially in plasma[3][4]. |
Visualizing the Workflow and Chemistry
To further clarify the processes involved, the following diagrams illustrate the labeling and quantification workflow, as well as the underlying chemical reaction.
Caption: Workflow for labeling a protein with this compound and quantifying the Degree of Labeling (DOL).
Caption: Reaction of this compound with a primary amine on a protein, forming a stable amide bond.
Conclusion
Quantifying the degree of labeling with this compound is a critical step in ensuring the quality and consistency of bioconjugates. The UV-Vis spectrophotometric method provides a rapid and accessible means for this determination. When selecting a labeling reagent, researchers must consider not only the ease of quantification but also the specific demands of their application, including required reaction kinetics and the stability of the final product in its biological environment. While this compound offers a robust and versatile solution for copper-free click chemistry, a thorough understanding of its performance characteristics in comparison to alternatives will empower researchers to make the optimal choice for their experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DBCO-C2-Sulfo-NHS Ester and SMCC Linkers for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of antibody conjugates, such as antibody-drug conjugates (ADCs). The linker's properties significantly influence the stability, solubility, and overall performance of the final product. This guide provides a comprehensive and objective comparison of two widely used heterobifunctional linkers: DBCO-C2-Sulfo-NHS ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their chemical properties, conjugation chemistries, and impact on the resulting antibody conjugate, this document aims to provide the necessary information to make an informed decision for specific research and therapeutic applications.
Introduction to the Linkers
DBCO-C2-Sulfo-NHS ester is a copper-free click chemistry linker. It contains a sulfonate group for increased water solubility, a short C2 spacer, a Dibenzocyclooctyne (DBCO) group for reaction with azides, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097) is a bioorthogonal reaction, meaning it occurs efficiently under mild, aqueous conditions without interfering with biological processes.[1][2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a popular non-cleavable linker that connects molecules via an amine-reactive NHS ester and a thiol-reactive maleimide (B117702) group.[3][4] The cyclohexane (B81311) bridge in its structure provides stability to the maleimide group.[3] SMCC is widely used in the development of ADCs, forming stable amide and thioether bonds.[3][5]
Chemical Structures and Properties
A clear understanding of the chemical structures of these linkers is fundamental to appreciating their reactivity and physical properties.
| Feature | DBCO-C2-Sulfo-NHS ester | SMCC |
| Chemical Structure | Contains a DBCO group, a C2 spacer, a sulfonate group, and an NHS ester. | Contains a cyclohexane ring, a maleimide group, and an NHS ester. |
| Molecular Weight | ~555 g/mol | 334.32 g/mol [6] |
| Solubility | Water-soluble due to the sulfonate group.[7] | Generally soluble in organic solvents like DMSO or DMF.[6] |
| Spacer Arm | Short C2 spacer. | 8.3 Å[6] |
Conjugation Chemistry and Mechanism
Both linkers utilize an NHS ester for the initial reaction with the antibody, targeting primary amines on lysine (B10760008) residues to form a stable amide bond.[4][8] The subsequent conjugation step, however, differs significantly.
DBCO-C2-Sulfo-NHS ester employs a two-step process involving copper-free click chemistry. First, the NHS ester reacts with lysine residues on the antibody. The DBCO-activated antibody is then reacted with a molecule containing an azide group.[8][9] This SPAAC reaction is highly specific and bioorthogonal.[2]
SMCC also follows a two-step conjugation strategy. The NHS ester first reacts with the antibody's lysine residues. The now maleimide-activated antibody is then conjugated to a molecule containing a sulfhydryl (thiol) group.[3][4]
Below are diagrams illustrating the conjugation workflows for both linkers.
References
- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SMCC - Creative Biolabs [creative-biolabs.com]
- 6. proteochem.com [proteochem.com]
- 7. researchgate.net [researchgate.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioorthogonal Titans: SPAAC vs. CuAAC Reaction Kinetics
In the realm of bioconjugation and drug development, the precise and efficient ligation of molecules is paramount. Among the arsenal (B13267) of "click chemistry" reactions, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) have emerged as the frontrunners. While both achieve the same fundamental transformation—the formation of a stable triazole linkage—their reaction kinetics, and thus their suitability for different applications, diverge significantly. This guide provides a comparative analysis of SPAAC and CuAAC reaction kinetics, supported by experimental data, to aid researchers in selecting the optimal tool for their scientific endeavors.
Executive Summary
The primary distinction in the kinetics of SPAAC and CuAAC lies in the presence or absence of a catalyst. CuAAC, with its copper(I) catalyst, generally exhibits significantly faster reaction rates, often by orders of magnitude, compared to the catalyst-free SPAAC. However, this speed comes at the cost of potential cytotoxicity from the copper catalyst, a factor that makes SPAAC the preferred choice for many in vivo and live-cell applications. The kinetics of SPAAC are intrinsically dependent on the ring strain of the cyclooctyne (B158145) used, while CuAAC rates can be modulated by the choice of ligand for the copper catalyst.
Quantitative Comparison of Reaction Kinetics
The following table summarizes the second-order rate constants for SPAAC and CuAAC reactions under various conditions, providing a quantitative basis for comparison. It is important to note that direct comparisons can be challenging due to the wide variety of reactants and conditions reported in the literature.
| Reaction Type | Alkyne | Azide (B81097) | Solvent/Buffer | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| SPAAC | BCN | Benzyl (B1604629) Azide | Acetonitrile | 0.07 - 0.63 | [1] |
| DBCO (ADIBO) | Benzyl Azide | Various | ~0.1 - 1.0 | [1] | |
| DIBAC | Benzyl Azide | Various | ~1.0 | [2] | |
| S-DBCO | 3-azido-L-alanine | HEPES (pH 7) | 0.55 - 1.22 | [3] | |
| S-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55 - 1.22 | [3] | |
| CuAAC | Terminal Alkyne | Various Azides | Aqueous Buffer | 10 - 100 | [1][4] |
| Terminal Alkyne | Various Azides | Aqueous Buffer | 10 to 10⁴ | [5] |
Key Observations:
-
CuAAC is generally faster: As evidenced by the table, the rate constants for CuAAC are typically one to three orders of magnitude higher than those for SPAAC.[1][2][5]
-
Cyclooctyne structure matters in SPAAC: The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained systems like DIBAC exhibiting faster kinetics.[2]
-
Ligands are crucial for CuAAC: The choice of ligand in CuAAC can significantly impact the reaction rate and the stability of the copper(I) catalyst.[6]
Factors Influencing Reaction Kinetics
SPAAC Kinetics: A Matter of Strain and Environment
The rate of a SPAAC reaction is governed by several factors:
-
Ring Strain of the Cyclooctyne: This is the primary driver of the reaction. Higher ring strain leads to a lower activation energy and thus a faster reaction.
-
Electronic Properties of the Reactants: Electron-withdrawing groups on the azide can influence the reaction rate.
-
Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents.[3]
-
pH and Buffer: The reaction rate can be influenced by the pH and the type of buffer used. For instance, reactions in HEPES buffer at pH 7 have been shown to be faster than in PBS at the same pH.[3]
-
Temperature: Like most chemical reactions, increasing the temperature generally increases the rate of SPAAC.
CuAAC Kinetics: The Power of Catalysis
The kinetics of CuAAC are primarily influenced by the catalytic system:
-
Copper(I) Source and Concentration: The availability of the active Cu(I) catalyst is critical. It is often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[7]
-
Ligand: The ligand plays a multifaceted role. It stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and can accelerate the reaction. Water-soluble ligands like THPTA and BTTAA are commonly used for bioconjugation.[6]
-
Reducing Agent: A reducing agent is essential to maintain the copper in its active Cu(I) state, especially in the presence of oxygen.
-
Reactant Concentrations: At catalytic copper concentrations, the reaction can exhibit zero-order kinetics with respect to the azide and alkyne.[8]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing the efficacy of SPAAC and CuAAC. The following are generalized protocols for measuring second-order rate constants.
Protocol 1: Kinetic Analysis of SPAAC via ¹H NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation over time.
1. Materials:
- Cyclooctyne of interest
- Azide of interest (e.g., benzyl azide)
- Deuterated solvent (e.g., DMSO-d₆)
- Internal standard of known concentration (e.g., dimethyl sulfone)
- NMR tubes
- NMR spectrometer
2. Procedure: a. Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent. b. In an NMR tube, combine a known concentration of the cyclooctyne and the internal standard. c. Acquire a ¹H NMR spectrum at t=0. d. Add a known concentration of the azide to the NMR tube to initiate the reaction. e. Acquire ¹H NMR spectra at regular time intervals. f. Integrate the signals corresponding to a reactant (e.g., a proton on the cyclooctyne) and the internal standard. g. Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard. h. Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs). i. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.
Protocol 2: Kinetic Analysis of CuAAC via UV-Vis Spectrophotometry
This method is suitable when one of the reactants or the product has a distinct UV-Vis absorbance.
1. Materials:
- Terminal alkyne
- Azide
- Copper(II) sulfate (B86663) (CuSO₄)
- Copper(I)-stabilizing ligand (e.g., THPTA)
- Sodium ascorbate
- Appropriate buffer (e.g., phosphate (B84403) buffer)
- UV-Vis spectrophotometer
- Cuvettes
2. Procedure: a. Prepare stock solutions of the alkyne, azide, CuSO₄, ligand, and sodium ascorbate in the chosen buffer. b. In a cuvette, combine the alkyne and azide solutions. c. Prepare a premix of CuSO₄ and the ligand. d. Add the CuSO₄/ligand premix to the cuvette. e. Initiate the reaction by adding the sodium ascorbate solution. f. Immediately begin monitoring the change in absorbance at a specific wavelength corresponding to the consumption of a reactant or the formation of the product. g. Record absorbance values at regular time intervals. h. Convert absorbance values to concentration using a standard curve. i. Analyze the kinetic data using appropriate rate law equations to determine the second-order rate constant.
Logical Relationships and Workflows
The following diagrams illustrate the decision-making process for choosing between SPAAC and CuAAC, and the general experimental workflow for kinetic analysis.
Conclusion
The choice between SPAAC and CuAAC is a critical decision in the design of bioconjugation experiments. While CuAAC offers the advantage of rapid kinetics, the inherent biocompatibility of the catalyst-free SPAAC makes it indispensable for applications in living systems. A thorough understanding of the factors influencing the kinetics of each reaction allows researchers to tailor their experimental design for optimal performance. By carefully considering the trade-offs between speed and biocompatibility, and by employing rigorous kinetic analysis, scientists can confidently select the right tool to advance their research in drug development and beyond.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to DBCO-C2-SulfoNHS Conjugate Stability
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its efficacy and reliability. This guide provides a comprehensive assessment of the stability of conjugates formed using the popular copper-free click chemistry reagent, DBCO-C2-SulfoNHS. We present a data-driven comparison with other common bioconjugation chemistries, supported by detailed experimental protocols and visualizations to inform your selection of the optimal linker for your specific application.
The stability of a bioconjugate is a multifaceted issue, influenced by the reactivity of the functional groups, the nature of the chemical linkage, and the experimental or physiological environment. DBCO-C2-SulfoNHS is a heterobifunctional crosslinker that combines a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) with a Sulfo-NHS ester for reaction with primary amines. This guide will dissect the stability of both the initial Sulfo-NHS ester and the final, stable triazole linkage formed after the click reaction.
At a Glance: Stability of DBCO-C2-SulfoNHS and Alternatives
The following table summarizes the key stability characteristics of conjugates formed via DBCO-C2-SulfoNHS and compares them to other widely used crosslinking chemistries.
| Linker Chemistry | Reactive Partners | Resulting Bond | Key Stability Considerations | Half-life in Aqueous Solution (pH 7.4) |
| DBCO-Azide (SPAAC) | DBCO + Azide (B81097) | Triazole | Highly stable under physiological conditions. The DBCO group can be sensitive to strong acids and certain oxidizing agents.[1][2] | Very High (Triazole bond is generally considered permanent) |
| BCN-Azide (SPAAC) | BCN + Azide | Triazole | Generally more stable to thiols (e.g., GSH) compared to DBCO.[3] BCN can be unstable under acidic conditions.[4] | Very High (Triazole bond is generally considered permanent) |
| Maleimide-Thiol | Maleimide + Thiol | Thioether | Susceptible to retro-Michael reaction and exchange with thiols like glutathione (B108866) (GSH) in serum, leading to deconjugation.[3] | ~4 minutes in the presence of GSH[3] |
| Amide Bond | NHS Ester + Amine | Amide | Very stable under physiological conditions.[3] | Very High |
Deep Dive: Understanding the Stability of DBCO-C2-SulfoNHS Conjugates
The overall stability of a bioconjugate prepared with DBCO-C2-SulfoNHS is determined by two key stages: the initial reaction of the Sulfo-NHS ester with a primary amine, and the subsequent stability of the DBCO-functionalized molecule and its final triazole linkage with an azide.
Stability of the Sulfo-NHS Ester: A Race Against Hydrolysis
The Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines on biomolecules. However, it is also susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[5] |
| 8.0 | 4 | 1 hour[5] |
| 8.6 | 4 | 10 minutes[5] |
The sulfonate group on the Sulfo-NHS ester increases its water solubility and renders it membrane-impermeable, allowing for selective labeling of cell surface proteins.[6] While the Sulfo-NHS form is somewhat more stable than its non-sulfonated counterpart, both hydrolyze rapidly at physiological or basic pH.[7] Therefore, it is crucial to perform conjugations promptly after preparing the reagent solution.
Stability of the DBCO Group and the Final Triazole Linkage
Once the DBCO moiety is attached to the target molecule via the stable amide bond, its own stability and the robustness of the subsequent triazole linkage become paramount.
The DBCO group itself is generally stable under common bioconjugation conditions.[8] However, it can be susceptible to degradation under strongly acidic conditions, which can cause an inactivating rearrangement.[1] Additionally, some studies have shown that strained alkynes like DBCO can be degraded in the presence of certain cellular components and oxidizing agents, such as sodium hypochlorite.[2] A DBCO-modified antibody was found to lose about 3-5% of its reactivity towards azides over four weeks when stored at 4°C or -20°C.[9]
The triazole linkage formed via the SPAAC reaction between DBCO and an azide is exceptionally stable under a wide range of conditions, including physiological environments.[8][10] This bioorthogonal reaction is highly specific, proceeding efficiently without the need for a cytotoxic copper catalyst.[11] The resulting conjugate is considered to be very stable for long-term storage at 4°C.[10]
Experimental Protocols
To aid researchers in assessing the stability of their own bioconjugates, we provide the following detailed methodologies.
Protocol 1: Assessing the Hydrolysis Rate of DBCO-C2-SulfoNHS
This protocol allows for the determination of the hydrolytic stability of the Sulfo-NHS ester functionality of the crosslinker.
Materials:
-
DBCO-C2-SulfoNHS
-
Amine-free buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO or DMF
-
Spectrophotometer and quartz cuvettes
-
0.5-1.0 N NaOH
Procedure:
-
Prepare a stock solution of DBCO-C2-SulfoNHS in anhydrous DMSO or DMF.
-
Dilute the stock solution into the amine-free buffer to a final concentration of 1-2 mg/mL. Prepare a control tube with the buffer and an equivalent amount of DMSO or DMF.
-
Immediately measure the absorbance of the DBCO-C2-SulfoNHS solution at 260 nm, using the control tube as a blank.
-
To determine the absorbance of the fully hydrolyzed product, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds and promptly measure the absorbance at 260 nm. The increase in absorbance is due to the release of the N-hydroxysulfosuccinimide leaving group.[7]
-
To measure the hydrolysis rate, incubate the buffered DBCO-C2-SulfoNHS solution at a controlled temperature and take absorbance readings at 260 nm at various time points.
-
The percentage of hydrolyzed reagent at each time point can be calculated relative to the initial and fully hydrolyzed absorbance values.
Protocol 2: Assessing the Serum Stability of a DBCO-Conjugate via HPLC
This protocol outlines a general method for determining the stability of a bioconjugate in serum.
Materials:
-
Purified bioconjugate (e.g., DBCO-labeled antibody)
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., trifluoroacetic acid, TCA)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
LC-MS system for identification of degradation products (optional)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate into serum to a final concentration of approximately 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.
-
Incubate the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench the reaction by adding a quenching reagent like TCA to precipitate serum proteins.[12]
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the peak corresponding to the intact bioconjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 time point.[3]
-
For a more detailed analysis, the samples can be analyzed by LC-MS to identify any degradation products.[13]
Visualizing the Workflow
The following diagrams illustrate the key chemical reactions and experimental workflows discussed in this guide.
Conclusion
The conjugate formed by DBCO-C2-SulfoNHS offers a high degree of stability, primarily due to the robust triazole linkage created through the copper-free click chemistry reaction. While the initial Sulfo-NHS ester is susceptible to hydrolysis, this can be mitigated by careful experimental planning. For applications requiring long-term stability in complex biological environments, the DBCO-azide ligation is a superior choice compared to chemistries such as maleimide-thiol, which are prone to degradation. By understanding the factors that influence the stability of each component of the crosslinker and the final conjugate, researchers can confidently design and execute their bioconjugation strategies, leading to more reliable and reproducible results.
References
- 1. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle for Bioorthogonality: DBCO vs. TCO in Live-Cell Imaging
For researchers, scientists, and drug development professionals navigating the dynamic world of live-cell imaging, the choice of bioorthogonal chemistry is paramount. Among the leading copper-free click chemistry reactions, strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) and inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) are two of the most powerful tools. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal tool for your research needs.
At the heart of their utility lies the ability to specifically label biomolecules in their native environment without disrupting cellular processes. Both DBCO, which reacts with azides, and TCO, which reacts with tetrazines, offer this bioorthogonality. However, their performance characteristics, particularly reaction kinetics, stability, and the resulting signal-to-noise ratio, differ significantly, impacting their suitability for various live-cell imaging applications.
Quantitative Performance Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics of DBCO-azide and TCO-tetrazine ligations in the context of live-cell imaging.
| Performance Metric | DBCO (with Azide) | TCO (with Tetrazine) | Key Considerations |
| **Reaction Kinetics (k₂) (M⁻¹s⁻¹) ** | 0.31 - 2.1[1][2] | 210 - 3,300,000[1][3] | TCO-tetrazine reactions are orders of magnitude faster, enabling rapid labeling at low concentrations.[2] |
| Stability in Serum/Cell Media | The DBCO group's hydrophobicity can lead to aggregation and faster clearance.[4] Some studies show a half-life of ~71 minutes in the presence of GSH.[4] | TCO can be susceptible to isomerization to the less reactive cis-isomer in certain cell culture media, particularly in the presence of thiamine (B1217682) degradation products.[3] However, some derivatives show good stability in serum.[3] | Stability is highly dependent on the specific derivatives of DBCO and TCO used. |
| Biocompatibility | Generally high, as it is a copper-free reaction.[5] No significant cytotoxicity has been observed in many studies.[5] | Generally high, as it is a copper-free reaction. | Both methods avoid the cytotoxicity associated with copper-catalyzed click chemistry. |
| Signal-to-Noise Ratio (SNR) | The slower reaction kinetics may require higher probe concentrations or longer incubation times, potentially leading to higher background.[6] | The exceptionally fast kinetics allow for the use of lower probe concentrations, often resulting in a higher signal-to-noise ratio.[6][7] Some tetrazine probes are fluorogenic, further enhancing SNR.[7] | Faster kinetics generally correlate with better SNR in live-cell imaging. |
Experimental Methodologies: A Comparative Overview
The choice between DBCO and TCO will also depend on the specific experimental design. Below are detailed, comparative protocols for a typical live-cell surface labeling experiment using either SPAAC (DBCO-azide) or IEDDA (TCO-tetrazine) chemistry.
Protocol 1: Live-Cell Surface Labeling via Metabolic Glycoengineering
This protocol describes the labeling of cell surface glycans.
1. Metabolic Labeling of Cells with Azide (B81097) or Tetrazine Sugars:
-
For DBCO Labeling (SPAAC):
-
Culture cells in media supplemented with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-48 hours. This allows for the metabolic incorporation of azide groups onto cell surface glycans.
-
-
For TCO Labeling (IEDDA):
-
Culture cells in media supplemented with a tetrazine-modified sugar for a similar duration to incorporate tetrazine moieties onto the cell surface.
-
2. Labeling with DBCO- or TCO-conjugated Fluorophore:
-
DBCO Labeling:
-
Prepare a stock solution of the DBCO-fluorophore conjugate in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed, serum-free media to a final concentration of 1-10 µM.
-
Wash the azide-labeled cells twice with warm PBS.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
-
TCO Labeling:
-
Prepare a stock solution of the TCO-fluorophore conjugate in DMSO.
-
Dilute the TCO-fluorophore in pre-warmed, serum-free media to a final concentration of 0.5-5 µM.
-
Wash the tetrazine-labeled cells twice with warm PBS.
-
Incubate the cells with the TCO-fluorophore solution for 5-15 minutes at 37°C, protected from light.
-
3. Washing and Imaging:
-
For Both Methods:
-
Gently wash the cells three times with pre-warmed imaging buffer (e.g., phenol (B47542) red-free media) to remove unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizing the Chemistries and Workflows
To better understand the underlying principles and experimental processes, the following diagrams illustrate the chemical reactions and a generalized experimental workflow.
Concluding Remarks
The decision between DBCO and TCO for live-cell imaging is not one-size-fits-all and should be guided by the specific requirements of the experiment.
Choose TCO-tetrazine ligation when:
-
Speed is critical: For tracking rapid biological processes or when short incubation times are necessary to maintain cell health.
-
High sensitivity is required: When working with low abundance targets, the fast kinetics and potential for fluorogenic probes can provide a superior signal-to-noise ratio.[6][7]
Choose DBCO-azide ligation when:
-
Reagent stability is a primary concern: In experimental setups where the stability of TCO in the specific cell culture medium is questionable.
-
A slightly slower, more controlled reaction is acceptable or desired.
Ultimately, empirical validation is key. The provided protocols offer a starting point for optimizing labeling conditions for your specific cell type, target, and imaging setup. By carefully considering the quantitative data and experimental parameters, researchers can harness the power of these remarkable bioorthogonal tools to illuminate the intricate workings of living cells.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Evaluating the Biocompatibility of DBCO-C2-SulfoNHS Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological environments. Among the most prominent copper-free click chemistry reagents is the Dibenzocyclooctyne (DBCO) group, often utilized as a DBCO-C2-SulfoNHS ester for conjugation to primary amines on proteins and other biomolecules. This guide provides a comprehensive evaluation of the biocompatibility of this compound conjugates, comparing their performance with alternative click chemistry reagents and providing supporting experimental data and protocols.
Executive Summary
This compound facilitates highly efficient and specific bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction prized for its bioorthogonality and the absence of cytotoxic copper catalysts.[1][2][3] Generally, the SPAAC ligation process is considered biocompatible, allowing for its use in live-cell imaging and in vivo applications.[1][2][3] However, a nuanced understanding of the potential for cytotoxicity, immunogenicity, and the in vivo stability of the resulting conjugates is critical for the successful development of therapeutics and diagnostics. This guide delves into these aspects, offering a comparative analysis with other popular click chemistry linkers such as Bicyclononyne (BCN) and Tetrazine.
Data Presentation: Comparative Analysis of Biocompatibility Parameters
The following tables summarize key quantitative data comparing DBCO-based conjugates with other common bioorthogonal chemistries.
Table 1: In Vitro Stability in the Presence of Glutathione (GSH)
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes [4][5] | The hydrophobicity of the DBCO group can contribute to aggregation and may lead to faster clearance.[4] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[4][5] | BCN demonstrates greater stability in the presence of thiols like GSH compared to DBCO.[4][5] |
| Tetrazine Ligation | Tetrazine + TCO | Variable, moiety-dependent[4] | The stability of tetrazine and TCO can be influenced by serum components and isomerization.[4] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[5] | Susceptible to retro-Michael reaction and exchange with serum thiols.[4] |
| Amide Bond | NHS Ester + Amine | Very High[4] | Amide bonds are generally very stable under physiological conditions.[4] |
Table 2: Immunogenicity Profile
| Linker Chemistry | Immunogenic Potential | Supporting Evidence |
| DBCO-Azide (SPAAC) | Potential for complement activation | Increased modification of IgG with DBCO can lead to higher complement activation, which is linked to the hydrophobicity of the DBCO moiety causing protein aggregation on nanoparticle surfaces.[6][7][8] |
| BCN-Azide (SPAAC) | Generally considered to have low immunogenicity. | BCN is smaller and less lipophilic than DBCO, which may contribute to a lower immunogenic profile. |
| Tetrazine Ligation | Generally considered to have low immunogenicity. | The reaction is highly specific and rapid. |
| Maleimide-Thiol | Potential for immunogenicity. | Maleimides can react with endogenous thiols on proteins like albumin, potentially leading to neo-antigens. |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to evaluate the effect of a bioconjugate on cell viability.
Materials:
-
Cells (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound conjugate (and other conjugates for comparison)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bioconjugates in culture medium. Remove the old medium from the wells and add 100 µL of the diluted conjugates to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the conjugate concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of a bioconjugate in a plasma environment over time.
Materials:
-
Bioconjugate of interest
-
Human or animal plasma (e.g., mouse, rat)
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in an appropriate solvent (e.g., DMSO).
-
Incubation: Spike the bioconjugate into pre-warmed plasma at a final concentration of, for example, 1 µM. A control sample should be prepared by spiking the bioconjugate into PBS.
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the plasma/conjugate mixture.
-
Quenching: Immediately mix the aliquot with 3-4 volumes of cold quenching solution to precipitate plasma proteins and stop any enzymatic degradation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of the intact bioconjugate remaining against time. From this data, the half-life (t½) of the conjugate in plasma can be calculated.
Mandatory Visualization
Caption: Experimental workflow for evaluating the biocompatibility of bioconjugates.
References
- 1. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 2. lifetein.com [lifetein.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Clear Advantage: A Comparative Guide to Water-Soluble DBCO Reagents in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reagents is paramount. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) reagents have become a cornerstone for their efficiency and biocompatibility. However, the inherent hydrophobicity of early DBCO derivatives presented challenges. This guide provides a comprehensive comparison of water-soluble DBCO reagents against their hydrophobic counterparts and other click chemistry alternatives, supported by experimental data and detailed protocols, to highlight their superior performance in aqueous environments.
The advent of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has revolutionized bioconjugation by enabling the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] At the heart of this technology are DBCO reagents, which react selectively with azide-functionalized molecules to form a stable triazole linkage.[][4] While highly effective, the limited aqueous solubility of traditional DBCO reagents can lead to challenges such as aggregation and reduced reaction efficiency in biological buffers.[2] The development of water-soluble DBCO reagents, typically through the incorporation of polyethylene (B3416737) glycol (PEG) linkers, has addressed these limitations, offering significant advantages for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cell labeling.[5][6][7]
Performance Comparison: Water-Soluble vs. Hydrophobic DBCO Reagents
The primary advantage of water-soluble DBCO reagents lies in their enhanced performance in aqueous media, which is the native environment for most biological molecules. This translates to improved reaction kinetics, higher conjugation efficiencies, and greater ease of use.
| Parameter | Water-Soluble DBCO Reagents (e.g., DBCO-PEG) | Hydrophobic DBCO Reagents (e.g., DBCO-acid) | Key Advantage of Water-Soluble Reagents |
| Solubility | Soluble in aqueous buffers (e.g., PBS), DMSO, DMF.[5][8][9] | Primarily soluble in organic solvents (e.g., DMSO, DMF); may precipitate in aqueous buffers.[10] | Eliminates the need for high concentrations of organic co-solvents, which can be detrimental to sensitive biomolecules. |
| Reaction Environment | Compatible with aqueous buffers (e.g., PBS, pH 7.0-9.0).[1][11] | Often requires the addition of organic co-solvents (e.g., up to 20% DMSO) to the reaction mixture.[10][12] | More biocompatible reaction conditions, preserving the native structure and function of proteins and other biomolecules. |
| Reaction Kinetics | Fast, with reactions often proceeding to completion in under an hour.[1] | Can be slower in aqueous environments due to poor solubility and aggregation. | Faster reaction times lead to higher yields and reduced incubation periods, minimizing potential damage to biomolecules. |
| Aggregation | Reduced or eliminated due to the hydrophilic PEG spacer.[6][13] | Prone to aggregation in aqueous solutions, which can hinder reactivity. | Prevents the formation of non-specific aggregates, leading to cleaner reactions and easier purification. |
| Ease of Use | Can be directly added to aqueous solutions of biomolecules. | Requires initial dissolution in an organic solvent before addition to the reaction mixture, which needs careful optimization. | Simplified experimental workflow and greater reproducibility. |
| Stability of Conjugate | The resulting conjugate is highly soluble and stable in aqueous solutions.[13] | The hydrophobicity of the DBCO moiety can sometimes lead to solubility issues with the final conjugate. | Improved solubility and stability of the final bioconjugate, which is critical for downstream applications. |
Comparative Reaction Kinetics of Strained Alkynes
While this guide focuses on DBCO, it is useful to compare its reaction kinetics with other strained alkynes used in copper-free click chemistry.
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| DBCO | ~0.1 - 1.0 | Widely used, good balance of reactivity and stability.[4] |
| BCN | ~0.01 - 0.1 | Also used intracellularly.[1] |
| BARAC | > 1.0 | Higher kinetics but can be unstable.[1] |
| TMTH | > 1.0 | Higher kinetics but can be unstable.[1] |
Experimental Protocols
The following protocols provide a generalized methodology for the conjugation of a protein (e.g., an antibody) with an azide-functionalized molecule using a water-soluble DBCO-NHS ester.
Part 1: Activation of Antibody with Water-Soluble DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]
-
Water-Soluble DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[1]
-
Spin desalting column or other means for buffer exchange/purification.[14]
Procedure:
-
Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[1]
-
Reaction Setup: Add a 5- to 30-fold molar excess of the dissolved DBCO-NHS ester to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 20%.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[1]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[1][14]
Part 2: Copper-Free Click Chemistry Conjugation
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
DBCO-activated antibody from Part 1.
-
Azide-functionalized molecule (e.g., oligo, peptide, drug).
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[1]
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 1.5- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[1][11]
-
Incubation: Incubate the mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C.[1][11] For some applications, incubation can be extended to maximize efficiency.[7]
-
Validation and Purification: The final conjugate can be validated using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[11] Unreacted azide-containing molecules can be removed via size-exclusion chromatography, HPLC, or dialysis.[1]
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Caption: Mechanism of SPAAC reaction.
Caption: Bioconjugation workflow overview.
References
- 1. benchchem.com [benchchem.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. DBCO PEG NHS [nanocs.net]
- 9. interchim.fr [interchim.fr]
- 10. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of DBCO-C2-Sulfo-NHS Ester: A Guide for Laboratory Professionals
Researchers and drug development professionals handling DBCO-C2-Sulfo-NHS ester must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this reagent, based on its chemical properties and associated hazards.
Immediate Safety and Handling Precautions:
Prior to disposal, it is critical to handle DBCO-C2-Sulfo-NHS ester with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Skin and Body Protection | Wear a lab coat. |
| Respiratory Protection | Avoid breathing dust; use a certified respirator if dust formation is likely.[1] |
In the event of accidental release, absorb the spillage with an inert material and decontaminate surfaces with alcohol.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of DBCO-C2-Sulfo-NHS ester is through a licensed chemical waste disposal service.[2] Adherence to institutional and local regulations is mandatory.[1]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid DBCO-C2-Sulfo-NHS ester in a clearly labeled, sealed container. The container must be compatible with the chemical and marked with its full chemical name.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, collect it in a designated waste container appropriate for that solvent (e.g., halogenated or non-halogenated organic solvent waste). Do not mix with aqueous waste or other incompatible chemicals.[2]
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with the chemical in a designated solid chemical waste container.[2]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "DBCO-C2-Sulfo-NHS ester".
-
Include the approximate concentration and volume.
-
-
Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the full chemical name and a copy of the Safety Data Sheet (SDS).
-
The following diagram illustrates the decision-making process for the proper disposal of DBCO-C2-Sulfo-NHS ester.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
